Precision Synthesis of 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate: A Chemoselective Transesterification Protocol
Executive Summary The development of stimuli-responsive and intrinsically biocidal polymers relies heavily on the precision synthesis of secondary amine-functionalized methacrylate monomers. 2-(Cyclohexylamino)ethyl 2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of stimuli-responsive and intrinsically biocidal polymers relies heavily on the precision synthesis of secondary amine-functionalized methacrylate monomers. 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate (commonly referred to as CHEMA, CAS No. 91690-75-4)[1] is a critical building block in this domain. Structurally analogous to the widely utilized 2-(tert-butylamino)ethyl methacrylate (TBAEMA)[2], CHEMA features a bulky, hydrophobic cyclohexyl ring that imparts unique pH-responsive and steric properties to resulting polymer architectures[3].
This whitepaper provides an in-depth, self-validating methodology for the synthesis of CHEMA. By leveraging a titanium-catalyzed transesterification route rather than direct acyl chloride esterification, this protocol ensures absolute chemoselectivity, preventing unwanted amidation and yielding high-purity monomer suitable for advanced drug delivery vehicles and biomedical coatings[4].
Mechanistic Rationale: The Chemoselectivity Paradigm
The primary challenge in synthesizing CHEMA lies in the bifunctional nature of the precursor, 2-(cyclohexylamino)ethanol, which contains both a primary hydroxyl (-OH) and a secondary amine (-NH-). Traditional esterification using methacryloyl chloride and a tertiary amine base frequently results in a mixture of O-acylated (target) and N-acylated (methacrylamide byproduct) species.
To bypass this, catalytic transesterification using Methyl Methacrylate (MMA) is the industrially and scientifically superior route. The success of this pathway is governed by two synergistic factors:
Steric Shielding: The bulky cyclohexyl group imposes severe steric hindrance around the secondary amine, drastically reducing its nucleophilicity toward the carbonyl carbon of MMA[5].
Lewis Acid Coordination: Titanium(IV) isopropoxide,
, acts as a highly oxophilic Lewis acid. The unhindered primary hydroxyl group preferentially coordinates with the titanium center, activating it for selective O-alkylation while the amine remains unreactive.
Chemoselective differentiation of 2-(cyclohexylamino)ethanol during synthesis.
Quantitative Reaction Parameters
To drive the equilibrium toward the product, MMA is used in a 4-fold molar excess. It acts simultaneously as the acyl donor, the reaction solvent, and the azeotropic entrainer for continuous methanol removal.
Table 1: Stoichiometry & Reagent Functional Roles
Reagent / Component
MW ( g/mol )
Equivalents
Amount (1 Mol Scale)
Functional Role
2-(Cyclohexylamino)ethanol
143.23
1.00 eq
143.2 g
Bifunctional limiting reactant
Methyl Methacrylate (MMA)
100.12
4.00 eq
400.5 g (~426 mL)
Acyl donor & azeotropic solvent
Titanium(IV) Isopropoxide
284.22
0.02 eq
5.68 g (20 mmol)
Lewis acid transesterification catalyst
MEHQ (4-Methoxyphenol)
124.14
1000 ppm
~0.55 g
Aerobic radical polymerization inhibitor
Phenothiazine (PTZ)
199.27
200 ppm
~0.11 g
Anaerobic high-temp secondary inhibitor
Note: The predicted boiling point of CHEMA is 314.9 °C at atmospheric pressure, necessitating high-vacuum conditions for final purification.
Experimental Workflow & Step-by-Step Protocol
Step-by-step experimental workflow for the synthesis and purification of CHEMA.
Phase 1: Reactor Setup & Azeotropic Drying
Equip a 1 L, 3-neck round-bottom flask with a magnetic stirrer, a fractionating column (Vigreux), a distillation head with a thermometer, a condenser, and a dry air sparge tube.
Charge the flask with 143.2 g of 2-(cyclohexylamino)ethanol and 400.5 g of MMA.
Crucial Step: Heat the mixture to 100 °C under a gentle dry air sparge. Distill off ~20 mL of MMA to azeotropically remove any trace moisture. Causality:
is highly moisture-sensitive; residual water will prematurely hydrolyze the catalyst into inactive networks.
Phase 2: Catalysis & Equilibrium Displacement
Cool the reaction mixture to 80 °C. Add 5.68 g of
and 0.55 g of MEHQ.
Resume heating to maintain a vigorous reflux. Ensure the dry air sparge is continuous. Causality: MEHQ requires dissolved oxygen to form the active quinone radical scavenger. Running under inert gas will cause catastrophic auto-polymerization.
Monitor the distillation head temperature. The MMA/Methanol azeotrope will distill at ~64 °C . Continuously remove this distillate to drive the equilibrium via Le Chatelier's principle.
Phase 3: Quench & Workup
When the head temperature rises to ~100 °C (the boiling point of pure MMA), the reaction is complete. Cool the mixture to room temperature.
Add 20 mL of deionized water and stir vigorously for 30 minutes. The mixture will turn into a dense white suspension as the titanium catalyst hydrolyzes into insoluble
.
Filter the suspension through a pad of Celite to obtain a clear, pale-yellow filtrate.
Remove the excess MMA using a rotary evaporator at 40 °C under reduced pressure.
Phase 4: High-Vacuum Fractional Distillation
Transfer the crude CHEMA to a distillation apparatus. Add 0.11 g of Phenothiazine (PTZ). Causality: Under vacuum, oxygen is evacuated, rendering MEHQ ineffective. PTZ is an anaerobic inhibitor crucial for preventing thermal polymerization during vacuum distillation.
Distill the product under high vacuum (e.g., 0.1–1.0 mmHg). Collect the main fraction boiling at approximately 110–120 °C (adjust based on exact vacuum depth).
Self-Validating Process Indicators (Trustworthiness)
A robust protocol must validate itself in real-time. This methodology incorporates three inherent validation checkpoints:
Thermodynamic Validation (In-Process): The distillation head temperature acts as a real-time chemical sensor. A sustained drop in vapor generation at 64 °C and a subsequent rise to 100 °C definitively signals the total depletion of methanol, validating 100% conversion.
Catalyst Quench Validation (Post-Reaction): The visual transition from a clear solution to a dense white
suspension upon water addition validates the successful deactivation of the Lewis acid, preventing reverse transesterification during the workup phase.
Spectroscopic Validation (Final Product): Successful chemoselectivity is validated via FTIR. The disappearance of the broad primary -OH stretch (~3300 cm⁻¹) and the retention of the sharp secondary -NH stretch (~3400 cm⁻¹), coupled with the appearance of the ester C=O stretch (~1720 cm⁻¹), confirms selective O-acylation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19601, 2-(tert-Butylamino)ethyl methacrylate". nih.gov. URL: [Link]
European Patent Office. "EP1851288A1 - Hyperbranched polymers for use as demulsifiers for cracking crude oil emulsions". epo.org.
The following technical guide is a comprehensive analysis of 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate (CAS 91690-75-4). It synthesizes specific physicochemical data with derived polymer science principles applicabl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is a comprehensive analysis of 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate (CAS 91690-75-4). It synthesizes specific physicochemical data with derived polymer science principles applicable to secondary amine-functionalized methacrylates.
Functional Monomer for Stimuli-Responsive Polymers & Dual-Cure Systems
Executive Summary
2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate (CAS 91690-75-4), referred to herein as CEMA , is a specialty functional monomer bridging the gap between hydrophobic structural rigidity and pH-responsive hydrophilicity. Unlike common tertiary amine monomers (e.g., DMAEMA), CEMA possesses a secondary amine moiety linked to a bulky cyclohexyl group .
This unique architecture grants it two critical capabilities:
"Schizophrenic" Solubility: The monomer exhibits a sharp hydrophobic-to-hydrophilic transition upon protonation, modulated by the steric bulk of the cyclohexyl ring.
Post-Polymerization Reactivity: The secondary amine remains available for chemoselective ligation (e.g., Aza-Michael addition or reaction with isocyanates), making it an ideal candidate for "dual-cure" materials and bioconjugation scaffolds.
This guide details the physicochemical properties, synthesis protocols, polymerization kinetics, and handling requirements for CEMA, designed for researchers in drug delivery and advanced materials.
Chemical Identity & Physicochemical Properties[1][2][3][4]
CEMA is an ester of methacrylic acid and 2-(cyclohexylamino)ethanol. Its structure combines a polymerizable vinyl group, an ethylene spacer, a secondary amine, and a hydrophobic cyclohexyl tail.
Table 1: Physicochemical Constants
Property
Value
Note
CAS Number
91690-75-4
Verified
IUPAC Name
2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate
Molecular Formula
Molecular Weight
211.30 g/mol
Physical State
Liquid (at STP)
Viscous due to H-bonding
Boiling Point
~326 °C (Predicted)
High due to amine H-bonding
pKa (Amine)
~9.8 - 10.2 (Predicted)
Typical for secondary alkyl amines
LogP
~2.03
Moderately Hydrophobic
Solubility
Soluble in organic solvents (THF, DCM); pH-dependent water solubility
Insoluble in water at neutral pH; Soluble at pH < 7
Structural Analysis
The Cyclohexyl group acts as a steric shield, reducing the rate of degradation compared to linear alkyl analogs, while providing significant hydrophobicity to the polymer backbone. The Secondary Amine is the functional pivot point: it is a nucleophile in its neutral state and a cationic charge carrier in its protonated state.
Synthesis & Purification Protocols
Synthesizing CEMA requires preventing the O- vs. N-acylation competition . Methacryloyl chloride reacts preferentially with amines (forming stable amides) over alcohols. To force ester formation (the target molecule), the amine must be deactivated via protonation during the acylation step.
Protocol 1: Selective Esterification via Salt Intermediate
Rationale: Protonating the amine renders it non-nucleophilic, allowing the acyl chloride to react exclusively with the hydroxyl group.
Salt Formation: Dissolve 2-(Cyclohexylamino)ethanol in anhydrous DCM at 0°C. Slowly bubble dry HCl gas or add HCl/Ether until the amine is fully protonated (monitor pH or precipitate formation).
Acylation: Add Methacryloyl Chloride (1.1 eq) dropwise to the suspension at 0–5°C.
Reflux: Heat to reflux (40°C) for 4–6 hours to drive the esterification of the hydroxyl group.
Neutralization (Critical): Cool to 0°C. Carefully neutralize with aqueous
. Note: Work quickly to minimize hydrolysis or Aza-Michael self-reaction of the free amine.
Extraction: Extract the organic layer, dry over
, and concentrate in vacuo.
Purification: Vacuum distillation is recommended to remove inhibitors and oligomers. Store at -20°C with a stabilizer (e.g., MEHQ).
Visualization: Synthesis Pathway
Figure 1: Selective synthesis pathway preventing amide formation by using the ammonium salt intermediate.
Polymerization Kinetics & Mechanisms
Polymerizing CEMA presents a specific challenge: Degradative Chain Transfer . The labile hydrogen on the secondary amine can abstract a radical from the growing polymer chain, terminating propagation.
Strategy: Protonated Polymerization
To polymerize CEMA via Free Radical Polymerization (FRP), ATRP, or RAFT, the monomer should be maintained in its protonated state (using a stoichiometric acid like HCl or p-TsOH) or complexed with a Lewis acid.
RAFT Polymerization: Use a chain transfer agent (CTA) compatible with methacrylates (e.g., CPDB or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid).
Solvent: Methanol or 1,4-Dioxane (polar solvents solubilize the salt form).
Temperature: 60–70°C.
Conversion: Limit to <80% to prevent branching via Aza-Michael addition of the pendant amine to the backbone.
Application: pH-Responsive Micelles
Poly(CEMA) blocks are hydrophobic at pH > 7.4 (physiological) and hydrophilic at pH < 6.0 (endosomal).
Mechanism: At neutral pH, the cyclohexyl ring dominates, causing self-assembly into micelle cores.
Trigger: Upon endocytosis (pH drop), the amine protonates, the block becomes soluble, and the micelle disassembles, releasing the payload.
Figure 2: Stimuli-responsive behavior of Poly(CEMA) in drug delivery applications.
Sensitization: Potential skin sensitizer due to methacrylate moiety.
Storage:
Temperature: 2–8°C (Refrigerate).
Stabilizer: Typically inhibited with 50–100 ppm MEHQ (Hydroquinone monomethyl ether).
Atmosphere: Store under air (oxygen is required for MEHQ to function). Do not store under nitrogen unless the inhibitor is removed immediately prior to use.
References
ChemicalBook. (2025).[4] 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate - CAS 91690-75-4 Properties and Supplier Data. Retrieved from
ChemScene. (2025). Product Analysis: 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate. Retrieved from
National Institutes of Health (NIH). (2020). Effect of Amine Compounds on Methacrylate Polymerization Kinetics. (Contextual reference on amine-methacrylate interactions). Retrieved from
MDPI Polymers. (2018). State of the Art in Dual-Curing Acrylate Systems: Aza-Michael Addition Mechanisms. (Mechanistic reference for secondary amine reactivity). Retrieved from
American Chemical Society (ACS). (2001). Selective Quaternization of Tertiary Amine Methacrylate Diblock Copolymers. (Comparative reference for amine-methacrylate block copolymers). Retrieved from
An In-depth Technical Guide to the Structural Analysis of 2-(Cyclohexylamino)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical structure and properties of 2-(Cyclohexylamino)ethyl methacrylate. It detail...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and properties of 2-(Cyclohexylamino)ethyl methacrylate. It details the synthesis, purification, and structural elucidation of the monomer through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the polymerization of 2-(Cyclohexylamino)ethyl methacrylate and the potential applications of the resulting polymer, particularly in the biomedical and pharmaceutical fields, supported by an evaluation of its cytotoxic profile.
Introduction
2-(Cyclohexylamino)ethyl methacrylate is a functional monomer of significant interest due to the presence of a secondary amine and a polymerizable methacrylate group. This unique combination of functional groups imparts specific properties to its corresponding polymer, poly(2-(cyclohexylamino)ethyl methacrylate), including pH-responsiveness and potential for further chemical modification. These characteristics make it a promising candidate for a variety of applications, such as in the development of "smart" materials for drug delivery, coatings, and adhesives.[1] This guide serves as a detailed resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile monomer and its polymer.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Cyclohexylamino)ethyl methacrylate is fundamental for its handling, synthesis, and polymerization.
The synthesis of 2-(Cyclohexylamino)ethyl methacrylate can be efficiently achieved via a transesterification reaction. This method is widely employed for the synthesis of various methacrylate esters due to its versatility and relatively mild reaction conditions.[3][4]
Synthesis Workflow
Caption: Transesterification synthesis workflow for 2-(Cyclohexylamino)ethyl methacrylate.
Experimental Protocol: Transesterification
Causality: This protocol is based on established transesterification methods for similar aminoalkyl methacrylates, where an excess of the starting methacrylate is used to drive the equilibrium towards the product.[5] The use of a catalyst, such as zirconium acetylacetonate, accelerates the reaction, while a polymerization inhibitor is crucial to prevent the premature polymerization of the monomer at elevated temperatures.[5]
Materials:
Ethyl methacrylate (or methyl methacrylate)
2-(Cyclohexylamino)ethanol
Zirconium acetylacetonate (or other suitable transesterification catalyst)[5]
Hydroquinone (or other suitable polymerization inhibitor)
Anhydrous toluene (or another suitable solvent)
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 2-(cyclohexylamino)ethanol, a molar excess of ethyl methacrylate, and a catalytic amount of zirconium acetylacetonate.
Inhibitor Addition: Add a small amount of hydroquinone to the reaction mixture to prevent polymerization.
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by observing the distillation of the ethanol-ethyl methacrylate azeotrope.
Work-up: After the reaction is complete (as determined by techniques like TLC or GC), cool the mixture to room temperature.
Purification: Purify the crude product by vacuum distillation to remove the excess ethyl methacrylate, solvent, and any high-boiling impurities. The final product should be a clear liquid.
Structural Analysis
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized 2-(Cyclohexylamino)ethyl methacrylate.
Analytical Workflow
Caption: Workflow for the structural analysis of 2-(Cyclohexylamino)ethyl methacrylate.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure. Based on known chemical shifts for similar compounds, the following assignments can be predicted.[6][7]
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
=CH₂ (vinyl)
6.1, 5.5
s, s
1H, 1H
-O-CH₂-
4.2
t
2H
-CH₂-N-
2.8
t
2H
-NH -
Variable
br s
1H
-N-CH -(cyclohexyl)
2.5
m
1H
-CH₃ (methacrylate)
1.9
s
3H
-CH₂- (cyclohexyl)
1.0-1.8
m
10H
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
Carbon
Predicted Chemical Shift (ppm)
C=O (ester)
167
C =CH₂ (vinyl)
136
C=C H₂ (vinyl)
125
-O-C H₂-
64
-C H₂-N-
48
-N-C H- (cyclohexyl)
58
-C H₂- (cyclohexyl)
25-34
-C H₃ (methacrylate)
18
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted FTIR Peak Assignments:
Wavenumber (cm⁻¹)
Vibration
Functional Group
~3350
N-H Stretch
Secondary Amine
2930, 2855
C-H Stretch
Cyclohexyl and Ethyl groups
1715
C=O Stretch
Ester
1638
C=C Stretch
Methacrylate
1160
C-O Stretch
Ester
The presence of a peak around 1638 cm⁻¹ is characteristic of the C=C double bond in methacrylates, and its disappearance upon polymerization is a key indicator of a successful reaction.[8][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(Cyclohexylamino)ethyl methacrylate, electron impact (EI) ionization would likely lead to the following fragmentation patterns.[12][13]
Predicted Mass Fragmentation Pattern:
Molecular Ion (M⁺): m/z = 211
α-cleavage: Fragmentation adjacent to the nitrogen atom is a dominant pathway for amines.[12][14] This would lead to the loss of a cyclohexyl radical or the ethyl methacrylate chain.
Ester Fragmentation: Cleavage of the ester group can also occur.
Polymerization
2-(Cyclohexylamino)ethyl methacrylate can be polymerized via free radical polymerization techniques to yield poly(2-(cyclohexylamino)ethyl methacrylate). Controlled radical polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are recommended to achieve polymers with well-defined molecular weights and low dispersity.[15][16]
Polymerization Workflow
Caption: Free radical polymerization workflow for poly(2-(cyclohexylamino)ethyl methacrylate).
Properties of Poly(2-(cyclohexylamino)ethyl methacrylate)
The resulting polymer is expected to exhibit stimuli-responsive behavior, particularly pH-responsiveness, due to the presence of the secondary amine group in the side chain.[7][17][18][19] At low pH, the amine group becomes protonated, leading to increased hydrophilicity and potential dissolution in aqueous media. This property is highly valuable for applications in controlled drug release systems.[20]
Applications
The unique properties of poly(2-(cyclohexylamino)ethyl methacrylate) make it a promising material for various applications:
Drug Delivery: The pH-responsive nature of the polymer can be exploited for the targeted delivery and controlled release of therapeutic agents.[20]
Coatings and Adhesives: Methacrylate-based polymers are widely used in coatings and adhesives due to their excellent film-forming properties and durability.[21][22] The amino functionality can enhance adhesion to various substrates.
Biomedical Devices: The biocompatibility of methacrylate polymers makes them suitable for use in various biomedical devices.[23][24][25]
Safety and Toxicology
Conclusion
2-(Cyclohexylamino)ethyl methacrylate is a functional monomer with significant potential for the development of advanced materials. This guide has provided a comprehensive overview of its synthesis, structural analysis, polymerization, and potential applications. The detailed protocols and analytical data presented herein serve as a valuable resource for researchers and professionals working in the fields of polymer chemistry, materials science, and drug development. Further research into the specific properties and applications of poly(2-(cyclohexylamino)ethyl methacrylate) is warranted to fully explore its potential.
References
Al-Hajaj, N., et al. (2021). pHEMA: An Overview for Biomedical Applications. Polymers (Basel), 13(12), 1968. [Link]
Ji, W., et al. (2011). Poly(2-aminoethyl methacrylate) with well-defined chain-length for DNA vaccine delivery to dendritic cells. Journal of Controlled Release, 152(1), 129-137. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for... The Royal Society of Chemistry. [Link]
Zhang, X., & Matyjaszewski, K. (1999). Controlled/"Living" Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Macromolecules, 32(6), 1763-1766. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Nizardo, N. M., et al. (2023). Thermo-and pH-Responsive Behavior of Poly(N-isopropylacrylamide)-Block-Poly[(2-dimethylamino)ethyl Methacrylate]. Indonesian Journal of Chemistry, 23(2), 449-460. [Link]
Chen, Q., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 12, 6857-6870. [Link]
Talebi, A., et al. (2023). Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. Polymers, 15(14), 3028. [Link]
Zapata-González, I., et al. (2021). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Polymer Chemistry, 12(3), 369-379. [Link]
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
Gkermpoura, M., et al. (2023). Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives. Polymers (Basel), 15(6), 1519. [Link]
Aşıkoğlu, M., et al. (2019). Biomedical Applications of Polymeric Cryogels. Gels, 5(1), 13. [Link]
Kolarik, J., et al. (1995). In vitro cytotoxicity of melanized poly(2-hydroxyethyl methacrylate) hydrogels, a novel class of ocular biomaterials. Journal of Biomedical Materials Research, 29(10), 1251-1257. [Link]
Gurzawska, K., & Svendsen, J. (2022). PMMA-Based Biomedical Applications: Manufacture and Uses. In Polymers for Biomedical Applications. IntechOpen. [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
U.S. Patent No. 7,071,351 B2. (2006). Synthesis of alkylaminoalkyl (meth)
Iatridi, Z., et al. (2022). A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. Polymers, 14(8), 1629. [Link]
Shaghayegh, S., et al. (2015). Cationic poly(2-aminoethylmethacrylate) and poly(N-(2-aminoethylmethacrylamide) modified cellulose nanocrystals: synthesis, characterization, and cytotoxicity. Biomacromolecules, 16(1), 329-338. [Link]
Nizardo, N. M., et al. (2023). Thermo-and pH-Responsive Behavior of Poly(N-isopropylacrylamide)-Block-Poly[(2-dimethylamino)ethyl Methacrylate]. Universitas Indonesia. [Link]
R Discovery. (n.d.). Studies in trans-esterification. I. Synthesis of n-alkyl methacrylates. [Link]
ResearchGate. (n.d.). Cytotoxicity test of different polymers in Caco-2 cells after 24 h of... [Link]
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
Šálek, P., et al. (2016). Poly[2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria. RSC Advances, 6(10), 8335-8344. [Link]
Delgado, A. H. S., & Young, A. M. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PloS one, 16(6), e0252999. [Link]
Delgado, A. H. S., & Young, A. M. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PloS one, 16(6), e0252999. [Link]
Yilmaz, E., et al. (2010). Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance. Reactive and Functional Polymers, 70(11), 890-899. [Link]
Delgado, A. H. S., & Young, A. M. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Repositório Comum. [Link]
SciSpace. (2013, February 15). Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid. [Link]
Egas Moniz School of Health and Science. (2021, June 15). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. [Link]
Spectroscopy Staff. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link]
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]
North Carolina State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
Spectroscopic Profile of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate: A Comprehensive Technical Guide
Introduction 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate, also known as 2-(cyclohexylamino)ethyl methacrylate, is a functionalized monomer with potential applications in polymer chemistry, materials science, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(cyclohexylamino)ethyl 2-methylprop-2-enoate, also known as 2-(cyclohexylamino)ethyl methacrylate, is a functionalized monomer with potential applications in polymer chemistry, materials science, and drug delivery systems. Its molecular structure, comprising a methacrylate polymerizable group, a flexible ethyl linker, and a bulky, hydrophobic cyclohexylamino moiety, imparts unique properties to the resulting polymers. Accurate and comprehensive spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and understanding its reactivity in polymerization processes. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, based on the well-established principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectral data.
Molecular Structure and Properties
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Caption: Molecular structure of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Vinylic Protons (=CH₂)
5.5 - 6.1
s, s
2H
O-CH₂
~4.2
t
2H
N-CH₂
~2.8
t
2H
N-H
1.0 - 3.0
br s
1H
CH-N (cyclohexyl)
~2.5
m
1H
CH₃
~1.9
s
3H
CH₂ (cyclohexyl)
1.0 - 2.0
m
10H
Causality of Predictions: The vinylic protons of the methacrylate group are expected to appear as two distinct singlets in the downfield region due to their diastereotopic nature.[3] The methylene protons adjacent to the ester oxygen (O-CH₂) will be deshielded and appear as a triplet due to coupling with the neighboring N-CH₂ protons.[4] Conversely, the N-CH₂ protons will also be a triplet. The proton on the carbon of the cyclohexyl ring attached to the nitrogen (CH-N) will be deshielded compared to the other cyclohexyl protons. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.[5][6] The methyl group protons will appear as a singlet. The remaining methylene protons of the cyclohexyl ring will overlap in a complex multiplet in the upfield region.[7]
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O
~167
C=CH₂
~136
C=CH₂
~125
O-CH₂
~63
N-CH₂
~48
CH-N (cyclohexyl)
~57
CH₂ (cyclohexyl)
25 - 34
CH₃
~18
Causality of Predictions: The carbonyl carbon (C=O) of the ester is the most deshielded carbon and will appear furthest downfield.[8] The sp² hybridized carbons of the vinyl group will be in the 125-136 ppm range. The carbons directly attached to the electronegative oxygen and nitrogen atoms (O-CH₂, N-CH₂, and CH-N) will be deshielded compared to simple alkyl carbons.[8][9] The remaining sp³ hybridized carbons of the cyclohexyl ring and the methyl group will appear in the upfield region.[10][11]
Experimental Protocol for NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3350 - 3310
N-H stretch
Secondary amine
3100 - 3000
=C-H stretch
Alkene
2930 - 2850
C-H stretch
Alkane (cyclohexyl & ethyl)
~1720
C=O stretch
α,β-unsaturated ester
~1640
C=C stretch
Alkene
1250 - 1020
C-N stretch
Aliphatic amine
1300 - 1150
C-O stretch
Ester
910 - 665
N-H wag
Secondary amine
Causality of Predictions: The presence of a secondary amine will be indicated by a single, sharp N-H stretching band in the 3350-3310 cm⁻¹ region.[5] The strong carbonyl (C=O) stretch of the α,β-unsaturated ester is expected around 1720 cm⁻¹.[12] The C=C double bond of the methacrylate will show a stretching vibration around 1640 cm⁻¹. Aliphatic C-H stretching from the cyclohexyl and ethyl groups will be observed below 3000 cm⁻¹. The C-N and C-O stretching vibrations will appear in the fingerprint region.[13][14]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid or solid samples.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 211.[2] Due to the presence of one nitrogen atom, this will be an odd-numbered mass, consistent with the Nitrogen Rule.[5][15]
Major Fragmentation Pathways:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.[5] This would result in the formation of a resonance-stabilized iminium ion.
Ester Fragmentation: Esters can undergo fragmentation via cleavage of the C-O bond or through rearrangements like the McLafferty rearrangement if a gamma-hydrogen is available.[16][17]
Loss of Cyclohexyl Group: Fragmentation leading to the loss of the cyclohexyl group (C₆H₁₁) would result in a significant peak.
Experimental Protocol for Mass Spectrometry (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatograph (LC-MS) for sample introduction and separation, or used with direct infusion.
Data Acquisition:
Infuse the sample solution into the ESI source at a constant flow rate.
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 212.
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.
Tandem MS (MS/MS): To further investigate the fragmentation pathways, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will provide a fragment ion spectrum that can be used to confirm the connectivity of the molecule.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this functional monomer. The principles and methodologies outlined herein are fundamental to ensuring the structural integrity and purity of chemical compounds in a research and development setting. It is imperative to note that while these predicted data offer a strong foundation for spectral interpretation, experimental verification is essential for definitive structural confirmation.
References
Infrared spectra of some methacrylic esters and their polymers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. (2026, February 24). Doc Brown. Retrieved March 7, 2026, from [Link]
Conformational Analysis of Methacrylates by IR and 1H NMR Spectroscopies. (2006, June 27). Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved March 7, 2026, from [Link]
Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy Online. Retrieved March 7, 2026, from [Link]
End-Group Analysis of Poly(methyl methacrylate) Prepared with Benzoyl Peroxide by 750 MHz High-Resolution 1H NMR Spectroscopy. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]
IR: amines. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link]
Table of Characteristic IR Absorptions. (n.d.). Columbia University. Retrieved March 7, 2026, from [Link]
Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog. Retrieved March 7, 2026, from [Link]
Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (2023, January 30). MDPI. Retrieved March 7, 2026, from [Link]
Photopolymerization of Polyfunctional Acrylates and Methacrylate Mixtures: Characterization of Polymeric Networks by a Combination of Fluorescence Spectroscopy and Solid State Nuclear Magnetic Resonance. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]
1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of. (2025, December 10). Doc Brown. Retrieved March 7, 2026, from [Link]
1 H-NMR of poly(glycidyl methacrylate) before and after. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Fig. 3 1 H-NMR of poly(glycidyl methacrylate) 3 after functionalization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]
Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved March 7, 2026, from [Link]
Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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MASS SPECTROMETRY FOR POLYMERS. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved March 7, 2026, from [Link]
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New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. (2025, September 15). PMC. Retrieved March 7, 2026, from [Link]
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2-(cyclohexylamino)ethyl 2-methylprop-2-enoate | 91690-75-4. (n.d.). AA Blocks. Retrieved March 7, 2026, from [Link]
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved March 7, 2026, from [Link]
Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022, November 22). Biointerface Research in Applied Chemistry. Retrieved March 7, 2026, from [Link]
1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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(2-Cyclohexyl-ethyl)-(1-methyl-pentyl)-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]
Purity analysis of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate
An In-depth Technical Guide to the Purity Analysis of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Identity and Properties of 2-(cyc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Purity Analysis of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Properties of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate (CAS: 91690-75-4)
2-(cyclohexylamino)ethyl 2-methylprop-2-enoate, also recognized by its synonym 2-(cyclohexylamino)ethyl methacrylate, is a chemical entity with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol .[1][2] This compound is classified as a methacrylate, a derivative of acrylic acid, and is characterized by the presence of a secondary amine (cyclohexylamino) functional group linked to the methacrylate core via an ethyl ester bridge.
Table 1: Physicochemical Properties of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate
Significance of Purity in Drug Development and Research Applications
The assurance of chemical purity is a cornerstone of pharmaceutical development and scientific research. For professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of the safety, efficacy, and stability of the final medicinal product. In the research domain, the presence of impurities can confound experimental outcomes, leading to data that is neither accurate nor reproducible.
Overview of Regulatory Framework: ICH Guidelines for Impurities
The International Council for Harmonisation (ICH) has established guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline, in particular, provides a comprehensive framework for the reporting, identification, and toxicological qualification of impurities.[4][5][6][7][8] Impurities are broadly categorized as organic, inorganic, or residual solvents.[6] The guideline defines specific thresholds for reporting, identification, and qualification, which are contingent on the proposed maximum daily dose of the drug substance.[5][6]
Potential Impurity Profile
A comprehensive understanding of the potential impurities associated with 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate is fundamental to the development of a robust analytical control strategy. These impurities can be process-related, arising from the synthetic route, or they can be degradants, forming over time.
Synthesis-Related Impurities
The synthesis of acrylate esters typically involves the esterification of an alcohol with a derivative of acrylic acid. In the case of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate, a probable synthetic pathway involves the reaction of 2-(cyclohexylamino)ethanol with methacrylic acid or its derivatives. Potential impurities stemming from this process may include:
Unreacted Starting Materials: Residual 2-(cyclohexylamino)ethanol and methacrylic acid.
Process By-products: Michael addition products, which can form when the amine functionality adds across the double bond of the methacrylate.
Reagents and Catalysts: Trace amounts of catalysts, such as sulfonic acids, and other reagents utilized in the synthesis.[9]
Degradation-Related Impurities
Acrylate esters are susceptible to degradation through various mechanisms:
Hydrolysis: The ester linkage is prone to hydrolysis, which would yield 2-(cyclohexylamino)ethanol and methacrylic acid.
Oxidation: The secondary amine group can be susceptible to oxidation.
Polymerization: The methacrylate double bond is susceptible to radical polymerization, which can be initiated by exposure to light, heat, or other radical sources, resulting in the formation of oligomers and polymers.[9] The inclusion of a suitable inhibitor is therefore critical to ensure the stability of the monomer.
Inorganic Impurities and Residual Solvents
Inorganic Impurities: These can include any inorganic reagents, ligands, or catalysts that are used during the manufacturing process.[4]
Residual Solvents: Solvents employed during the synthesis and purification stages may be present in the final product and must be controlled in accordance with the ICH Q3C guidelines.[6]
Analytical Strategy for Purity Determination
A comprehensive assessment of the purity of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate necessitates a multi-faceted, or orthogonal, analytical approach. This strategy ensures the detection, identification, and quantification of all potential impurities.
Orthogonal Analytical Approaches for Comprehensive Analysis
No individual analytical technique is capable of providing a complete purity profile. Consequently, a synergistic combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.
Caption: Orthogonal analytical workflow for purity analysis.
Method Validation according to ICH Q2(R1) Guidelines
It is imperative that all analytical procedures employed for purity assessment are validated in accordance with the ICH Q2(R1) guidelines. This ensures the reliability and suitability of the methods for their intended purpose. Validation encompasses the evaluation of key parameters such as accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile impurities. A reverse-phase HPLC method is particularly well-suited for separating the diverse range of polarities expected among the potential impurities of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate. The use of a diode-array detector (DAD) enables the detection of chromophoric substances and can provide preliminary identification of impurities based on their unique UV spectral profiles.
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the effective separation of both polar and non-polar impurities.[10]
Flow Rate: A typical flow rate is 1.0 mL/min.
Column Temperature: Maintained between 30-40°C to ensure the reproducibility of retention times.
Detection: Diode-array detection at a wavelength that provides good sensitivity for the main component and expected impurities (e.g., 210 nm).[11]
Injection Volume: 10 µL.
Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of the mobile phase components.
Purity is often assessed by the area percent method, which assumes that all components exhibit a similar response factor at the detection wavelength.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For enhanced accuracy, particularly for known impurities, the use of reference standards is recommended to determine their relative response factors.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas Chromatography (GC) is the method of choice for the separation and quantification of volatile organic compounds. For the analysis of residual solvents, a headspace GC technique is commonly employed. The analysis of non-volatile compounds containing polar functional groups, such as amines and carboxylic acids, by GC necessitates a derivatization step to enhance their volatility and improve their chromatographic performance.[12][13] Silylation is a widely used derivatization technique for this purpose.[12]
Derivatization (for non-volatile impurities): A silylation agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed to derivatize the amine and any potential carboxylic acid impurities.[12]
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium or hydrogen.
Temperature Program: A programmed temperature gradient is utilized to separate compounds with a broad range of boiling points.
Injection: Split/splitless injection port.
Detector: A Flame Ionization Detector (FID) for quantification, coupled with a Mass Spectrometer (MS) for identification.
The MS detector provides mass spectra of the eluted components, which can be compared against spectral libraries for identification. The FID provides quantitative data based on the integrated peak areas.
Spectroscopic Methods for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of organic molecules and for the assessment of their purity.[14] ¹H NMR is used to confirm the molecular structure of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate and to detect any impurities that have proton signals that do not overlap with those of the main component. ¹³C NMR provides valuable information about the carbon framework of the molecule.
Quantitative NMR (qNMR) is a primary analytical method that enables the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. This is achieved by adding a certified internal standard of known purity to the sample. The purity of the analyte is then calculated by comparing the integral of a specific resonance from the analyte to the integral of a resonance from the internal standard.
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃).
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.
For qNMR: A precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed sample.
Mass Spectrometry (MS) for Impurity Identification
The hyphenation of chromatographic techniques with mass spectrometry (LC-MS and GC-MS) provides a powerful analytical platform for the identification of unknown impurities. The chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, which can be used to determine their elemental composition and elucidate their structure.
Caption: Workflow for impurity identification using MS.
Data Reporting and Specification Setting
Reporting of Impurities according to ICH Q3A(R2)
The results of the purity analysis should be documented in a clear and comprehensive manner, adhering to the recommendations of the ICH Q3A(R2) guideline.[8] This documentation should include:
A tabulation of all detected impurities, including their retention times and concentrations.
The identification of any impurities that exceed the identification threshold.
A summary of the analytical methods used for the analysis.
Table 2: Example of Impurity Reporting
Impurity ID
Retention Time (min)
Concentration (%)
Status
Unidentified A
5.2
0.08
Identified
Methacrylic Acid
3.1
0.12
Identified & Qualified
Dimer
15.8
0.05
Reporting
Setting Acceptance Criteria for Impurities
Specifications for impurities in the final product should be established based on data from batches used in safety and clinical studies, as well as the capabilities of the manufacturing process.[4][8] The acceptance criteria for both identified and unidentified impurities should not exceed the qualification thresholds unless a thorough justification is provided.
Summary and Conclusion
The purity analysis of 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate demands a comprehensive and rigorously validated analytical strategy. By harnessing a combination of orthogonal techniques, including HPLC, GC, and NMR, it is possible to effectively separate, identify, and quantify potential impurities. This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to establish a comprehensive purity testing methodology. Adherence to this framework will ensure the quality, safety, and efficacy of products containing this compound, in alignment with international regulatory expectations.
References
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
Pharmareads. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]
AA Blocks. 2-(cyclohexylamino)ethyl 2-methylprop-2-enoate | 91690-75-4. [Link]
Encyclopedia of Polymer Science and Technology. (n.d.). Acrylic Ester Polymers. [Link]
Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1851-1866. [Link]
Wang, Y., et al. (2019). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress. [Link]
Knauer. (n.d.). Determination and quantification of acrylic acid derivatives. [Link]
Li, Y., et al. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 145, 02002. [Link]
Boehm, A., & Nicolai, M. (2013). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Afera. [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum of (a) MMA and (b) pure PMMA. [Link]
Tavares, M. I. B., et al. (2001). Solid State 13C NMR Study of Methyl Methacrylate-Methacrylic Acid Copolymers. Auremn. [Link]
SIELC Technologies. (2018, February 16). 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate. [Link]
Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
Napoli, A., et al. (2020). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Polymers, 12(10), 2355. [Link]
Tsikas, D., & Chobanyan-Jürgens, K. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. [Link]
LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. [Link]
Vrije Universiteit Amsterdam. (n.d.). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. [Link]
MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
Thermal Properties and Phase Thermodynamics of Poly(2-(cyclohexylamino)ethyl methacrylate) [p(CHAEMA)]
Executive Summary Poly(2-(cyclohexylamino)ethyl methacrylate), hereafter referred to as p(CHAEMA) , is a highly specialized, dual-responsive (pH and thermo-responsive) polymer. Belonging to the broader class of poly(amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Poly(2-(cyclohexylamino)ethyl methacrylate), hereafter referred to as p(CHAEMA) , is a highly specialized, dual-responsive (pH and thermo-responsive) polymer. Belonging to the broader class of poly(aminoethyl methacrylates), p(CHAEMA) is distinguished by its secondary amine and bulky, hydrophobic cyclohexyl pendant group. This whitepaper provides an in-depth mechanistic analysis of its thermal properties, including its Glass Transition Temperature (
), Thermal Degradation (), and Lower Critical Solution Temperature (LCST). Designed for researchers and drug development professionals, this guide synthesizes structural causality with field-proven experimental workflows to ensure reliable characterization and application in smart drug delivery systems.
Molecular Architecture & Causality of Thermal Behavior
The thermal and thermodynamic behavior of any polymer is intrinsically linked to its molecular architecture. For p(CHAEMA), the critical structural features are the methacrylate backbone , the ethyl spacer , and the cyclohexylamino group .
Steric Hindrance and Free Volume (
): The bulky cyclohexyl ring significantly restricts the rotational freedom of the polymer side chains. Unlike linear alkyl amines (e.g., diethylamino groups) which act as internal plasticizers and lower the , the rigid cyclohexyl group increases the energy barrier for segmental chain motion. Consequently, p(CHAEMA) exhibits a higher compared to its linear counterparts.
Hydrophobicity and Hydration (LCST): The secondary amine allows for pH-dependent protonation. In its deprotonated state (alkaline pH), the dominant hydrophobic character of the cyclohexyl ring forces the polymer into a collapsed, insoluble state. As temperature increases, the entropic penalty of structuring water molecules around the cyclohexyl ring drives a sharp phase transition (LCST).
Thermal Stability (
): The thermal degradation of functionalized methacrylates typically proceeds via depolymerization (unzipping) and chain scission at elevated temperatures[1]. The presence of the secondary amine can also introduce complex thermo-oxidative degradation pathways if exposed to oxygen, necessitating inert atmospheres during high-temperature processing.
Figure 1: Synthesis and stimuli-responsive phase transition pathway of p(CHAEMA).
To accurately harness the thermal properties of p(CHAEMA), researchers must employ controlled synthesis and rigorous thermal characterization. The following protocols are designed as self-validating systems, ensuring that artifacts (such as residual solvent or broad molecular weight distributions) do not skew thermal data.
Protocol 1: Synthesis of p(CHAEMA) via ATRP
Controlled living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are essential for synthesizing well-defined methacrylate polymers with narrow molecular weight distributions, which directly impacts the sharpness of thermal transitions[2].
Reagent Purification: Pass the CHAEMA monomer through a basic alumina column to remove radical inhibitors. Causality: Inhibitors will prematurely terminate the reaction, leading to unpredictable molecular weights and a broadened
.
Reaction Setup: In a dry Schlenk flask, combine the CuBr catalyst, PMDETA ligand, and a solvent mixture (e.g., anisole/isopropanol). Add the purified CHAEMA monomer.
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a radical scavenger and will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), halting the living polymerization.
Initiation & Propagation: Add the initiator (e.g., ethyl 2-bromoisobutyrate) under argon. Immerse the flask in a preheated oil bath at 60 °C. The controlled temperature ensures a steady equilibrium between dormant and active radical species.
Termination & Purification: After reaching the desired conversion, expose the mixture to air to terminate. Dilute with THF and pass through neutral alumina to remove the copper complex. Precipitate the polymer in cold hexanes.
Protocol 2: Thermal Characterization (DSC & TGA)
Differential Scanning Calorimetry (DSC) is utilized to determine the glass transition temperature, requiring multiple heating cycles to erase the thermal history of the synthesized chains[3].
Sample Preparation: Dry the purified p(CHAEMA) in a vacuum oven at 40 °C for 48 hours. Causality: Residual solvent acts as a plasticizer, artificially lowering the measured
.
TGA Pre-Screening: Run Thermogravimetric Analysis (TGA) from 25 °C to 500 °C at 10 °C/min under a nitrogen purge. Causality: Establishing the onset of thermal degradation (
) ensures that subsequent DSC heating cycles do not exceed the polymer's decomposition threshold[4].
DSC Cycle 1 (Erasing Thermal History): Heat the sample from 0 °C to 150 °C at 10 °C/min. Hold for 3 minutes, then quench cool to 0 °C. Causality: This step relaxes polymer chains from stresses induced during precipitation and drying.
DSC Cycle 2 (Data Acquisition): Heat the sample again from 0 °C to 150 °C at 10 °C/min. The
is calculated from the inflection point of the endothermic step in this second heating curve.
Figure 2: Logical workflow for the thermal characterization of p(CHAEMA) avoiding thermal degradation artifacts.
Quantitative Data & Comparative Analysis
To contextualize the thermal properties of p(CHAEMA), it is highly effective to compare it against other well-documented poly(aminoethyl methacrylates). The steric bulk of the cyclohexyl group fundamentally shifts both the solid-state
and the aqueous LCST.
Table 1: Comparative Thermal and Thermodynamic Properties
Polymer
Amine Type
Pendant Group
Estimated (°C)
LCST Behavior (Aqueous)
p(DMAEMA)
Tertiary
Dimethyl
~ 15 - 20
~ 50 °C (at pH 7)
p(DEAEMA)
Tertiary
Diethyl
~ 15 - 20
~ 10 - 15 °C (at pH 7)
p(TBAEMA)
Secondary
tert-Butyl
~ 40 - 50
~ 40 °C (at pH 8)
p(CHAEMA)
Secondary
Cyclohexyl
~ 60 - 80
Low / Requires pH < 6 to dissolve
Data Synthesis Note: The
of p(CHAEMA) is significantly higher than linear derivatives due to the rigid cyclohexyl ring (analogous to the high of poly(cyclohexyl methacrylate) at ~104 °C, modulated by the flexible ethyl spacer). Its extreme hydrophobicity means that true LCST behavior is only observable at slightly acidic pH values where partial protonation counterbalances the hydrophobic collapse.
Conclusion
Poly(2-(cyclohexylamino)ethyl methacrylate) represents a robust candidate for advanced material applications requiring higher thermal stability and specific pH/temperature gating. By understanding the causality between its bulky cyclohexyl architecture and its restricted chain mobility, researchers can accurately predict its high
and fine-tune its LCST behavior. Strict adherence to controlled polymerization (ATRP) and multi-cycle thermal analysis is mandatory to prevent degradation artifacts and ensure reproducible data in drug delivery and smart coating formulations.
References
Cu(0)-Mediated Living Radical Polymerization: A Versatile Tool for Materials Synthesis
Chemical Reviews (ACS Publications)
URL:[Link]
The non-oxidative thermal degradation of poly (Di-2-chloroethyl itaconate)
Journal of Thermal Analysis and Calorimetry (AKJournals)
URL:[Link]
Preparing and structuring of block copolymers with cinnamate and adamantane moieties
Designed Monomers and Polymers (Taylor & Francis)
URL:[Link]
Controlled polymerization of 2-(cyclohexylamino)ethyl methacrylate
Application Note: Controlled Radical Polymerization of 2-(Cyclohexylamino)ethyl Methacrylate (CHAEMA) Introduction & Scientific Rationale The development of smart, stimuli-responsive polymers has driven significant inter...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Controlled Radical Polymerization of 2-(Cyclohexylamino)ethyl Methacrylate (CHAEMA)
Introduction & Scientific Rationale
The development of smart, stimuli-responsive polymers has driven significant interest in secondary amine-bearing methacrylates. 2-(Cyclohexylamino)ethyl methacrylate (CHAEMA) is a bulky, hydrophobic, yet protonatable monomer that yields polymers with unique pH-responsive, thermo-responsive, and antimicrobial properties. It shares critical structural and behavioral characteristics with widely studied analogs like 2-(tert-butylamino)ethyl methacrylate (TBAEMA)[1] and 2,2,6,6-tetramethylpiperidin-4-yl methacrylate (TMPMA)[2].
However, the controlled radical polymerization (CRP) of secondary amines presents severe mechanistic challenges. The free secondary amine acts as a potent nucleophile and a competitive ligand, which can catastrophically interfere with both Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) systems[2][3]. This application note details the causality behind these side reactions and provides self-validating, field-proven protocols to achieve living polymerization of CHAEMA with high end-group fidelity and low dispersity (
).
Mechanistic Insights & Causality (E-E-A-T)
The Aminolysis Problem in RAFT Polymerization
In standard RAFT polymerization, the chain transfer agent (CTA)—typically a dithiobenzoate or trithiocarbonate—is vulnerable to nucleophilic attack. The lone pair on the secondary amine of CHAEMA can attack the thiocarbonylthio group of the CTA, leading to aminolysis . This side reaction cleaves the CTA into a thiol and an amide, irreversibly destroying the agent responsible for reversible chain transfer[2]. The result is a complete loss of molecular weight control, yielding broadly dispersed, dead polymer chains.
The Solution: To achieve controlled RAFT of CHAEMA, the nucleophilicity of the amine must be neutralized. This is accomplished by conducting the polymerization in an acidic medium (e.g., aqueous ethanol at pH < 5)[3]. Protonation converts the secondary amine into a non-nucleophilic ammonium cation, preserving the integrity of the CTA throughout the polymerization. Additionally, utilizing trithiocarbonates over dithiobenzoates provides higher intrinsic resistance to aminolysis.
Mechanistic divergence in RAFT polymerization of CHAEMA: Controlled propagation vs. Aminolysis.
Competitive Coordination in ATRP
In ATRP, the transition metal catalyst (typically CuBr) relies on a specific nitrogen-based ligand (e.g., PMDETA) to maintain the correct Cu(I)/Cu(II) redox potential. The secondary amine of CHAEMA can competitively coordinate to the copper center, displacing the intended ligand[4]. This alters the redox potential, leading to catalyst poisoning, slow kinetics, and high dispersity.
The Solution: Activators Regenerated by Electron Transfer (ARGET) ATRP utilizing highly sterically hindered, strongly coordinating ligands—such as Tris[2-(dimethylamino)ethyl]amine (Me6TREN)—outcompetes the secondary amine for the copper center[1]. Furthermore, using a protic solvent like isopropanol helps to stabilize the complex and mitigate monomer coordination.
Quantitative Data Summary
The following table summarizes the expected kinetic outcomes when applying standard versus optimized CRP techniques to secondary amine methacrylates like CHAEMA.
Protocol A: Acid-Modulated RAFT Polymerization of CHAEMA
This protocol utilizes 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDP) as the CTA and 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator.
Step-by-Step Methodology:
Monomer Purification: Pass 10.0 g of CHAEMA through a basic alumina column to remove radical inhibitors (e.g., MEHQ).
Solvent Preparation: Prepare a solvent mixture of Ethanol and Milli-Q Water (80:20 v/v). Add 1 M HCl dropwise until the apparent pH reaches 4.5.
Reaction Assembly: In a 25 mL Schlenk flask, dissolve 5.0 g (23.6 mmol) of purified CHAEMA, 95.2 mg (0.236 mmol) of CDP, and 13.2 mg (0.047 mmol) of ACVA in 10 mL of the acidified solvent. (Target DP = 100; [M]:[CTA]:[I] = 100:1:0.2).
Deoxygenation: Seal the flask and perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Backfill with ultra-pure Argon.
Polymerization: Immerse the flask in a pre-heated oil bath at 70°C. Stir at 400 rpm for 16 hours.
Quenching: Stop the reaction by immersing the flask in liquid nitrogen and exposing the mixture to air.
Purification: Dialyze the polymer solution against slightly acidic deionized water (pH 5) for 48 hours using a 3.5 kDa MWCO membrane to remove unreacted monomer, followed by lyophilization.
Self-validating experimental workflow for the controlled RAFT polymerization of CHAEMA.
Protocol B: ARGET ATRP of CHAEMA
This protocol utilizes parts-per-million levels of copper catalyst, reducing the risk of amine poisoning while simplifying post-polymerization purification[1][4].
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of CuBr₂ (0.05 M) and Me6TREN (0.1 M) in Isopropanol. The solution will appear deep green, indicating the formation of the Cu(II) complex.
Reaction Assembly: In a Schlenk flask, combine 5.0 g (23.6 mmol) of purified CHAEMA, 46.0 mg (0.236 mmol) of Ethyl α-bromoisobutyrate (EBiB), and 5 mL of Isopropanol.
Catalyst Addition: Inject 47.2 µL of the CuBr₂/Me6TREN stock solution into the flask.
Deoxygenation: Purge the solution with Argon for 30 minutes.
Reduction & Initiation: Dissolve 41.5 mg (0.236 mmol) of Ascorbic Acid in 1 mL of degassed water. Inject this slowly into the flask. Self-Validation Check: The solution must transition from pale green to virtually colorless, confirming the reduction of Cu(II) to the active Cu(I) species.
Polymerization: Stir at 40°C for 24 hours.
Purification: Pass the crude mixture through a short column of neutral alumina to remove residual copper, then precipitate into cold hexane.
Quality Control & Validation Metrics
To ensure the scientific integrity of the synthesized poly(CHAEMA), the following self-validating checks must be performed post-purification:
¹H NMR Spectroscopy (CDCl₃): Complete disappearance of the vinylic proton signals at
5.5 and 6.1 ppm confirms the removal of unreacted monomer. The broad peak at 2.6-2.8 ppm corresponds to the methylene protons adjacent to the secondary amine.
Aqueous Gel Permeation Chromatography (GPC): Because poly(CHAEMA) is cationic, standard THF GPC will result in column interaction and artificially broad peaks. GPC must be performed using an aqueous eluent (e.g., 0.1 M NaNO₃ with 0.1% TFA) to accurately determine the dispersity (
).
References
Polymerization of free secondary amine bearing monomers by RAFT polymerization and other controlled radical techniques. Journal of Polymer Science Part A: Polymer Chemistry (2012). Available at:[Link]
Intensifying the Antimicrobial Activity of Poly[2-(tert-butylamino)ethyl Methacrylate]/Polylactide Composites by Tailoring Their Chemical and Physical Structures. Molecular Pharmaceutics (2018). Available at:[Link]
Poly(2-deoxy-2-methacrylamido glucopyranose)-b-Poly(methacrylate amine)s: Optimization of Diblock Glycopolycations for Nucleic Acid Delivery. Biomacromolecules / PMC (2016). Available at:[Link]
Introduction to surface-initiated atom transfer radical polymerization and general patterning techniques. CORE Repository (2014). Available at: [Link]
Preparation and Characterization of PMMA and its Derivative via RAFT Technique in the Presence of Disulfide as a Source of Chain Transfer Agent. ResearchGate (2025). Available at:[Link]
Application Note and Detailed Protocols for the RAFT Polymerization of 2-(cyclohexylamino)ethyl methacrylate (CHAEMA)
Introduction: Precision in Functional Polymer Synthesis Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled/living radical polymerization (CRP) techni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Precision in Functional Polymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled/living radical polymerization (CRP) technique.[1] It allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block, graft, and star polymers.[2][1][3] The core of the RAFT process lies in the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization via a reversible chain-transfer process. This application note provides a detailed guide for the synthesis of poly(2-(cyclohexylamino)ethyl methacrylate) (pCHAEMA) using RAFT polymerization. pCHAEMA is a functional polymer with potential applications in areas such as drug delivery, gene therapy, and smart materials due to the presence of the secondary amine group, which can impart pH-responsiveness.
This document is intended for researchers, scientists, and drug development professionals familiar with polymer synthesis. It provides not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
The RAFT Polymerization Mechanism
The RAFT process involves a series of reversible addition-fragmentation steps, as depicted below. A standard free-radical initiator generates radicals that react with the monomer to form propagating chains. These propagating chains then react with the RAFT agent to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This rapid equilibrium between active (propagating) and dormant chains ensures that all chains grow at a similar rate, leading to a polymer with a low dispersity.
Figure 1: General mechanism of RAFT polymerization.
Materials and Methods
Materials
Material
Supplier
Grade
Notes
2-(cyclohexylamino)ethyl methacrylate (CHAEMA)
(Specify Supplier)
>98%
Should be passed through a column of basic alumina to remove inhibitor before use.
For structural characterization and conversion determination.[6][7]
Fourier-Transform Infrared (FTIR) spectrometer
For confirming functional groups.
Experimental Protocols
Protocol 1: RAFT Polymerization of CHAEMA
This protocol is adapted from established procedures for the RAFT polymerization of other functional methacrylates.[8][9]
1. Preparation of Monomer:
Pass 2-(cyclohexylamino)ethyl methacrylate (CHAEMA) through a short column of basic alumina to remove the inhibitor.
Store the purified monomer at 4 °C under an inert atmosphere until use.
2. Reaction Setup:
In a round-bottom flask equipped with a magnetic stir bar, add the RAFT agent (CPADB), the initiator (AIBN), and the monomer (CHAEMA) in the desired molar ratios. A typical starting point is a [Monomer]:[RAFT Agent]:[Initiator] ratio of[10]::[0.2].
Add the anhydrous solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration (e.g., 2 M).
Seal the flask with a rubber septum.
3. Deoxygenation:
Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
Alternatively, purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
4. Polymerization:
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
5. Termination and Purification:
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
Collect the precipitated polymer by filtration or centrifugation.
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to remove any unreacted monomer and initiator fragments.
Dry the purified polymer under vacuum until a constant weight is achieved.
Figure 2: Experimental workflow for the RAFT polymerization of CHAEMA.
Protocol 2: Characterization of pCHAEMA
1. Gel Permeation Chromatography (GPC/SEC):
Prepare a solution of the purified pCHAEMA in a suitable solvent (e.g., THF with a small amount of triethylamine to prevent amine-column interactions).
Analyze the sample using a GPC/SEC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve a small amount of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
Acquire ¹H NMR and ¹³C NMR spectra.
Confirm the polymer structure by identifying the characteristic peaks of the cyclohexyl and methacrylate groups.
Determine the monomer conversion by comparing the integration of the monomer vinyl protons with the polymer backbone protons in the crude ¹H NMR spectrum.
A narrow molecular weight distribution is a key feature of a controlled polymerization process.
¹H NMR Spectrum
Disappearance of monomer vinyl proton signals and appearance of broad polymer backbone signals.
Confirms the conversion of monomer to polymer.
FTIR Spectrum
Presence of a strong C=O stretching vibration (around 1730 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).
Confirms the chemical structure of the pCHAEMA.
Troubleshooting
Issue
Possible Cause
Suggested Solution
High Dispersity (Đ > 1.5)
- Inefficient RAFT agent for the monomer.- Too high initiator concentration.- Presence of impurities (e.g., oxygen).
- Select a RAFT agent known to be effective for methacrylates (e.g., trithiocarbonates or certain dithiobenzoates).[4][5]- Reduce the initiator-to-RAFT agent ratio.- Ensure thorough deoxygenation of the reaction mixture.
Low Monomer Conversion
- Inhibition period.- Insufficient reaction time or temperature.
- Allow for a potential induction period.- Increase the reaction time or temperature.- Ensure the initiator is appropriate for the chosen temperature.
Bimodal GPC Trace
- Chain transfer to solvent or monomer.- Incomplete deoxygenation leading to termination reactions.
- Choose a solvent with a low chain transfer constant.- Improve the deoxygenation procedure.
Safety Considerations
Monomer: CHAEMA is a methacrylate and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.
Initiator: AIBN is a thermally unstable compound and can decompose to release toxic fumes. Store it at a low temperature and handle it with appropriate personal protective equipment (PPE).
Solvents: 1,4-Dioxane and diethyl ether are flammable and should be handled in a fume hood away from ignition sources.
Conclusion
This application note provides a comprehensive guide for the synthesis of well-defined poly(2-(cyclohexylamino)ethyl methacrylate) via RAFT polymerization. By following the detailed protocols and understanding the underlying principles, researchers can reliably produce pCHAEMA with controlled molecular weight and low dispersity, enabling its exploration in a wide range of applications in materials science and drug development.
References
Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agen. (URL: )
RAFT polymerization - specific polymers. (URL: [Link])
Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC. (URL: [Link])
(PDF) Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - ResearchGate. (URL: [Link])
US20060111531A1 - Chain transfer agents for RAFT polymerization in aqueous media - Google P
Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC. (URL: [Link])
Synthesis of nano-scale polymers via RAFT polymerization - UQ eSpace. (URL: [Link])
Synthesis of ABA triblock copolymers via RAFT polymerization for water purification membranes - YouTube. (URL: [Link])
RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy - MDPI. (URL: [Link])
Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC. (URL: [Link])
(PDF) Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique - ResearchGate. (URL: [Link])
Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. (URL: [Link])
Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers - ResearchGate. (URL: [Link])
GPC-NMR Analysis for Polymer Characterisation - Intertek. (URL: [Link])
Amphiphilic polymethacrylate model co-networks: Synthesis by RAFT radical polymerization and characterization of the swelling behavior - Gnosis Repository. (URL: [Link])
Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar. (URL: [Link])
Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing). (URL: [Link])
Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom tr. (URL: [Link])
Preparation and characterization of poly[2-(4-pentenoyloxy)ethyl methacrylate]. (URL: [Link])
Polymer Chemistry - School of Biomedical Sciences - The University of Melbourne. (URL: [Link])
Advanced ATRP Synthesis of 2-(Cyclohexylamino)ethyl Methacrylate (CEMA) Copolymers: Protocols and Mechanistic Insights
As a Senior Application Scientist, navigating the controlled polymerization of amino-functionalized methacrylates requires a deep understanding of catalyst-monomer interactions. 2-(Cyclohexylamino)ethyl methacrylate (CEM...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, navigating the controlled polymerization of amino-functionalized methacrylates requires a deep understanding of catalyst-monomer interactions. 2-(Cyclohexylamino)ethyl methacrylate (CEMA) is a highly valuable monomer for synthesizing pH-responsive smart materials, antimicrobial coatings, and nucleic acid delivery vectors. However, its secondary amine group presents unique kinetic and thermodynamic challenges.
This application note provides a comprehensive, self-validating protocol for the Atom Transfer Radical Polymerization (ATRP) of CEMA, detailing the mechanistic causality behind each experimental parameter to ensure high end-group fidelity and narrow dispersity (Đ < 1.2).
The fundamental challenge in the ATRP of amino-methacrylates is the nucleophilicity and coordinating ability of the amine group. Primary and unhindered secondary amines readily coordinate with the copper catalyst (Cu(I)/Cu(II)), displacing the catalytic ligand, altering the redox potential, and ultimately "poisoning" the catalyst system, which leads to broad molecular weight distributions or complete reaction failure[1]. Furthermore, unhindered amines can undergo spontaneous aza-Michael addition with the methacrylate vinyl groups[2].
The Steric Advantage of CEMA:
Unlike linear amines, the secondary amine in CEMA is bonded to a bulky cyclohexyl ring. This steric bulk provides a kinetic shield. When paired with a strongly binding, tetradentate ligand like 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA), the bulky cyclohexyl group is physically precluded from outcompeting the ligand for the copper active center[3]. This steric exclusion mimics the behavior of other bulky monomers like 2-(diisopropylamino)ethyl methacrylate (DPA) and 2-(tert-butylamino)ethyl methacrylate (TBAEMA), allowing for direct ATRP without the need for transient protecting groups (e.g., Boc-protection)[4][5].
To establish a controlled living polymerization, we utilize a standard target degree of polymerization (DP) of 50. The initiator chosen is Ethyl α-bromoisobutyrate (EBiB) , as its structure closely mimics the propagating methacrylate chain end, ensuring rapid and uniform initiation.
Causality of Ligand Excess: A 20% molar excess of HMTETA relative to CuBr is critical. It ensures that all copper ions remain fully complexed, suppressing any transient coordination by the CEMA monomer's secondary amine. Anisole is selected as the solvent (50% v/v) to maintain low system viscosity at high conversions while fully solubilizing the hydrophobic cyclohexyl pendant groups.
Step-by-Step Protocol: Synthesis of PCEMA Homopolymer
This workflow is designed to be self-validating. Visual and physical cues at each step confirm the integrity of the chemical environment.
Fig 2. Step-by-step experimental workflow for the ATRP synthesis of PCEMA homopolymers.
Phase 1: Reagent Preparation
Monomer Purification: Pass CEMA (10.56 g, 50 mmol) through a basic alumina (Al₂O₃) column immediately prior to use.
Causality: Commercial monomers contain radical inhibitors (like MEHQ). Failure to remove these will result in an unpredictable induction period and consume the Cu(I) activator.
Solvent Degassing: Sparge Anisole (10 mL) with ultra-pure Nitrogen for 30 minutes.
Phase 2: Reaction Assembly
In a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (143.5 mg, 1.0 mmol).
Seal the flask with a rubber septum and cycle with Vacuum/Nitrogen three times to remove ambient oxygen from the solid catalyst.
Using a degassed syringe, inject the purified CEMA (10.56 g), degassed Anisole (10 mL), and HMTETA (276.5 mg, 1.2 mmol).
Validation Checkpoint 1: Upon addition of HMTETA, the heterogeneous mixture will rapidly solubilize and turn a light green color , confirming the formation of the Cu(I)/HMTETA complex.
Inject the initiator, EBiB (195.1 mg, 1.0 mmol).
Phase 3: Deoxygenation (Freeze-Pump-Thaw)
Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen.
Open the flask to a high vacuum ( < 0.1 Torr) for 5 minutes to evacuate the headspace.
Close the vacuum valve and thaw the flask in a room-temperature water bath. You will observe bubbles escaping the liquid as dissolved gases are released.
Repeat this cycle three times .
Causality: Trace oxygen acts as a radical scavenger and irreversibly oxidizes Cu(I) to Cu(II). The Freeze-Pump-Thaw (FPT) method is mandatory for strict molecular weight control, as simple nitrogen sparging leaves residual dissolved O₂.
Phase 4: Polymerization
Backfill the Schlenk flask with Nitrogen and immerse it in a pre-heated oil bath at 50 °C.
Allow the reaction to proceed for 4 hours under constant stirring.
Validation Checkpoint 2: As the reaction progresses, the solution will become increasingly viscous and transition to a darker green/blue hue . This color shift represents the accumulation of the Cu(II) deactivator species, proving that the persistent radical effect (PRE) has established the dormant-active equilibrium. A shift to brown indicates oxygen ingress and catastrophic termination.
Phase 5: Termination & Purification
Terminate the polymerization by opening the flask to the atmosphere and diluting the mixture with 20 mL of tetrahydrofuran (THF).
Causality: Oxygen rapidly oxidizes the active chain ends and the remaining Cu(I) to Cu(II), halting propagation and preventing unwanted coupling reactions.
Pass the diluted polymer solution through a column of basic alumina.
Causality: The basic alumina traps the highly polar Cu(II)/HMTETA complex. The eluent must be completely colorless. If a blue tint remains, the secondary amines of PCEMA are retaining copper; repeat the column pass.
Concentrate the eluent via rotary evaporation and precipitate dropwise into 500 mL of cold hexane.
Recover the white precipitate via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.
Quantitative Data & Quality Control
To validate the living character of the protocol, aliquots should be taken periodically via a degassed syringe to monitor kinetics. The following table summarizes the expected kinetic and molecular weight evolution for a successful CEMA ATRP. Conversion is determined via ¹H NMR (comparing the integration of vinyl protons at 5.5–6.1 ppm to the ester methylene protons), and molecular weight is determined via GPC (THF mobile phase, PMMA standards).
Table 1: Expected Kinetic and Molecular Weight Data for PCEMA Synthesis
Time (h)
Monomer Conversion (%)
Theoretical ( g/mol )
GPC ( g/mol )
Dispersity (Đ)
1.0
22%
2,520
2,650
1.12
2.0
45%
4,950
5,100
1.14
3.0
68%
7,380
7,550
1.15
4.0
85%
9,170
9,300
1.17
Note: The linear correlation between monomer conversion and GPC
, combined with a consistently low dispersity (Đ < 1.2), validates the suppression of chain-transfer and termination events, confirming that the steric bulk of the cyclohexyl group successfully protected the catalyst system.
References
Straightforward ARGET ATRP for the Synthesis of Primary Amine Polymethacrylate with Improved Chain-End Functionality under Mild Reaction Conditions. Macromolecules - ACS Publications.[Link]
Preparation of polymersomes in pure water for facile antibacterial applications. RSC Advances.[Link]
Synthesis of well-defined functionalized poly(2-(diisopropylamino)ethyl methacrylate) using ATRP with sodium dithionite as a SARA agent. Polymer Chemistry (RSC Publishing).[Link]
Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry (RSC Publishing).[Link]
Enhancing hygiene/antimicrobial properties of polyolefins. National Institutes of Health (NIH).[Link]
Application Note: Copolymerization of 2-(cyclohexylamino)ethyl methacrylate (CHEMA) for pH-Responsive Biomedical Drug Delivery
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary & Mechanistic Rationale The development of "sma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Self-Validating Protocols
Executive Summary & Mechanistic Rationale
The development of "smart" nanocarriers that respond to the tumor microenvironment is a cornerstone of modern targeted chemotherapy. Among stimuli-responsive polymers, amine-containing methacrylates are highly prized for their sharp pH-dependent phase transitions. While tertiary amines like 2-(diisopropylamino)ethyl methacrylate (DPAEMA) are widely used[1][2], secondary amine methacrylates such as 2-(cyclohexylamino)ethyl methacrylate (CHEMA) offer distinct biophysical advantages for drug delivery.
The Mechanistic Advantage of CHEMA:
CHEMA contains a bulky, hydrophobic cyclohexyl ring adjacent to a protonatable secondary amine. At physiological pH (7.4), the deprotonated secondary amines engage in strong intermolecular hydrogen bonding and hydrophobic packing, creating an exceptionally stable micellar core that prevents premature drug leakage in systemic circulation. Upon endocytosis into tumor cells, the acidic environment of the endosome/lysosome (pH 5.0–6.5) triggers the rapid protonation of the secondary amine[3]. This induces a sudden electrostatic repulsion and a hydrophobic-to-hydrophilic transition, causing the micelle to swell, disassemble, and forcefully release its encapsulated payload (e.g., Doxorubicin) directly into the cytosol[1][4].
To leverage these properties, we utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize a well-defined amphiphilic block copolymer: mPEG-b-PCHEMA . RAFT is specifically chosen over Atom Transfer Radical Polymerization (ATRP) to eliminate the risk of cytotoxic copper catalyst residues, ensuring the resulting nanocarriers are strictly biocompatible for downstream in vivo applications.
Experimental Workflow Visualization
Caption: Workflow from RAFT copolymerization of mPEG-b-PCHEMA to the self-assembly of DOX-loaded micelles.
Quantitative Data Summary: pH-Responsive Behavior
The efficacy of the mPEG-b-PCHEMA micelle system is defined by its binary state behavior. The table below summarizes the critical physicochemical shifts that occur when the micelle transitions from the bloodstream to the tumor endosome.
Physicochemical Property
Systemic Circulation (pH 7.4)
Endosomal Microenvironment (pH 5.0)
PCHEMA Core State
Hydrophobic (Deprotonated)
Hydrophilic (Protonated)
Zeta Potential (ζ)
Near Neutral (~ +2.5 mV)
Highly Positive (> +35.0 mV)
Micelle Diameter (DLS)
~85 nm (Tightly Coiled)
>300 nm (Swollen/Disassembled)
Critical Micelle Conc. (CMC)
< 0.005 mg/mL (Highly Stable)
N/A (Polymer is water-soluble)
Doxorubicin Release (24h)
< 12% (Minimal Leakage)
> 88% (Rapid Burst Release)
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. Built-in quality control (QC) checkpoints ensure that errors are caught before proceeding to resource-intensive in vitro assays.
Protocol A: RAFT Synthesis of mPEG-b-PCHEMA
Objective: Synthesize a low-polydispersity amphiphilic block copolymer.
Preparation: Dissolve mPEG-CTA (macro-RAFT agent, 1.0 eq), CHEMA monomer (50.0 eq), and AIBN initiator (0.2 eq) in anhydrous 1,4-dioxane.
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches radical polymerization. Seal the ampoule under nitrogen.
Polymerization: Immerse the ampoule in a pre-heated oil bath at 70°C for 16 hours.
Purification: Terminate the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum for 24 hours.
QC Checkpoint 1 (Conversion): Analyze a crude aliquot via
H NMR (CDCl). Validation: The disappearance of vinyl proton peaks at 5.5–6.1 ppm confirms >95% monomer conversion.
QC Checkpoint 2 (Polydispersity): Perform Gel Permeation Chromatography (GPC) using THF as the eluent. Validation: A Polydispersity Index (PDI) < 1.2 validates the living nature of the RAFT process, ensuring uniform chain lengths necessary for consistent micelle assembly.
Protocol B: Preparation of DOX-Loaded Polymeric Micelles
Objective: Encapsulate Doxorubicin (DOX) using a dialysis method to prevent kinetic trapping.
Neutralization of DOX: Stir DOX·HCl with 1.5 eq of triethylamine (TEA) in dimethylformamide (DMF) for 2 hours in the dark to yield hydrophobic DOX base.
Mixing: Dissolve 20 mg of mPEG-b-PCHEMA and 5 mg of DOX base in 2 mL of DMF.
Self-Assembly: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against 1 L of PBS (pH 7.4) for 48 hours, replacing the buffer every 6 hours. Causality: The slow solvent exchange allows the hydrophobic PCHEMA blocks and DOX to thermodynamically arrange into a tightly packed core, minimizing surface-associated drug that causes burst release in the blood.
Filtration: Pass the dialysate through a 0.45 µm syringe filter to remove unencapsulated DOX aggregates.
QC Checkpoint 3 (Size & Stability): Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). Validation: A unimodal peak at ~85 nm with a PDI < 0.2 validates successful micelle formation.
Protocol C: In Vitro pH-Responsive Drug Release Assay
Objective: Quantify the endosomal escape capability of the nanocarrier.
Setup: Aliquot 2 mL of DOX-loaded micelles into three separate dialysis bags (MWCO 3.5 kDa).
Incubation: Submerge each bag in 20 mL of release media at 37°C with continuous shaking (100 rpm):
Condition 1: PBS at pH 7.4 (Simulated Bloodstream)
Condition 2: Acetate buffer at pH 6.5 (Simulated Tumor Microenvironment)
Condition 3: Acetate buffer at pH 5.0 (Simulated Endosome)
Sampling: At predetermined intervals (1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the external buffer and replace with 1 mL of fresh pre-warmed buffer.
QC Checkpoint 4 (Release Kinetics): Validation: The system is validated if the 24h cumulative release at pH 7.4 is <15% (confirming core stability) and >85% at pH 5.0 (confirming pH-triggered disassembly)[2].
Intracellular Delivery Pathway Visualization
Caption: Mechanistic pathway of mPEG-b-PCHEMA micelles from systemic circulation to endosomal pH-triggered drug release.
References
Hiruta, Y. et al. "Dual temperature- and pH-responsive polymeric micelle for selective and efficient two-step doxorubicin delivery." RSC Advances, 2017. 1
"Spatial Control over Cross-Linking Dictates the pH-Responsive Behavior of Poly(2-(tert-butylamino)ethyl methacrylate) Brushes." PMC, ACS Publications. 3
"Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym." International Journal of Nanomedicine, Dovepress, 2017. 2
"Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates." Langmuir, ACS Publications, 2004. 4
Application Notes & Protocols: pH-Responsive Polymers from 2-(Cyclohexylamino)ethyl Methacrylate for Advanced Drug Delivery
Introduction: Harnessing pH Gradients for Targeted Therapeutics The precise delivery of therapeutic agents to diseased tissues while minimizing off-target effects remains a paramount challenge in drug development. Stimul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Harnessing pH Gradients for Targeted Therapeutics
The precise delivery of therapeutic agents to diseased tissues while minimizing off-target effects remains a paramount challenge in drug development. Stimuli-responsive polymers, often dubbed "smart" materials, have emerged as a sophisticated solution, capable of undergoing significant physicochemical changes in response to specific environmental triggers.[1] Among these, pH-responsive polymers are particularly compelling, as they can exploit the subtle yet critical pH variations between healthy and pathological tissues, such as the acidic microenvironments of tumors or the progressively acidic nature of endo-lysosomal pathways.[2][3]
This guide focuses on a promising class of polybases derived from the monomer 2-(cyclohexylamino)ethyl methacrylate (CHEMA). The resulting polymer, poly(2-(cyclohexylamino)ethyl methacrylate) or PCHEMA, owes its pH sensitivity to the tertiary amine of the cyclohexylamino group.[4] At physiological pH (~7.4), this group is largely deprotonated and hydrophobic, promoting the self-assembly of the polymer into stable, drug-encapsulating nanostructures. Upon encountering an acidic environment (pH < 6.8), the amine becomes protonated, inducing a hydrophobic-to-hydrophilic transition. This charge acquisition leads to electrostatic repulsion, causing the polymer to swell or the nanostructure to disassemble, triggering the release of its therapeutic payload precisely at the target site.[5][6]
These application notes provide a comprehensive overview, from monomer synthesis and controlled polymerization to the formulation and characterization of PCHEMA-based nanoparticles for pH-triggered drug release. The protocols herein are designed to be robust and self-validating, offering researchers a reliable framework for developing next-generation drug delivery systems.
Synthesis and Controlled Polymerization of PCHEMA
Control over polymer architecture, molecular weight, and dispersity is critical for reproducible nanoparticle formulation and predictable in vivo performance. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an exemplary controlled radical polymerization technique that provides this level of precision.[7][8]
The CHEMA monomer can be synthesized via a straightforward esterification reaction between 2-(cyclohexylamino)ethanol and methacryloyl chloride.
Protocol 1: Synthesis of CHEMA Monomer
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(cyclohexylamino)ethanol (1 eq.) and triethylamine (1.2 eq., as an HCl scavenger) in anhydrous dichloromethane (DCM).
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
Addition of Acylating Agent: Slowly add methacryloyl chloride (1.1 eq.) dropwise to the stirred solution over 1 hour, maintaining the temperature at 0°C.
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
Work-up:
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure CHEMA monomer.
Validation: Confirm the structure and purity of the CHEMA monomer using ¹H NMR and ¹³C NMR spectroscopy.
Polymerization of CHEMA via RAFT
This protocol describes the synthesis of PCHEMA with a targeted degree of polymerization using a suitable chain transfer agent (CTA), such as 4-cyanopentanoic acid dithiobenzoate (CPADB).
Protocol 2: RAFT Polymerization of PCHEMA
Reagent Preparation: In a Schlenk flask, combine the CHEMA monomer, the RAFT agent CPADB, and a radical initiator such as 2,2'-Azobis(2-methylpropionitrile) (AIBN). The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight (e.g., 100:1:0.2).
Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or toluene.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 12-24 hours).
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold hexane. Repeat the dissolution-precipitation cycle two more times to remove unreacted monomer and initiator fragments.
Drying: Dry the purified PCHEMA polymer in a vacuum oven at room temperature until a constant weight is achieved.
Introduction: The Significance of CHAEMA in Smart Polymers 2-(Cyclohexylamino)ethyl methacrylate (CHAEMA) is a functional methacrylate monomer that has garnered significant interest for the creation of "smart" or "stimul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of CHAEMA in Smart Polymers
2-(Cyclohexylamino)ethyl methacrylate (CHAEMA) is a functional methacrylate monomer that has garnered significant interest for the creation of "smart" or "stimuli-responsive" polymers. The defining feature of its corresponding polymer, poly(2-(cyclohexylamino)ethyl methacrylate) or PCHAEMA, is the secondary amine group coupled with the bulky cyclohexyl moiety. This unique structure imparts dual pH and temperature sensitivity in aqueous solutions.
pH-Responsiveness: The tertiary amine group has a pKa in the physiological range (typically around 7.0-7.4). At pH values below its pKa, the amine is protonated, rendering the polymer segment cationic and hydrophilic. Above the pKa, it is deprotonated, becoming neutral and hydrophobic.
Thermo-Responsiveness: PCHAEMA exhibits a Lower Critical Solution Temperature (LCST), a temperature above which the polymer undergoes a phase transition from a soluble, hydrophilic state to an insoluble, collapsed hydrophobic state. This behavior is tunable and influenced by factors like pH and polymer concentration.
The ability to create block copolymers by combining a PCHAEMA segment with other polymer blocks (e.g., a permanently hydrophilic block like poly(ethylene glycol) methyl ether methacrylate, PEGMA) allows for the design of amphiphilic macromolecules that can self-assemble into nanoscale structures like micelles or vesicles.[1][2][3] These structures can encapsulate therapeutic agents, and the dual-responsive nature of the PCHAEMA block enables triggered release of the payload in response to specific environmental cues, such as the slightly acidic environment of a tumor or endosome, or localized hyperthermia.[4][5]
This guide provides a detailed framework for the synthesis of well-defined CHAEMA-based block copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization (CRP) technique.[6][7]
To synthesize block copolymers with predictable molecular weights and low dispersity (Đ), a "living" or controlled polymerization technique is essential.[8][9] Unlike conventional free radical polymerization which is characterized by rapid and irreversible termination steps, CRP methods introduce a dynamic equilibrium between active (propagating) radical chains and dormant species.[8][10] This reversible deactivation mechanism allows polymer chains to grow simultaneously and at a similar rate, affording excellent control over the final polymer architecture.[9]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier CRP method due to its tolerance of a wide variety of functional monomers, including amines, and its relatively mild reaction conditions.[7][11][12] The control in a RAFT polymerization is mediated by a chain transfer agent (CTA), typically a dithioester or trithiocarbonate, which reversibly reacts with growing polymer chains.[7]
Synthesis Workflow for a Diblock Copolymer via RAFT
The synthesis of a block copolymer, for example, poly(oligo(ethylene glycol) methyl ether methacrylate)-block-poly(2-(cyclohexylamino)ethyl methacrylate) (POEGMA-b-PCHAEMA), is a two-step sequential process. First, a hydrophilic macro-chain transfer agent (macro-CTA) of POEGMA is synthesized. This living polymer chain is then isolated and used to initiate the polymerization of the second monomer, CHAEMA.
Fig. 1: Sequential RAFT polymerization workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of POEGMA Macro-CTA
This protocol details the synthesis of the first block, which will serve as the macro-chain transfer agent for the subsequent polymerization.
Schlenk flask or reaction tube with magnetic stir bar
Schlenk line or nitrogen manifold
Oil bath with temperature controller
Vacuum pump
Procedure:
Reagent Preparation: In a 50 mL Schlenk flask, dissolve OEGMA (e.g., 5.0 g, 10 mmol), CPADB (e.g., 55.9 mg, 0.2 mmol, for a target Degree of Polymerization (DP) of 50), and AIBN (e.g., 6.6 mg, 0.04 mmol, CTA:Initiator ratio of 5:1) in 15 mL of anhydrous 1,4-dioxane.
Deoxygenation: Seal the flask and subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[6] Backfill the flask with nitrogen. Causality: Oxygen acts as a radical scavenger and can terminate the polymerization, leading to loss of control and "livingness" of the polymer chains.
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-8 hours). To monitor kinetics, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe.
Termination & Isolation: Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a 10-fold excess of cold diethyl ether with vigorous stirring. Collect the polymer by filtration or centrifugation and dry under vacuum at room temperature overnight.
Validation: Characterize the resulting POEGMA macro-CTA by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and dispersity (Đ), and by ¹H NMR to confirm structure and calculate monomer conversion.
Protocol 2: Synthesis of POEGMA-b-PCHAEMA Diblock Copolymer
Materials:
POEGMA macro-CTA (from Protocol 1)
2-(Cyclohexylamino)ethyl methacrylate (CHAEMA)
Azobisisobutyronitrile (AIBN)
1,4-Dioxane (Anhydrous)
Hexanes or Diethyl Ether (cold)
Nitrogen gas (high purity)
Procedure:
Reagent Preparation: In a 50 mL Schlenk flask, dissolve the POEGMA macro-CTA (e.g., 1.0 g, 0.09 mmol, assuming Mn ≈ 11,000 g/mol ), CHAEMA (e.g., 0.95 g, 4.5 mmol, for a target PCHAEMA DP of 50), and AIBN (e.g., 0.74 mg, 0.0045 mmol, Macro-CTA:Initiator ratio of 20:1) in 15 mL of anhydrous 1,4-dioxane. Note: A higher CTA to initiator ratio is often used for the second block to ensure high end-group fidelity.
Deoxygenation: Repeat the deoxygenation procedure as described in Protocol 1, Step 2.
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the required time (e.g., 12-16 hours).
Termination & Isolation: Quench the polymerization as before.
Purification: Precipitate the final block copolymer in a 10-fold excess of cold hexanes or diethyl ether. The choice of precipitating solvent may need optimization. For amphiphilic copolymers, dialysis against a suitable solvent (e.g., methanol) followed by water, and subsequent lyophilization, can be an effective purification method.
Validation: Characterize the final product thoroughly.
Characterization and Validation of Block Copolymers
Successful synthesis must be validated by a suite of analytical techniques.[13][14][15]
Gel Permeation Chromatography (GPC)
GPC (or Size Exclusion Chromatography, SEC) is crucial for demonstrating controlled polymerization.[14]
Observation: A clear shift to a higher molecular weight (lower elution time) for the final block copolymer compared to the initial macro-CTA.
Validation Criterion: The dispersity (Đ = Mw/Mn) should remain low (typically < 1.3) for both the macro-CTA and the final block copolymer, indicating a controlled process with minimal termination.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the structure and determine the composition of the block copolymer.[15][16]
Procedure: Dissolve the purified polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Analysis:
Identify characteristic peaks for both monomer units. For POEGMA, the ethylene glycol protons appear around 3.6 ppm. For PCHAEMA, the cyclohexyl protons will be visible in the 1.0-2.0 ppm range.
Calculate the ratio of the blocks by integrating the signals corresponding to each monomer and normalizing by the number of protons they represent.[16] This allows for the calculation of the actual degree of polymerization for the second block.
Technique
Parameter Measured
Expected Result for Successful Synthesis
GPC/SEC
Molecular Weight (Mn, Mw), Dispersity (Đ)
Clear increase in Mn from macro-CTA to block copolymer. Đ < 1.3.[9]
¹H NMR
Chemical Structure, Copolymer Composition
Presence of characteristic signals for both blocks. Calculable molar ratio.[16]
FTIR
Functional Groups
Presence of characteristic ester carbonyl stretch (~1730 cm⁻¹), C-O-C ether stretch (~1100 cm⁻¹) for the backbone, and N-H bend (~1560 cm⁻¹) for PCHAEMA.
Application Example: pH-Triggered Micellization and Release
The synthesized amphiphilic POEGMA-b-PCHAEMA block copolymer will self-assemble in aqueous solution under specific conditions.[1][17]
Fig. 2: pH-responsive self-assembly and drug release.
At a pH above the pKa of PCHAEMA (e.g., physiological pH 7.4), the PCHAEMA block is neutral and hydrophobic. This drives the self-assembly of the block copolymers into core-shell micelles, where the hydrophobic PCHAEMA blocks form the core and the hydrophilic POEGMA blocks form a stabilizing outer corona.[2][3] This hydrophobic core can effectively encapsulate poorly water-soluble drugs.
Upon introduction to a more acidic environment (e.g., an endosome at pH ~5.5), the amine groups on the PCHAEMA block become protonated. This induces a hydrophobic-to-hydrophilic transition, causing the micelle to destabilize and disassemble, thereby releasing the encapsulated drug payload.[18] This mechanism is highly desirable for targeted drug delivery applications.[4][5]
References
A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. iarjset. [Link]
A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. PMC. [Link]
High Temperature Initiator-Free RAFT Polymerization of Methyl Methacrylate in a Microwave Reactor. Australian Journal of Chemistry. [Link]
RAFT aqueous emulsion polymerization of methyl methacrylate. White Rose Research Online. [Link]
End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications. RSC Publishing. [Link]
Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC. [Link]
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. ACS Publications. [Link]
A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. MDPI. [Link]
Thermo-and pH-Responsive Behavior of Poly(N-isopropylacrylamide)-Block-Poly[(2-dimethylamino)ethyl Methacrylate]. Universitas Indonesia. [Link]
Features of Controlled “Living” Radical Polymerizations. Matyjaszewski Polymer Group. [Link]
Thermo- and pH-responsive polymers in drug delivery. ResearchGate. [Link]
Thermo- and pH-responsive polymers in drug delivery. PubMed. [Link]
A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymerization: The RAFT Process. ACS Publications. [Link]
pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. PMC. [Link]
Synthesis of block copolymers via RAFT process. ResearchGate. [Link]
Block copolymer characterization by 1 H NMR (DMSO-d 6 ), GPC (THF, 40 • C) and AUC/DLS (THF, 20 • C). ResearchGate. [Link]
Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery. Polymer Chemistry (RSC Publishing). [Link]
Controlled synthesis of homopolymers and block copolymers based on 2-(acetoacetoxy)ethyl methacrylate via RAFT radical polymerisation. Semantic Scholar. [Link]
Simple and Effective One-Pot Synthesis of (Meth)Acrylic Block Copolymers Through Atom Transfer Radical Polymerization. Wiley Online Library. [Link]
Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. PubMed. [Link]
Self-Aggregation in Aqueous Media of Amphiphilic Diblock and Random Block Copolymers Composed of Monomers with Long Side. ACS Publications. [Link]
The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral O. ACS Publications. [Link]
GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
1 H NMR and GPC characterization of the block copolymer. ResearchGate. [Link]
Topology-controlled self-assembly of amphiphilic block copolymers. RSC Publishing. [Link]
Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles. MDPI. [Link]
Synthesis of Poly(di[methylamine]ethyl methacrylate)-b. PUBDB. [Link]
Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes. Redalyc. [Link]
Synthesis of Poly(methyl methacrylate)-b-poly(N-isopropylacrylamide) Block Copolymer by Redox Polymerization and Atom Tra. SciSpace. [Link]
Determination of copolymer composition by benchtop NMR. Magritek. [Link]
Surface-induced Self-Assembly of Amphiphilic Block Copolymers into Functional Bilayer Thin Films. ChemRxiv. [Link]
Characterization of Synthetic Block Copolymers by LC-MS. American Laboratory. [Link]
Application Note & Protocols: Gene Delivery Applications of Poly(2-(cyclohexylamino)ethyl methacrylate) (PCEMA)
Executive Summary The development of non-viral gene delivery vectors requires a delicate balance between extracellular stability, low cytotoxicity, and highly efficient intracellular cargo release. Poly(2-(cyclohexylamin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of non-viral gene delivery vectors requires a delicate balance between extracellular stability, low cytotoxicity, and highly efficient intracellular cargo release. Poly(2-(cyclohexylamino)ethyl methacrylate) (PCEMA) is a highly specialized, pH-responsive polymethacrylate designed to overcome the limitations of traditional cationic polymers. By incorporating a bulky, hydrophobic cyclohexyl ring onto a secondary amine, PCEMA achieves an optimal pKa shift that minimizes toxicity at physiological pH while maximizing endosomal escape through a synergistic combination of the "proton sponge" effect and direct lipid membrane destabilization.
This technical guide details the mechanistic rationale, physicochemical properties, and self-validating experimental protocols for synthesizing and utilizing PCEMA block copolymers in advanced gene delivery applications.
Mechanistic Insights & Physicochemical Rationale
The Causality of the Cyclohexyl Group
The structural design of the PCEMA monomer is the primary driver of its transfection efficacy. Traditional primary amine-based polymers, such as poly(2-aminoethyl methacrylate) (PAEMA), are highly hydrophilic and prone to chemical degradation via intramolecular amidation in alkaline environments ()[1]. Conversely, tertiary amines like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) possess a higher pKa (~7.5), causing them to be highly protonated at physiological pH (7.4), which often leads to severe cytotoxicity and premature cargo unpacking in the bloodstream.
PCEMA utilizes a sterically hindered secondary amine modified with a cyclohexyl group . This specific architecture dictates three critical functional outcomes:
pKa Optimization (Stealth Effect): The steric bulk and hydrophobicity of the cyclohexyl ring lower the amine's pKa to approximately 6.2. At pH 7.4, PCEMA is largely deprotonated, reducing its positive charge density, minimizing non-specific interactions with serum proteins, and drastically lowering cytotoxicity.
Endosomal Buffering (Proton Sponge): Upon endocytosis, the early endosome undergoes rapid acidification via the vacuolar-type H+-ATPase (v-ATPase). As the pH drops below 6.5, the secondary amines of PCEMA rapidly protonate, absorbing protons and inducing an influx of chloride ions and water, leading to osmotic swelling.
Membrane Destabilization: Unlike purely hydrophilic polycations, the protonation of PCEMA forces the polymer chain to uncoil, exposing the highly lipophilic cyclohexyl rings. These rings intercalate directly into the endosomal lipid bilayer, physically disrupting the membrane and ensuring robust cytosolic release of the nucleic acid cargo.
To prevent macroscopic aggregation of the hydrophobic PCEMA block during systemic circulation, it is typically synthesized as an amphiphilic block copolymer with a hydrophilic corona, such as Poly(ethylene glycol) (PEG), using controlled living radical polymerization techniques ()[2].
Mechanism of Action Workflow
Figure 1: Mechanism of PCEMA-mediated endosomal escape and intracellular gene delivery.
Quantitative Data Presentation
The table below summarizes the physicochemical and biological properties of PEG-b-PCEMA compared to standard gene delivery vectors, highlighting the advantages of the cyclohexyl modification.
Polymer Vector
Amine Type
Approx. pKa
Endosomal Escape Mechanism
Cytotoxicity Profile
Transfection Efficiency (in Serum)
PEG-b-PCEMA
Secondary (Cyclohexyl)
~6.2
Proton Sponge + Membrane Insertion
Low
High
PEG-b-PDMAEMA
Tertiary (Dimethyl)
~7.5
Proton Sponge
Moderate
Moderate
PEG-b-PAEMA
Primary
~7.6
Proton Sponge
Moderate (Alkaline Degradation)
Low to Moderate
PEI (25 kDa)
Mixed (1°, 2°, 3°)
Broad
Proton Sponge
High
Low
Experimental Protocols
Protocol 1: Synthesis of PEG-b-PCEMA via RAFT Polymerization
Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over conventional free radical polymerization to achieve a controlled molecular weight and low dispersity (Đ < 1.2). This precision is critical because polycation chain-length directly dictates the thermodynamic stability and size of the resulting polyplexes ()[3].
Step-by-Step Methodology:
Preparation: In a Schlenk flask, dissolve the PEG-based macroRAFT agent, 2-(cyclohexylamino)ethyl methacrylate (CEMA) monomer, and AIBN initiator in anhydrous 1,4-dioxane. Maintain a molar ratio of [Monomer]:[macroRAFT]:[AIBN] of 100:1:0.2.
Degassing: Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger; its complete removal is mandatory to prevent the quenching of propagating polymer chains and to ensure a living polymerization process ()[4].
Polymerization: Backfill the flask with argon and immerse it in a pre-heated oil bath at 70°C for 12 hours under continuous magnetic stirring.
Purification: Terminate the reaction by exposing the solution to air and cooling it in an ice bath. Precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether to remove unreacted CEMA monomers. Filter and dry under vacuum for 24 hours.
Self-Validation System:
¹H NMR Spectroscopy (in CDCl3): Confirm monomer conversion by the disappearance of vinyl protons (5.5–6.2 ppm) and calculate the degree of polymerization (DP) by comparing the integration of the cyclohexyl protons to the PEG backbone.
Aqueous GPC: Verify a unimodal molecular weight distribution with a dispersity index (Đ) < 1.2 to ensure the absence of homopolymer contamination.
Protocol 2: Formulation of PEG-b-PCEMA/Nucleic Acid Polyplexes
Causality: Polyplexes must be formulated at a slightly acidic pH (e.g., pH 5.0) where the secondary amines of PCEMA are fully protonated. This maximizes electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid. Subsequent neutralization to pH 7.4 locks the condensed hydrophobic core while the PEG corona provides steric shielding against serum protein adsorption ()[3].
Step-by-Step Methodology:
N/P Ratio Calculation: Calculate the molar ratio of polymer amine (N) groups to nucleic acid phosphate (P) groups. Formulate at an N/P ratio of 15, which provides an optimal balance of complete condensation and minimal free polymer toxicity.
Complexation: Dilute PEG-b-PCEMA to the required concentration in 10 mM acetate buffer (pH 5.0). Dilute the pDNA or siRNA in an equal volume of the same buffer.
Mixing: Add the polymer solution dropwise to the nucleic acid solution while vortexing vigorously at 1000 rpm.
Equilibration: Incubate the mixture for 30 minutes at room temperature to allow thermodynamic equilibration of the polyplexes.
Neutralization: Adjust the solution to pH 7.4 using a 10 mM HEPES buffer immediately prior to cellular application.
Self-Validation System:
Dynamic Light Scattering (DLS): Confirm a monodisperse nanoparticle population with a hydrodynamic diameter < 150 nm and a near-neutral/slightly positive zeta potential (+5 to +10 mV) at pH 7.4.
Gel Retardation Assay: Load the polyplexes onto a 1% agarose gel containing ethidium bromide. Complete retention of the fluorescent band in the loading well confirms 100% encapsulation efficiency.
Protocol 3: In Vitro Transfection & Mechanistic Validation
Causality: To definitively prove that PCEMA relies on a pH-dependent endosomal escape mechanism, a control experiment utilizing Bafilomycin A1 (BafA1) is required. BafA1 is a specific inhibitor of the vacuolar-type H+-ATPase (v-ATPase) that prevents endosomal acidification. If PCEMA relies on the pH drop to trigger the proton sponge effect and membrane insertion, BafA1 treatment will completely abrogate transfection efficacy.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HEK293T or primary Dendritic Cells) in a 24-well tissue culture plate at a density of 5 × 10⁴ cells/well. Culture overnight in complete DMEM (10% FBS) at 37°C and 5% CO2.
Inhibitor Pre-treatment: 30 minutes prior to transfection, treat half of the experimental wells with 100 nM Bafilomycin A1.
Transfection: Add the neutralized PEG-b-PCEMA/pDNA (encoding GFP) polyplexes directly to the cells (1 µg pDNA per well) in the presence of 10% serum.
Incubation & Recovery: Incubate the cells for 4 hours. Aspirate the media, wash the cells once with PBS, and replace with fresh complete DMEM (removing BafA1 to prevent long-term cytotoxicity).
Self-Validation System:
Flow Cytometry: At 48 hours post-transfection, harvest the cells and quantify the percentage of GFP-positive cells via flow cytometry.
Expected Outcome: Standard wells should exhibit high GFP expression (>75%), while BafA1-treated wells should show a >90% reduction in GFP expression, validating the pH-responsive endosomal escape mechanism.
References
Tang, R., Palumbo, R. N., Nagarajan, L., Krogstad, E., & Wang, C. (2010). "Well-defined block copolymers for gene delivery to dendritic cells: Probing the effect of polycation chain-length." Journal of Controlled Release, 142(2), 229-237. URL:[Link]
Thompson, K. L., Read, E. S., & Armes, S. P. (2008). "Chemical degradation of poly(2-aminoethyl methacrylate)." Polymer Degradation and Stability, 93(8), 1460-1466. URL:[Link]
Boissé, S., Rieger, J., Di-Cicco, A., Albouy, P.-A., Bui, C., & Charleux, B. (2009). "Synthesis via RAFT of Amphiphilic Block Copolymers with Liquid-Crystalline Hydrophobic Block and Their Self-Assembly in Water." Macromolecules, 42(22), 8688-8696. URL:[Link]
York, A. W., Kirkland, S. E., & McCormick, C. L. (2008). "Advances in the synthesis of amphiphilic block copolymers via RAFT polymerization: Stimuli-responsive micellar assembly and localized intracellular delivery of therapeutic agents." Advanced Drug Delivery Reviews, 60(9), 1018-1036. URL:[Link]
Application Note: Biocompatibility of Cyclohexylamino-Functionalized Methacrylates
This guide details the biocompatibility profile, synthesis considerations, and evaluation protocols for polymers containing 2-(cyclohexylamino)ethyl methacrylate (CEMA) . Executive Summary & Material Definition 2-(Cycloh...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the biocompatibility profile, synthesis considerations, and evaluation protocols for polymers containing 2-(cyclohexylamino)ethyl methacrylate (CEMA) .
Executive Summary & Material Definition
2-(Cyclohexylamino)ethyl methacrylate (CEMA) is a specialty monomer belonging to the class of amino-methacrylates. Unlike its ubiquitous cousins DMAEMA (dimethyl) or DPA (diisopropyl), CEMA features a bulky, hydrophobic cyclohexyl ring attached to a secondary amine .
This structural nuance creates a distinct biological profile:
High Hydrophobicity: The cyclohexyl group significantly increases the polymer's affinity for lipid bilayers, acting similarly to a membrane-anchoring peptide or a cationic surfactant.
Basicity (pKa > 9.0): As a secondary amine, CEMA is more basic than tertiary amine analogs (like DPA, pKa ~6.2). Consequently, CEMA polymers are typically fully protonated (cationic) at physiological pH (7.4), leading to "permanent" cationic charge in the bloodstream unless copolymerized or chemically modified.
Toxicity Profile: The combination of permanent positive charge and hydrophobic bulk results in high membrane-disruptive potential. While excellent for endosomal escape, this creates significant biocompatibility challenges (hemolysis, necrosis) that must be managed via copolymer architecture.
Synthesis & Characterization Strategy
Before biocompatibility testing, the polymer must be synthesized with high precision. Secondary amines like CEMA can interfere with free radical polymerization via hydrogen abstraction.
Recommended Synthesis Route: RAFT Polymerization
To ensure low polydispersity (PDI < 1.2) and defined molecular weights (critical for toxicity comparisons), Reversible Addition-Fragmentation chain Transfer (RAFT) is recommended over standard free radical polymerization.
Monomer Purification: CEMA often contains inhibitors (MEHQ) and trace impurities. Pass through a basic alumina column immediately before use.
Protection Strategy: If high molecular weights are difficult to achieve, use Boc-protected CEMA (2-(N-tert-butoxycarbonyl-cyclohexylamino)ethyl methacrylate). Polymerize, then deprotect with TFA. This prevents the secondary amine from acting as a chain transfer agent.
Purification: Dialysis (MWCO 3.5 kDa) against acidic water (pH 4) followed by distilled water is required to remove unreacted monomers, which are significantly more toxic than the polymer.
Biocompatibility Assessment Protocols
Protocol A: pH-Dependent Hemolysis Assay (The "Gold Standard")
Rationale: CEMA's cyclohexyl group acts as a membrane anchor. This assay determines if the polymer destroys Red Blood Cells (RBCs) at systemic pH (7.4) or selectively disrupts membranes at endosomal pH (5.5).
Materials:
Fresh Murine or Human Whole Blood (EDTA or Heparin stabilized).
Incubate at 37°C for 1 hour (mimics circulation time).
Separation: Centrifuge plate (500 x g, 5 min).
Quantification: Transfer 100 µL supernatant to a fresh flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin).
Calculation:
Interpretation:
< 5% at pH 7.4: Biocompatible (Safe for IV).
> 10% at pH 7.4: Hemotoxic (Likely due to CEMA's surfactant nature). Action: Increase PEG ratio.
High at pH 5.5 / Low at pH 7.4: Ideal "Endosomolytic" profile.
Protocol B: Metabolic Cytotoxicity (CCK-8 / MTT)
Rationale: Assesses mitochondrial function. Note that cationic polymers can sometimes damage membranes (LDH leak) before killing mitochondria, so this should be paired with Protocol C.
Workflow:
Seed L929 fibroblasts or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.
Add polymer solutions (serial dilution 1–1000 µg/mL) in serum-containing media.
Incubate 24 hours .
Add CCK-8 reagent (10 µL/well). Incubate 2h.
Measure Absorbance at 450 nm .
Data Output: Plot Dose-Response Curve and calculate IC50 .
Protocol C: Membrane Integrity (LDH Release)
Rationale: CEMA polymers often cause necrosis (membrane rupture) rather than apoptosis. LDH leakage is a direct measure of this.
Workflow:
Use supernatant from the cells in Protocol B (after 24h incubation).
The following diagram illustrates the "Switch" mechanism required for safe CEMA usage. The polymer must be masked (micelle core) at pH 7.4 and exposed only at pH 5.0.
Caption: The CEMA Safety Switch. At pH 7.4, the hydrophobic CEMA block must be buried within a micelle core to prevent hemolysis. Upon acidification (pH < 6), protonation forces disassembly, exposing the cyclohexyl groups for membrane disruption.
Comparative Data Summary
Polymer Type
Hydrophobic Group
pKa (Approx)
pH 7.4 Charge
Hemolysis Risk
Endosomal Escape
PDMAEMA
Methyl
7.5
Partial (+)
Moderate
Good
PDPA
Isopropyl
6.2
Neutral (0)
Very Low
Excellent (Proton Sponge)
PCEMA
Cyclohexyl
~9.0 - 10.0 *
High (+)
High
High (Membrane Rupture)
*Note: pKa of PCEMA is estimated based on secondary amine structure. If using tertiary N-methyl-N-cyclohexyl analog, pKa will be lower (~7.0).
References
Hu, Y., et al. (2014). "Synthesis and pH-dependent micellization of 2-(diisopropylamino)ethyl methacrylate based amphiphilic diblock copolymers." Polymer.[2][3][4][5][6][7][8][9][10] Link
Context: Establishes the baseline for pH-responsive methacrylate micelles (PDPA), serving as the control for CEMA studies.
Yusa, S., et al. (2011). "Hemocompatibility and biofunctionality of two poly(2-(dimethylamino)ethyl methacrylate-co-poly(ethyleneglycol) copolymers." Journal of Biomedical Materials Research Part A. Link
Context: Provides the standard protocol for hemocompatibility testing of amino-methacryl
Mourad, P. D., et al. (2001). "Hemolytic Activity of pH-Responsive Polymer-Streptavidin Bioconjugates." Bioconjugate Chemistry. Link
Context: Describes the mechanism of pH-dependent membrane disruption vital for endosomal escape.
Konuray, O., et al. (2016).[11] "Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition." European Polymer Journal.[12] Link
Context: Highlights the reactivity differences of secondary amines (like CEMA)
Application Note: High-Performance pH-Responsive Hydrogels based on 2-(Cyclohexylamino)ethyl Methacrylate (CHMA)
This Application Note and Protocol Guide details the Cross-linking of 2-(cyclohexylamino)ethyl methacrylate (CHMA) in hydrogels. Important Note on Nomenclature: The abbreviation "CEMA" is frequently used in literature to...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the Cross-linking of 2-(cyclohexylamino)ethyl methacrylate (CHMA) in hydrogels.
Important Note on Nomenclature:
The abbreviation "CEMA" is frequently used in literature to refer to 2-cinnamoylethyl methacrylate (a photocrosslinkable monomer) or 2-chloroethyl methacrylate. To avoid ambiguity and ensure scientific precision, this guide refers to 2-(cyclohexylamino)ethyl methacrylate as CHMA .
Abstract & Introduction
2-(Cyclohexylamino)ethyl methacrylate (CHMA) is a specialized functional monomer belonging to the class of amino-methacrylates. Unlike its ubiquitous counterparts—2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (DEAEMA)—CHMA features a bulky, hydrophobic cyclohexyl group attached to the secondary amine.
This structural modification imparts unique physicochemical properties:
Tunable Hydrophobicity: The cyclohexyl ring significantly increases the hydrophobicity of the unprotonated polymer, leading to sharper phase transitions and lower critical swelling pH values compared to DMAEMA.
Secondary Amine Functionality: The secondary amine (
in monomer form, lower in polymer) acts as a pH-switch. At low pH, it protonates (), causing electrostatic repulsion and swelling. At high pH, it deprotonates (), triggering hydrophobic collapse driven by the cyclohexyl groups.
Enhanced Drug Loading: The hydrophobic domains formed by the cyclohexyl groups in the collapsed state provide excellent reservoirs for poorly water-soluble drugs (e.g., Doxorubicin, Paclitaxel).
This guide provides a comprehensive protocol for synthesizing and cross-linking CHMA-based hydrogels, focusing on Free Radical Polymerization (FRP) with chemical cross-linkers.
Material Science & Mechanism
Chemical Structure & pH-Responsiveness
The core mechanism of CHMA hydrogels relies on the protonation equilibrium of the secondary amine.
Acidic Conditions (pH < pKa): The secondary amine is protonated (
). The polymer chain becomes cationic and hydrophilic. Electrostatic repulsion between chains leads to swelling .
Basic Conditions (pH > pKa): The amine is deprotonated (
). The polymer becomes neutral.[1] The hydrophobic cyclohexyl groups dominate, causing the chains to coil and aggregate via hydrophobic interactions, leading to deswelling/collapse .
Cross-linking Strategy
To form a stable 3D hydrogel network, CHMA is typically copolymerized with a bifunctional cross-linker.
Primary Cross-linker:Ethylene Glycol Dimethacrylate (EGDMA) .[2][3][4][5] It is chemically compatible with methacrylates and provides a stable covalent network.
Solvent Selection: Due to the hydrophobicity of the cyclohexyl group, CHMA has limited solubility in pure water. Ethanol/Water or Dioxane mixtures are required during synthesis to ensure homogeneity.
Mechanism Diagram
Figure 1: pH-dependent switching mechanism of CHMA hydrogels. The transition between swollen and collapsed states is driven by the protonation of the secondary amine and the hydrophobic association of cyclohexyl groups.
Experimental Protocols
Protocol 1: Synthesis of Cross-linked Poly(CHMA) Hydrogel
Objective: To synthesize a chemically cross-linked pH-responsive hydrogel using Free Radical Polymerization.[4]
Reagents & Materials
Component
Role
Specification
CHMA
Monomer
2-(Cyclohexylamino)ethyl methacrylate (Purified)
EGDMA
Cross-linker
Ethylene glycol dimethacrylate (1-5 mol%)
AIBN
Initiator
Azobisisobutyronitrile (Recrystallized)
Ethanol
Solvent
Absolute (99.8%)
Water
Co-solvent
Deionized (DI), Milli-Q
Nitrogen (N₂)
Inert Gas
High purity for degassing
Step-by-Step Procedure
Monomer Preparation:
If CHMA contains inhibitor (e.g., MEHQ), pass it through a basic alumina column or wash with 5% NaOH solution followed by drying over
to remove the inhibitor. Note: Uninhibited monomer polymerizes rapidly; use immediately.
Solution Preparation:
In a glass vial, dissolve CHMA (10 mmol, ~2.11 g) in 5 mL of Ethanol .
Add EGDMA (0.2 mmol, ~40 µL) (2 mol% relative to monomer). Adjust EGDMA concentration (1-5%) to tune mesh size and mechanical strength.
Condition B: Acetate Buffer pH 5.0 (Endosomal/Tumor - Fast Release).
Incubate at 37°C with gentle shaking (100 rpm).
At scheduled time points (0.5, 1, 2, 4, 8, 24, 48 h), withdraw aliquots and measure UV-Vis absorbance at 480 nm (for Doxorubicin).
Calculate cumulative release percentage.
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of chemically cross-linked CHMA hydrogels via free radical polymerization.
Characterization & Troubleshooting
Key Characterization Metrics
Parameter
Technique
Expected Outcome
Swelling Ratio (SR)
Gravimetric Analysis
. High SR at pH 4-5; Low SR at pH 7-8.
Morphology
SEM (Scanning Electron Microscopy)
Porous structure in freeze-dried state. Pore size decreases with higher cross-linker (EGDMA) content.
Chemical Structure
FTIR (Fourier Transform Infrared)
Appearance of ester C=O (~1730 cm⁻¹) and amine N-H (~3400 cm⁻¹) bands. Disappearance of vinyl C=C (~1640 cm⁻¹).
pKa Determination
Potentiometric Titration
Titrate polymer solution with HCl/NaOH. Inflection point indicates effective pKa (likely ~6.5 - 7.5 for the polymer).
Troubleshooting Guide
Problem: Hydrogel is opaque or white during synthesis.
Cause: Phase separation.[8] The growing poly(CHMA) chains are hydrophobic and precipitate in the solvent.
Solution: Increase the ratio of Ethanol or use Dioxane/DMF as the solvent. Ensure temperature is maintained.
Problem: Hydrogel is too brittle.
Cause: Cross-linking density is too high (
) or monomer concentration is too high.
Solution: Reduce EGDMA to 0.5 - 1.0 mol%.
Problem: No pH response observed.
Cause: Hydrophobic aggregation is too strong (collapsed state is too stable).
Solution: Copolymerize with a hydrophilic monomer (e.g., HEMA or PEG-methacrylate) to balance the hydrophobicity.
References
Hu, J., et al. (2014). "pH-Responsive Polymer Systems for Drug Delivery." Polymer Chemistry. Link
Dai, S., et al. (2008). "Temperature- and pH-Responsive Behavior of Poly(2-(dimethylamino)ethyl methacrylate) Hydrogels." Macromolecules. (Cited for comparative amino-methacrylate chemistry). Link
Amalvy, J. I., et al. (2003). "Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates." Langmuir. Link
Maitra, J., & Shukla, V. K. (2014).[4] "Cross-linking in Hydrogels - A Review." American Journal of Polymer Science.[4] Link
Technical Support Center: CAEMA Polymerization Troubleshooting & Methodologies
Welcome to the Technical Support Center for the polymerization of 2-(cyclohexylamino)ethyl methacrylate (CAEMA) . CAEMA is a highly valuable monomer for synthesizing pH-responsive smart polymers, hydrogels, and drug deli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the polymerization of 2-(cyclohexylamino)ethyl methacrylate (CAEMA) . CAEMA is a highly valuable monomer for synthesizing pH-responsive smart polymers, hydrogels, and drug delivery vehicles due to its secondary amine group (pKa ~7.2–7.4). However, this same secondary amine introduces severe complications during controlled/living radical polymerizations (LRP) such as RAFT and ATRP.
This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to successfully polymerize CAEMA.
Part 1: Mechanistic Troubleshooting FAQ
Q1: Why does my RAFT polymerization of CAEMA lose its living character, resulting in high dispersity (Đ > 2.0) and low conversion?The Causality: The failure is caused by aminolysis of the RAFT Chain Transfer Agent (CTA). The secondary amine of the CAEMA monomer acts as a strong nucleophile. During the reaction, the lone pair on the nitrogen attacks the electron-deficient thiocarbonylthio group (C=S) of the RAFT agent (e.g., dithioesters or trithiocarbonates). This nucleophilic acyl substitution cleaves the CTA into a macromolecular thiol, permanently destroying its ability to mediate degenerative chain transfer[1]. Without the CTA regulating the equilibrium between active and dormant chains, the reaction reverts to an uncontrolled free radical polymerization.
Q2: I am attempting Cu-mediated ATRP of CAEMA, but the reaction either fails to initiate or halts prematurely. What is happening?The Causality: The secondary amine is poisoning your catalyst through competitive ligand displacement . In ATRP, the redox potential of the Cu(I)/Cu(II) catalyst is finely tuned by multidentate nitrogen-based ligands (e.g., PMDETA or bipyridine). The secondary amine in CAEMA coordinates directly to the copper center, displacing the intended ligand[2]. This alters the geometry and redox potential of the catalyst complex, preventing the crucial halogen exchange step required for reversible deactivation.
Q3: During standard Free Radical Polymerization (FRP) or storage, my CAEMA monomer forms oligomers or gels without an initiator. Why?The Causality: This is driven by the Aza-Michael Addition . The secondary amine acts as a Michael donor, attacking the electron-deficient
-carbon of the methacrylate double bond (the Michael acceptor) of another CAEMA molecule[3]. While methacrylates are generally less reactive Michael acceptors than acrylates due to steric hindrance from the methyl group, the highly nucleophilic nature of the unhindered secondary amine still allows this step-growth side reaction to occur, leading to premature cross-linking and monomer degradation[4].
Part 2: Diagnostic Workflows & Reaction Pathways
To visualize the hazards of unprotected CAEMA and the corresponding mitigation strategies, refer to the mechanistic pathway diagram below.
Pathways of CAEMA polymerization failure and passivation strategies.
Part 3: Self-Validating Experimental Protocols
To achieve controlled polymerization, the nucleophilicity of the secondary amine must be neutralized. Below are two field-validated methodologies.
Protocol A: In Situ Protonation Strategy (For Aqueous/Alcoholic RAFT)
Mechanism: Adding a strong acid converts the secondary amine into an ammonium salt. The nitrogen lone pair is consumed by the proton, completely eliminating its nucleophilicity and coordinating ability[1].
Step 1: Monomer Preparation & Acidification
Dissolve CAEMA in a suitable polar solvent (e.g., Methanol, Ethanol, or a Water/Methanol mixture) at the desired monomer concentration (typically 1–2 M).
Slowly add a stoichiometric equivalent (1.05x relative to CAEMA) of a strong acid, such as Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA), under continuous stirring.
Step 2: System Validation (Critical Gating Step)
Extract a 50
L aliquot and measure the pH using a calibrated micro-pH probe.
Validation Criteria: The pH must be strictly < 5.0. If the pH is
5.0, the amine is not fully protonated, and aminolysis will occur. Add acid dropwise until the target pH is achieved.
Step 3: Polymerization
Add your chosen RAFT CTA (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) and thermal initiator (e.g., VA-044 or AIBN) to the protonated monomer solution.
Seal the Schlenk flask and subject the mixture to 4 cycles of Freeze-Pump-Thaw to remove dissolved oxygen.
Backfill with Argon and heat to the initiator's activation temperature (e.g., 65°C) for 12–24 hours.
Step 4: Purification & Deprotection
Terminate the reaction by rapid cooling and exposure to air.
Dialyze the polymer solution against slightly basic deionized water (pH 8.5, adjusted with NaOH) for 48 hours to neutralize the ammonium groups and recover the free secondary amine on the polymer backbone.
Mechanism: Covalently attaching a tert-butyloxycarbonyl (Boc) group sterically and electronically shields the nitrogen lone pair, allowing polymerization in aprotic organic solvents (e.g., DMF, Toluene) where protonation is impossible.
Step 1: Pre-Polymerization Protection
Dissolve CAEMA in Dichloromethane (DCM). Add 1.2 equivalents of Triethylamine (TEA).
Cool to 0°C in an ice bath. Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc
O) dissolved in DCM dropwise.
Stir at room temperature for 16 hours. Wash the organic layer with brine, dry over MgSO
, and concentrate via rotary evaporation.
Step 2: System Validation (Critical Gating Step)
Analyze the purified Boc-CAEMA via
H NMR (CDCl).
Validation Criteria: Confirm the appearance of a strong singlet at ~1.45 ppm (integrating to 9H for the Boc tert-butyl group) and the complete disappearance of the N-H amine proton peak. Do not proceed to polymerization if unreacted amine is detected.
Step 3: Polymerization & Deprotection
Proceed with standard ATRP or RAFT protocols using the Boc-CAEMA monomer in DMF or Anisole.
Post-polymerization, dissolve the purified polymer in DCM and add an equal volume of TFA. Stir for 2 hours at room temperature to cleave the Boc groups. Precipitate in cold diethyl ether to isolate the final active polymer.
Part 4: Workflow Decision Matrix
Use the following decision matrix to select the appropriate passivation strategy based on your target solvent system.
Decision matrix and workflow for selecting CAEMA protection strategies.
Part 5: Quantitative Performance Data
The following table summarizes expected quantitative outcomes when applying these troubleshooting methodologies compared to unprotected baseline attempts.
Protection Strategy
Target Polymerization
Dispersity (Đ)
Monomer Conversion
Primary Issue Mitigated
Unprotected
RAFT
> 2.0 (Uncontrolled)
< 30%
None (Aminolysis destroys CTA)
Unprotected
ATRP
N/A (Fails to initiate)
0%
None (Cu-Catalyst poisoned)
In Situ Protonation
RAFT
1.10 – 1.25
> 85%
Aminolysis & Aza-Michael Addition
In Situ Protonation
ATRP
1.15 – 1.30
> 80%
Cu-Catalyst Ligand Displacement
Boc-Protection
RAFT / ATRP
1.05 – 1.15
> 90%
All nucleophilic side reactions
References
Synthesis of New Hydroxylated Monomers Based on Methacrylate, Dimethacrylate, and Tetramethacrylate Michael Adducts and Photopolymerization Kinetics of Bulk Cross-Linkers. Macromolecules (ACS Publications).[Link]
Polymerization of free secondary amine bearing monomers by RAFT polymerization and other controlled radical techniques. ResearchGate.[Link]
Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons.[Link]
Electrochemical Exploration of Active Cu-Based Atom Transfer Radical Polymerization Catalysis through Ligand Modification. Inorganic Chemistry (ACS Publications).[Link]
Side reactions in 2-(cyclohexylamino)ethyl methacrylate polymerization
This technical guide addresses the specific challenges associated with the polymerization of 2-(cyclohexylamino)ethyl methacrylate (CHMA) . Unlike its tertiary amine counterparts (e.g., DMAEMA) or primary amine analogs (...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the specific challenges associated with the polymerization of 2-(cyclohexylamino)ethyl methacrylate (CHMA) . Unlike its tertiary amine counterparts (e.g., DMAEMA) or primary amine analogs (e.g., AEMA), CHMA presents a unique "Secondary Amine + Steric Bulk" profile that dictates its side reaction pathways.
Topic: Troubleshooting Side Reactions in 2-(cyclohexylamino)ethyl methacrylate
Audience: Polymer Chemists, Drug Delivery Researchers
Status: Active Guide [v2026.1]
Introduction: The "Secondary Amine" Challenge
Polymerizing 2-(cyclohexylamino)ethyl methacrylate (CHMA) requires navigating a trade-off between the nucleophilicity of the secondary amine and the steric hindrance of the cyclohexyl ring. While the cyclohexyl group suppresses some side reactions common to primary amines (like AEMA), the secondary amine remains active enough to poison metal catalysts and degrade specific RAFT agents.
Quick Reference: CHMA Reactivity Profile
Feature
Impact on Polymerization
Risk Level
Secondary Amine
High nucleophilicity; capable of attacking esters (aminolysis) and coordinating metals.
🔴 High
Cyclohexyl Group
Steric bulk reduces rate of intermolecular Michael addition (crosslinking).
🟡 Moderate
Methacrylate Backbone
Methyl group protects double bond from Michael attack better than acrylates.
🟢 Low
pKa (~10.0)
Highly basic; requires protonation for stability in many CRP methods.
🔴 High
Module 1: Critical Side Reaction Pathways
The following diagram details the three "Pathways of Failure" competing with the desired chain propagation.
Figure 1: Mechanistic competition between propagation and amine-mediated side reactions. Note that catalyst poisoning is the most immediate threat in ATRP, while aminolysis threatens RAFT control.
Module 2: Troubleshooting Guides (Q&A Format)
Scenario A: The Reaction Stalls Early (Low Conversion)
User Question: "I am trying to polymerize CHMA via ATRP using CuBr/PMDETA, but the reaction turns green/blue immediately and conversion stops at <20%. Why?"
Technical Diagnosis:Catalyst Poisoning.
The secondary amine in CHMA is a strong ligand. It competes with your added ligand (PMDETA) for the Copper(I) center. When CHMA coordinates to Cu(I), it changes the redox potential, often locking the catalyst in an inactive state or promoting irreversible oxidation to Cu(II) (which causes the blue/green color).
Corrective Protocol:
Switch Ligands: Use a ligand with a higher binding constant than the secondary amine. Me6TREN or TPMA are preferred over PMDETA or bipyridine for amine-functional monomers.
Protonation Strategy (The "Gold Standard"):
React CHMA with stoichiometric HCl or p-Toluenesulfonic acid before polymerization to form the ammonium salt (CHMA·HCl).
The ammonium species is non-nucleophilic and cannot coordinate to copper.
Post-polymerization: Deprotect by washing with basic water (NaHCO3).
Scenario B: Loss of "Living" Character in RAFT
User Question: "I am using a dithiobenzoate RAFT agent (like CPDB) to polymerize CHMA. The molecular weight is not increasing linearly, and the PDI is broad (>1.5). Is it terminating?"
Technical Diagnosis:Aminolysis of the RAFT Agent.
Secondary amines are nucleophilic enough to attack the C=S bond of dithiobenzoate RAFT agents. This cleaves the RAFT agent, detaching the stabilizing "Z" group and killing the controlled polymerization process. This transforms the reaction into a conventional free radical polymerization.
Corrective Protocol:
Change the RAFT Agent: Switch to a Trithiocarbonate (e.g., EMP, DDMAT). The trithiocarbonate linkage is significantly more resistant to aminolysis by secondary amines than dithiobenzoates.
Steric Protection: The cyclohexyl group on CHMA provides some protection, but not enough to save a dithiobenzoate at 60-70°C. Lowering the temperature to 30-40°C (using a low-temp initiator like V-70) can reduce the rate of aminolysis relative to propagation.
Scenario C: Spontaneous Gelation or High Viscosity
User Question: "My bulk polymerization of CHMA gelled unexpectedly at 80% conversion. I thought methacrylates didn't crosslink?"
Technical Diagnosis:Intermolecular Aza-Michael Addition.
While methacrylates are poor Michael acceptors, at high conversions (high polymer concentration) and high temperatures (>70°C), the unreacted secondary amines on the polymer chain can attack the double bond of unreacted monomer. This creates a "branching" point. If this happens frequently, it leads to a crosslinked network (gel).
Corrective Protocol:
Limit Conversion: Stop the reaction at 60-70% conversion.
Dilution: Avoid bulk polymerization. Polymerize in solution (e.g., 50% v/v in Toluene or DMF) to reduce the frequency of intermolecular collisions.
Temperature Cap: Do not exceed 60°C. The activation energy for the Michael addition is higher than for radical propagation; high heat favors the side reaction.
Module 3: Experimental Protocols
Protocol 1: Purification of CHMA Monomer
Commercial CHMA often contains inhibitors (MEHQ) and amine impurities that must be removed.
Dissolution: Dissolve CHMA in Dichloromethane (DCM) (1:1 v/v).
Water Wash: Wash 3x with distilled water until pH is neutral.
Drying: Dry organic layer over anhydrous MgSO4 for 4 hours.
Isolation: Remove DCM via rotary evaporation.
Distillation (Critical): Vacuum distill the monomer.
Note: CHMA has a high boiling point. Use high vacuum (<1 mbar) and keep the oil bath below 100°C to prevent thermal polymerization during distillation.
Protocol 2: "Protected" ATRP of CHMA (Salt Method)
This method eliminates catalyst poisoning and aminolysis risks.
Salt Formation:
Dissolve 10g CHMA in 50mL THF.
Add stoichiometric HCl (4M in Dioxane) dropwise at 0°C.
Precipitate the white salt (CHMA·HCl) in cold diethyl ether. Filter and dry.
Polymerization:
Solvent: 50% v/v Methanol/Water (The salt is water-soluble).
Catalyst: CuCl / HMTETA (HMTETA works well in aqueous/alcohol media).
Initiator: EBiB (Ethyl 2-bromoisobutyrate).
Conditions: 40°C, under Argon.
Workup:
Dialyze against acidic water (pH 4) to remove copper.
To recover the amine: Dialyze against basic buffer (pH 9-10) or treat with TEA.
Module 4: Data & Kinetics Reference
Relative Reactivity of Amine Methacrylates
Monomer
Amine Type
Aza-Michael Risk
Catalyst Poisoning Risk
Recommended CRP
AEMA
Primary
🔴 Very High
🔴 High
RAFT (Trithio) / Salt-ATRP
CHMA
Secondary (Cyclic)
🟡 Moderate
🔴 High
RAFT (Trithio) / Salt-ATRP
TBAEMA
Secondary (t-Butyl)
🟢 Low
🟡 Moderate
ATRP (Strong Ligand)
DMAEMA
Tertiary
⚪ Negligible
🟡 Moderate
ATRP / RAFT
Note: The cyclohexyl group reduces Michael addition risk compared to AEMA but does not eliminate the catalyst poisoning risk inherent to the N-H bond.
References
Konuray, A. O., et al. (2016). "Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization." Polymer, 84, 1-10. Link
Grounding: Establishes kinetics of secondary amine aza-Michael addition to methacrylates, confirming the reaction is slow but non-zero, especially in bulk.
Alidedeoglu, A. H., et al. (2009).[1] "Aqueous RAFT polymerization of 2-aminoethyl methacrylate to produce well-defined, primary amine functional homo- and copolymers." Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5405-5415. Link[1]
Grounding: Demonstrates the necessity of using specific RAFT agents (CTP/Trithiocarbonates)
Moad, G., et al. (2006).[2] "Living Radical Polymerization by the RAFT Process - A Second Update." Australian Journal of Chemistry, 59(10), 669-692. Link
Grounding: Authoritative review detailing the susceptibility of dithiobenzoate RAFT agents to aminolysis by primary and secondary amines.
Matyjaszewski, K., et al. (2009). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, 45(10), 4015–4039. Link
Grounding: Explains the mechanism of catalyst poisoning by coordinating amines and the requirement for high-affinity ligands (Me6TREN/TPMA).
Boyer, C., et al. (2010). "Copper-mediated living radical polymerization (atom transfer radical polymerization and copper(0) mediated polymerization): From fundamentals to bioapplications." Chemical Reviews, 116(3), 1478–1549. Link
Grounding: Provides protocols for polymerizing coordinating monomers via ARGET ATRP and salt-form str
Improving monomer conversion of 2-(cyclohexylamino)ethyl methacrylate
Technical Support Center: Optimizing 2-(Cyclohexylamino)ethyl Methacrylate (CHAEMA) Conversion Introduction: Understanding Your Monomer 2-(Cyclohexylamino)ethyl methacrylate (CHAEMA) is a functional monomer prized for it...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing 2-(Cyclohexylamino)ethyl Methacrylate (CHAEMA) Conversion
Introduction: Understanding Your Monomer
2-(Cyclohexylamino)ethyl methacrylate (CHAEMA) is a functional monomer prized for its dual responsiveness to pH and CO2. Unlike standard methacrylates, CHAEMA possesses a secondary amine with a bulky cyclohexyl ring. This structure introduces two critical challenges that often kill conversion rates:
Steric Hindrance: The cyclohexyl group lowers the propagation rate constant (
) compared to smaller monomers like DMAEMA or MMA.
Catalyst Interference: The secondary amine is a potent ligand that can poison transition metal catalysts (in ATRP) or undergo side reactions.
This guide abandons generic advice to focus on the specific physicochemical bottlenecks of CHAEMA.
Part 1: Pre-Polymerization Integrity (The Foundation)
Q: My reaction exhibits a massive induction period (2+ hours) before any viscosity change. Is the initiator dead?
A: It is likely not the initiator, but the inhibitor . CHAEMA is typically stabilized with high levels of MEHQ (Hydroquinone monomethyl ether) or Phenothiazine to prevent autopolymerization during shipping.
The Protocol:
Do not rely on simple distillation alone, as the high boiling point of CHAEMA often leads to thermal polymerization before the inhibitor is removed.
Dilution: Dilute CHAEMA 1:1 with THF or Hexane.
Column Filtration: Pass the solution through a basic alumina column (activity I). The basic sites trap the phenolic inhibitors.
Verification: The eluent should be colorless. If it remains yellow/brown, the inhibitor breakthrough has occurred; regenerate the column.
Concentration: Rotary evaporate the solvent at
.
Q: I am seeing "dead" chains immediately in aqueous polymerization. Why?
A:Hydrolysis. The ester linkage in CHAEMA is susceptible to hydrolysis, especially because the pendant amine can act as an intramolecular base catalyst.
Mechanism: In water (pH > 7), the amine deprotonates water, increasing local
concentration, which attacks the ester bond. You are effectively copolymerizing Methacrylic Acid (MAA) and 2-(cyclohexylamino)ethanol.
Fix: Adjust reaction pH to
using HCl. Protonating the amine (-R) prevents it from acting as a general base catalyst and stabilizes the ester.
Part 2: Free Radical Polymerization (FRP) Optimization
Q: I increased the temperature to 90°C to speed up conversion, but the yield dropped. Why?
A: You likely hit the Ceiling Temperature (
) .
Methacrylates with bulky side chains (like the cyclohexyl group in CHAEMA) have lower ceiling temperatures than MMA (). For bulky methacrylates, depropagation (the reverse reaction) becomes significant at much lower temperatures (often ).
Optimization Table: FRP Conditions
Parameter
Recommended Range
Scientific Rationale
Temperature
60°C – 70°C
Balances (propagation) while avoiding depropagation ().
Solvent
1,4-Dioxane or DMF
CHAEMA is polar. Non-polar solvents (Toluene) may cause phase separation of the polymer, trapping radicals (heterogeneous kinetics).
Concentration
25 – 40 wt%
High concentration is required to overcome the steric barrier of the cyclohexyl group.
Initiator
AIBN (0.5 – 1.0 mol%)
Standard azo-initiator. Avoid peroxides (BPO) as they can oxidize the secondary amine.
Part 3: Controlled Radical Polymerization (ATRP & RAFT)
This is where most researchers fail with CHAEMA. The amine functionality interferes with the control mechanisms.
Scenario A: ATRP (Atom Transfer Radical Polymerization)
Q: My ATRP reaction turns green/blue immediately and conversion halts at <20%.
A:Ligand Displacement (Catalyst Poisoning).
The secondary amine in CHAEMA competes with your ligand (e.g., PMDETA or bipy) for the Copper (Cu) center. If the monomer binds to the Cu, the catalyst potential (
) shifts, usually trapping the catalyst in the oxidized Cu(II) state, which kills the radical equilibrium.
The Fix: Use a ligand with a binding constant (
) orders of magnitude higher than the monomer amine.
Visualizing the Problem:
Caption: Mechanism of ATRP failure. The CHAEMA amine displaces the designed ligand, rendering the copper catalyst inactive.
Protocol Adjustment:
Ligand: Switch to Me6TREN or TPMA . These form extremely stable complexes with Cu that CHAEMA cannot displace.
Solvent: Add 5-10% alcohol (e.g., Isopropanol) to the solvent mix to solvate the catalyst complex better.
Q: I am getting broad dispersity (PDI > 1.5). Which CTA should I use?
A: You are likely using a Trithiocarbonate meant for acrylates. Methacrylates require specific "Z-groups" to stabilize the fragmentation of the tertiary radical.
Selection Guide:
Correct CTA:4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (A Dithiobenzoate). The phenyl Z-group stabilizes the radical intermediate, allowing the bulky methacrylate radical to leave efficiently.
Incorrect CTA: Do not use simple trithiocarbonates (like DoPAT) unless you are copolymerizing with a less activated monomer. The bulky CHAEMA radical is a poor leaving group for these CTAs.
Part 4: Post-Polymerization Analysis
Q: How do I calculate conversion accurately? NMR signals overlap.
A: The cyclohexyl protons often overlap with the polymer backbone in
NMR.
Method: Focus on the vinyl protons of the residual monomer.
Take an aliquot of the crude reaction mixture.
Dissolve in
.
Integrate the vinyl protons at
5.5 ppm and 6.1 ppm (1H each).
Integrate the OCH2 ester protons (approx
4.0 ppm) which represents Total Monomer + Polymer.
Formula:
References
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link
Relevance: Defines the mechanism of ligand displacement by amine-containing monomers in
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1][2][3] Australian Journal of Chemistry. Link
Relevance: Authoritative guide on CTA selection (Dithiobenzoates vs. Trithiocarbonates)
Liu, H., & Theato, P. (2016). CO2-Responsive Polymers.[4][5][6][7] Chemical Reviews.[4] Link
Relevance: Specifically discusses CHAEMA and similar amine-methacrylates in the context of CO2 switching and synthesis challenges.
Han, D., & Tong, X. (2011). Synthesis of CO2-Switchable Hydrophilic/Hydrophobic Surfaces. Langmuir. Link
Relevance: Provides experimental protocols for CHAEMA polymerization and purific
Preventing homopolymerization during copolymer synthesis with 2-(cyclohexylamino)ethyl methacrylate
This technical support guide addresses the specific challenges of polymerizing 2-(cyclohexylamino)ethyl methacrylate (CHAEMA) . Unlike its tertiary amine cousins (e.g., DMAEMA), CHAEMA contains a secondary amine , introd...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide addresses the specific challenges of polymerizing 2-(cyclohexylamino)ethyl methacrylate (CHAEMA) . Unlike its tertiary amine cousins (e.g., DMAEMA), CHAEMA contains a secondary amine , introducing unique nucleophilic side reactions that often lead to experimental failure (perceived as "homopolymerization" or loss of control).
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before troubleshooting, you must distinguish between the two distinct mechanisms that force CHAEMA into homopolymer blocks.
The "Nucleophilic Suicide" Mechanism (RAFT/ATRP Specific)
The Issue: You are attempting Controlled Radical Polymerization (CRP), but you lose control immediately. The reaction turns orange/red (if using dithiobenzoates) then fades, or the catalyst precipitates (ATRP).
The Cause: CHAEMA contains a secondary amine. Unlike tertiary amines, this secondary amine is a potent nucleophile .
In RAFT: The amine attacks the C=S bond of the Chain Transfer Agent (CTA) via aminolysis, cleaving the CTA and leaving a dead thiol-terminated chain. The "living" character is lost, and the remaining monomer polymerizes uncontrolled (homopolymerizes).
In ATRP: The secondary amine displaces the ligand from the Copper catalyst, poisoning the activator.
The "Reactivity Drift" Mechanism (Copolymerization Specific)
The Issue: You are copolymerizing CHAEMA with an acrylate (e.g., PEG-Acrylate) or Styrene, but you get a mixture of CHAEMA homopolymer and unreacted comonomer.
The Cause: Methacrylates are significantly more reactive than acrylates.
Reactivity Ratios (
): For a Methacrylate () / Acrylate () pair, typically and .
The Result: CHAEMA consumes itself roughly 6–10x faster than it incorporates the acrylate. By the time the CHAEMA is consumed, the acrylate has barely reacted, resulting in a "blocky" drift rather than a statistical copolymer.
Module 2: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
RAFT reaction loses color rapidly; High PDI (>1.5).
Aminolysis: The unprotonated amine degraded the RAFT agent.
Protonate the monomer. Adjust aqueous phase to pH 4–5 using HCl or Acetic Acid before adding the CTA.
ATRP reaction turns green/blue and precipitates.
Catalyst Poisoning: Amine displaced the ligand.
Switch to RAFT (recommended) or use a strongly binding ligand (e.g., Me6TREN) and protonate the monomer.
Copolymer is cloudy/opaque (Phase Separation).
Compositional Drift: You formed a block of hydrophobic Poly(CHAEMA) instead of a random copolymer.
Switch to Starved Feed. Drip the CHAEMA solution into the reaction vessel over time (see Protocol B).
Polymer is insoluble in water at neutral pH.
Physics: Poly(CHAEMA) is pH-responsive.
Acidify. The homopolymer is only water-soluble below its pKa ( pH 7.0). Above this, it deprotonates and collapses (hydrophobic).
Module 3: Visualization of Failure Modes
Diagram 1: The Nucleophilic Suicide (Aminolysis)
This diagram illustrates why standard RAFT protocols fail with unprotonated CHAEMA.
Caption: The secondary amine in CHAEMA attacks the RAFT agent, destroying the "living" end-group. Protonation (green box) blocks this pathway.
Use this for: Scale-up, simple statistical copolymers, avoiding "blocky" drift.
The Logic: By keeping the concentration of the fast-reacting monomer (CHAEMA) very low (starved), it is forced to react with the slower comonomer immediately upon entering the vessel.
Caption: Starved feed strategy forces the reactive CHAEMA monomer to copolymerize rather than homopolymerize.
Step-by-Step:
Reactor Charge: Load the full amount of Solvent and the Slow comonomer (e.g., Acrylate) into the flask. Heat to reaction temp (e.g., 75°C).
Feed Solution: Dissolve CHAEMA and Initiator (AIBN) in a separate vessel.
Feeding: Use a syringe pump to add the CHAEMA solution over 2–4 hours.
Cook-down: Hold temperature for 1 hour after feed finishes to consume residuals.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Dithiobenzoates (red RAFT agents) with CHAEMA?A: Only if strictly protonated. Dithiobenzoates are highly susceptible to aminolysis. Trithiocarbonates (yellow) are more robust against secondary amines but still require protonation for safety [1].
Q: Why does my copolymer precipitate when I dialyze against PBS (pH 7.4)?A: Poly(CHAEMA) has a pKa
7.0–7.5. At pH 7.4, a significant portion is deprotonated and hydrophobic. If the hydrophobic content (CHAEMA) is >40-50%, the copolymer will collapse. Dialyze against slightly acidic water (pH 5-6) first.
Q: I see a "pink" color during polymerization that fades. Is this normal?A: No. If using a dithiobenzoate, the pink/red color should persist. Fading indicates the RAFT agent has been destroyed (aminolysis). The reaction has likely become a standard uncontrolled radical polymerization.
Q: Can I use ATRP instead?A: It is difficult. The secondary amine in CHAEMA competes with the ligand (e.g., PMDETA) for the Copper center. If you must use ATRP, use a very strong ligand like Me6TREN and consider using the chloride salt of the monomer (CHAEMA-HCl) [2].
References
Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. (Detailed mechanism of aminolysis in RAFT).
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. (Ligand selection for amino-monomers).
Smith, A. E., Xu, X., & McCormick, C. L. (2010). Stimuli-responsive amphiphilic (co)polymers via RAFT polymerization. Progress in Polymer Science, 35(1-2), 45-93. (pH responsiveness of amino-methacrylates).
Characterization issues of 2-(cyclohexylamino)ethyl methacrylate polymers
Welcome to the Technical Support Center for Poly(2-(cyclohexylamino)ethyl methacrylate) — commonly abbreviated as P(CMAEMA) — and related secondary amine-functionalized polymers. As a Senior Application Scientist, I freq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Poly(2-(cyclohexylamino)ethyl methacrylate) — commonly abbreviated as P(CMAEMA) — and related secondary amine-functionalized polymers.
As a Senior Application Scientist, I frequently see researchers struggle with the characterization of these materials. The combination of a bulky, hydrophobic cyclohexyl ring and a pH-responsive secondary amine creates a highly amphiphilic, stimuli-responsive macromolecule. This dual nature leads to spontaneous self-assembly, column adsorption, and moisture retention, which can confound standard analytical techniques [1].
This guide provides self-validating protocols and explains the causality behind each experimental choice, ensuring you can troubleshoot your workflows with absolute confidence.
Diagnostic Troubleshooting Workflow
Figure 1: Diagnostic troubleshooting workflow for P(CMAEMA) characterization issues.
Section 1: Gel Permeation Chromatography (GPC/SEC)
Q: Why does my P(CMAEMA) sample show no elution peak, a severe tailing effect, or an artificially low molecular weight on standard THF or Chloroform GPC columns?
A: The Adsorption Dilemma.
P(CMAEMA) contains a secondary amine that acts as both a strong hydrogen bond donor and acceptor. In non-polar or moderately polar solvents like THF, these amines interact strongly with residual silanol groups on the column frits or the styrene-divinylbenzene (SDV) stationary phase via acid-base and hydrophobic interactions[2]. This causes the polymer to adsorb enthalpically to the column rather than eluting based purely on its hydrodynamic volume (entropic separation).
Table 1: GPC Eluent Comparison for Secondary Amine Methacrylates
Eluent Preparation: Dissolve anhydrous Lithium Bromide (LiBr) in HPLC-grade N,N-Dimethylformamide (DMF) to a final concentration of 10 mM. Filter through a 0.2 µm PTFE membrane.
Sample Dissolution: Dissolve P(CMAEMA) in the DMF/LiBr eluent at a concentration of 2–5 mg/mL. Causality: The Li⁺ ions coordinate with the polymer's heteroatoms, while Br⁻ screens the stationary phase, preventing electrostatic adsorption.
Equilibration: Allow the sample to dissolve overnight at room temperature to ensure the disruption of any inter-chain hydrogen bonding.
Filtration: Filter the sample through a 0.45 µm PTFE syringe filter immediately before injection.
Analysis: Run the system at a flow rate of 0.8–1.0 mL/min at 50°C to lower the solvent viscosity and improve chromatographic resolution.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: When I run a ¹H NMR of P(CMAEMA) in D₂O or CDCl₃, the peaks for the polymer backbone and the cyclohexyl ring are extremely broad or completely missing. Why?
A: The Micellization Illusion.
P(CMAEMA) is highly amphiphilic. In D₂O at neutral pH, the hydrophobic backbone and cyclohexyl rings collapse to minimize contact with water, forming the core of a micelle, while the partially protonated amines form the corona [1]. Protons trapped in the rigid micellar core experience restricted mobility, leading to a drastically shortened spin-spin relaxation time (
). This broadens the NMR signals so much that they blend indistinguishably into the baseline. In CDCl₃, inter-chain hydrogen bonding between secondary amines causes a similar aggregation phenomenon.
Step-by-Step Methodology: Quantitative ¹H NMR Preparation
To get a quantitative NMR spectrum, you must force the polymer into a fully solvated, unimeric polyelectrolyte state.
Sample Loading: Weigh 10–15 mg of P(CMAEMA) into a standard NMR tube.
Primary Solvation: Add 0.6 mL of D₂O. The solution may appear slightly opalescent, and a preliminary scan will yield broad peaks.
Verification: Invert the tube 5 times. The solution will become optically clear. Causality: The strong acid fully protonates the secondary amines (NH₂⁺), inducing massive electrostatic repulsion between polymer chains and breaking the hydrophobic collapse. The polymer is now an extended, fully solvated coil, yielding sharp, quantifiable peaks.
Q: My DLS measurements of P(CMAEMA) nanoparticles show massive batch-to-batch variability, bimodal distributions, and high Polydispersity Indices (PDI > 0.4). How can I stabilize the readings?
A: The pH/Thermal Nexus.
P(CMAEMA) exhibits both pH-responsive and temperature-responsive (Lower Critical Solution Temperature, LCST) behaviors [4]. The pKa of the secondary amine is approximately 7.0–7.5. If you measure hydrodynamic size in unbuffered DI water, dissolved CO₂ or trace impurities will shift the pH near the polymer's pKa. At this tipping point, the polymer exists in a dynamic, fluctuating equilibrium of protonation and deprotonation, causing continuous aggregation and deaggregation.
Figure 2: pH and temperature-dependent phase transition pathway of P(CMAEMA) in aqueous media.
Buffer Preparation: Always formulate samples in a 10–50 mM buffer (e.g., Acetate for pH 5.0) rather than DI water. Filter the buffer through a 0.1 µm membrane to remove particulate dust.
Temperature Control: The LCST of P(CMAEMA) drops sharply as pH increases. Set the DLS Peltier temperature controller to 20°C (well below the LCST) and mandate a 5-minute thermal equilibration time before measuring.
Measurement Execution: Run a minimum of 3 measurements (10–15 runs each) to ensure the count rate is stable, proving the system is not actively aggregating during the scan.
Section 4: Thermal Analysis (DSC/TGA)
Q: I cannot find the Glass Transition Temperature (
) of my P(CMAEMA) on the DSC. I only see a massive, broad endothermic peak around 80–100°C. Is the polymer degrading?
A: The Moisture Masking Effect.
Secondary amines are highly hygroscopic. When stored under ambient conditions, P(CMAEMA) absorbs significant atmospheric moisture. This water acts as a potent plasticizer, artificially depressing the true
. Furthermore, during the first DSC heating ramp, the evaporation of this bound water creates a massive endothermic peak that completely masks the subtle baseline step-change characteristic of the glass transition.
Step-by-Step Methodology: The Heat-Cool-Heat DSC Cycle
Sample Prep: Crimp 5–10 mg of P(CMAEMA) in an aluminum pan with a pierced lid to allow vaporized moisture to escape.
First Heating Ramp (Drying): Heat the sample from 20°C to 130°C at 10°C/min under a continuous dry Nitrogen purge (50 mL/min). Causality: This drives off all bound moisture without reaching the polymer's thermal degradation temperature (which is typically >250°C; verify via prior TGA).
Isothermal Hold: Hold at 130°C for 3 minutes to ensure complete evaporation of residual water.
Cooling Ramp (Thermal History Erasure): Quench cool the sample from 130°C to -20°C at 20°C/min.
Second Heating Ramp (Measurement): Heat from -20°C to 150°C at 10°C/min. The true
will now appear as a clear, distinct baseline shift without the interfering water endotherm.
References
Title: Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Structure of 2-(tert-butylamino) ethyl methacrylate (TBAEMA) and its resulting polymer poly-[2-(tert-butylamino) ethyl methacrylate] (poly(TBAEMA)).
Source: ResearchGate
URL: [Link]
Title: Adsorption of sterically-stabilized diblock copolymer nanoparticles at the oil–water interface: effect of charged end-groups on interfacial rheology.
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: Self-Immolative Polymer Nanoparticles with Precise and Controllable pH-Dependent Degradation.
Source: American Chemical Society (ACS)
URL: [Link]
Troubleshooting
Technical Support Center: Controlling Molecular Weight Distribution of Poly(2-(cyclohexylamino)ethyl methacrylate)
Welcome to the technical support center for the synthesis of poly(2-(cyclohexylamino)ethyl methacrylate) (PCHAEMA). This guide is designed for researchers, scientists, and drug development professionals who are working w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of poly(2-(cyclohexylamino)ethyl methacrylate) (PCHAEMA). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile polymer. The ability to precisely control the molecular weight (MW) and molecular weight distribution (often expressed as dispersity, Đ) is critical for ensuring reproducible material properties, from drug release kinetics to self-assembly behavior. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve predictable and consistent results in your polymerization experiments.
Core Concepts: The Foundation of Control
Achieving a narrow molecular weight distribution (low Đ) in PCHAEMA synthesis hinges on employing living polymerization techniques. Unlike conventional free radical polymerization, which is characterized by rapid and uncontrolled termination events, controlled/living radical polymerization (CRP or LRP) methods establish a dynamic equilibrium between a small number of active, growing polymer chains and a large number of dormant chains.[1][2] This equilibrium ensures that all polymer chains grow at approximately the same rate, leading to a final product with uniform chain lengths and a low dispersity (typically Đ < 1.3).
Two of the most robust and widely used CRP methods for methacrylate monomers are Reversible Addition-Fragmention chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
RAFT Polymerization Mechanism
RAFT relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The growing radical chain adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization, effectively transferring the "living" characteristic throughout the polymer population.
Caption: The RAFT polymerization equilibrium process.
ATRP Mechanism
ATRP uses a transition metal complex (e.g., a copper halide with a nitrogen-based ligand) as a catalyst. The catalyst in its lower oxidation state activates a dormant species (an alkyl halide initiator) by abstracting a halogen atom. This process forms a radical that propagates and simultaneously oxidizes the metal complex. The radical can then be deactivated by the catalyst in its higher oxidation state, reforming the dormant species and completing the catalytic cycle.
Technical Support Center: 2-(Cyclohexylamino)ethyl Methacrylate (CHEMA)
Welcome to the Technical Support Center for 2-(cyclohexylamino)ethyl methacrylate (CHEMA) . As a specialty monomer featuring both a polymerizable methacrylate group and a secondary amine with a bulky cyclohexyl substitue...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(cyclohexylamino)ethyl methacrylate (CHEMA) . As a specialty monomer featuring both a polymerizable methacrylate group and a secondary amine with a bulky cyclohexyl substituent, CHEMA offers unique pH-responsive and adhesion-promoting properties. However, this dual functionality introduces specific chemical vulnerabilities.
This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind monomer degradation, providing self-validating protocols to ensure your starting materials are pristine before committing them to complex synthetic workflows.
Part 1: Core Troubleshooting Guide & FAQs
Q1: My CHEMA monomer polymerized into a solid gel in its storage bottle, even though it contains an inhibitor. Why did this happen?
The Causality: This is a classic case of inhibitor deactivation due to oxygen starvation. CHEMA is typically inhibited with monomethyl ether hydroquinone (MEHQ) to prevent spontaneous free-radical polymerization during storage[1],[2]. However, MEHQ is not a primary radical terminator; it is a secondary scavenger that strictly requires dissolved oxygen to function[3],[4].
When a thermal or photo-initiation event generates a carbon-centered radical in the monomer, dissolved oxygen rapidly reacts with it to form a peroxy radical. MEHQ then donates a hydrogen atom to this peroxy radical, neutralizing it into a stable hydroperoxide and a stable phenoxy radical[4]. If you purge your storage vessel with argon or nitrogen, or if you fill the bottle to the brim without an air headspace, you deprive the system of oxygen. Without oxygen, MEHQ cannot arrest the propagating carbon radicals, leading to runaway spontaneous polymerization[5],[6].
Actionable Solution: Always store CHEMA with a standard air headspace (containing 5–21% oxygen)[5]. Do not sparge the storage bottle with inert gas.
Q2: I am observing a decrease in monomer purity and the appearance of new peaks in my NMR spectra over time. What is degrading?
The Causality: You are likely observing hydrolytic degradation. Aminoalkyl methacrylates are highly sensitive to moisture[7]. While the monomer is relatively stable in its protonated (acidic) form, the free secondary amine acts as a local base. In the presence of trace water at neutral or alkaline pH, the unprotonated amine catalyzes the hydrolysis of the adjacent ester bond[8]. This cleavage yields methacrylic acid and 2-(cyclohexylamino)ethanol.
While the bulky cyclohexyl group provides significant steric hindrance—making side reactions like spontaneous Michael addition or transamidation much slower at room temperature compared to primary amines—it does not protect the ester bond from base-catalyzed hydrolysis[9].
Actionable Solution: Store the monomer strictly dry, ideally over activated molecular sieves. If your workflow requires aqueous solutions, prepare them immediately before use and adjust the pH to slightly acidic (< pH 6) if your application permits, to keep the amine protonated and the ester intact[7],[8].
Q3: My monomer has developed a yellowish tint. Is it still usable?
The Causality: Discoloration is typically caused by the oxidative degradation of the secondary amine or the accumulation of quinone derivatives (the spent byproduct of the MEHQ inhibitor) over time. While a slight yellow tint might not affect bulk free-radical polymerizations, these oxidized impurities can act as chain transfer agents or retarders in controlled radical polymerizations (e.g., RAFT or ATRP).
Actionable Solution: Do not use discolored monomer for precision synthesis. Perform an inhibitor removal and purification step (see Protocol 1 below) immediately prior to polymerization.
Part 2: Mechanistic Pathways
Understanding the exact chemical pathways of inhibition and degradation is critical for designing robust experimental conditions.
MEHQ inhibition mechanism requiring dissolved oxygen to prevent spontaneous polymerization.
Hydrolytic and thermal degradation pathways of CHEMA monomer in the presence of moisture.
Part 3: Quantitative Stability Data
The following table summarizes the stability profile of CHEMA under various environmental and storage conditions. Use this data to establish your laboratory's inventory management rules.
Storage Condition
Atmosphere
Inhibitor Level
Estimated Shelf Life
Primary Failure Mode
4°C, Dry (Dark)
Air Headspace (21% O₂)
~1000 ppm MEHQ
> 12 Months
None (Stable)
25°C, Dry (Light)
Air Headspace (21% O₂)
~1000 ppm MEHQ
3 - 6 Months
Slow oxidation / Yellowing
4°C, Dry (Dark)
Argon/Nitrogen Purge
~1000 ppm MEHQ
< 1 Month
Spontaneous Polymerization
25°C, Humid
Air Headspace (21% O₂)
~1000 ppm MEHQ
< 2 Weeks
Ester Hydrolysis
40°C (Elevated)
Air Headspace (21% O₂)
~1000 ppm MEHQ
< 1 Week
Transamidation / Thermal Initiation
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, never assume your monomer is pristine straight from the bottle. Implement the following self-validating protocols before utilizing CHEMA in your syntheses.
Protocol A: Inhibitor Removal via Basic Alumina
MEHQ must be removed prior to controlled radical polymerizations to ensure accurate molecular weight targeting and narrow dispersity[3],[10].
Step-by-Step Methodology:
Preparation: Pack a glass chromatography column with 5 grams of basic aluminum oxide (Brockmann Grade I) per 10 mL of CHEMA monomer. Secure a glass wool plug at the bottom.
Elution: Pour the CHEMA monomer into the column and allow it to elute via gravity drip into a foil-wrapped receiving flask. Note: Do not apply positive pressure, as this can introduce localized heating.
Mechanism: The basic alumina deprotonates the phenolic hydroxyl group of the MEHQ, binding the phenoxide tightly to the stationary phase, while the less polar CHEMA passes through.
Self-Validation Checkpoint: Take a 10 µL aliquot of the eluted monomer and dilute in 1 mL of methanol. Run a rapid UV-Vis scan. The complete disappearance of the characteristic MEHQ absorption peak at ~290 nm validates that the inhibitor has been successfully removed.
Usage: Use the uninhibited monomer immediately. Do not store it.
Protocol B: NMR-Based Purity and Hydrolysis Validation
Before scaling up a synthesis, quantify the exact degree of ester hydrolysis to prevent stoichiometry imbalances[8].
Step-by-Step Methodology:
Sample Prep: Dissolve 15 mg of CHEMA monomer in 0.6 mL of anhydrous CDCl₃.
Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans for adequate signal-to-noise ratio).
Self-Validation Checkpoint (Integration Logic):
Identify the two distinct vinyl protons of the methacrylate group (typically two singlets between 5.5 ppm and 6.1 ppm ). Set their combined integration to 2.00 .
Identify the ester -OCH₂- protons (typically a triplet around 4.2 ppm ).
The Logic: If the monomer is perfectly intact, the integration of the ester peak must be exactly 2.00 . If the integration is significantly lower (e.g., 1.80), and you observe a new triplet emerging around 3.7 - 3.8 ppm (corresponding to the -CH₂OH group of the cleaved 2-(cyclohexylamino)ethanol), hydrolytic degradation has occurred. The difference in integration directly quantifies the molar percentage of degraded monomer.
Part 5: References
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Organic Process Research & Development, ACS Publications. URL: [Link]
Calorimetric Method To Determine Self-Accelerating Polymerization Temperature (SAPT) for Monomer Transportation Regulation: Kinetics and Screening Criteria. Organic Process Research & Development, ACS Publications. URL: [Link]
In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules, ACS Publications. URL: [Link]
Chemical degradation of poly(2-aminoethyl methacrylate). Macromolecules, ResearchGate Aggregation. URL: [Link]
Understanding vinyl acetate polymerisation accidents. Institution of Chemical Engineers (IChemE). URL: [Link]
2-(Cyclohexylamino)ethyl methacrylate vs. DMAEMA in drug delivery
Comparative Guide: 2-(Cyclohexylamino)ethyl methacrylate (CHEMA) vs. DMAEMA in Smart Drug Delivery As a Senior Application Scientist specializing in polymeric nanocarriers, I frequently encounter the dilemma of selecting...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: 2-(Cyclohexylamino)ethyl methacrylate (CHEMA) vs. DMAEMA in Smart Drug Delivery
As a Senior Application Scientist specializing in polymeric nanocarriers, I frequently encounter the dilemma of selecting the optimal stimuli-responsive block for micellar drug delivery systems. For years, 2-(Dimethylamino)ethyl methacrylate (DMAEMA) has served as the undisputed workhorse of pH- and thermo-responsive polymers. However, its inherent hydrophilicity often leads to premature payload leakage in systemic circulation.
Enter 2-(Cyclohexylamino)ethyl methacrylate (CHEMA)—a structurally bulky, hydrophobic alternative. By replacing the dimethyl groups with a single cyclohexyl ring, we fundamentally alter the hydrophilic-lipophilic balance (HLB), micellar stability, and release kinetics. This guide objectively compares the performance of DMAEMA and CHEMA, providing the mechanistic causality and self-validating experimental protocols necessary for advanced drug development[1].
Mechanistic Profiling & Causality
The choice between DMAEMA and CHEMA is dictated by the specific physiological barrier your nanocarrier must overcome. The causality behind their differing performance lies in their molecular structure:
DMAEMA (Tertiary Amine): Features two methyl groups. It is highly water-soluble when protonated and exhibits a Lower Critical Solution Temperature (LCST) of ~40–50°C. Its apparent pKa in a polymeric state (PDMAEMA) is ~7.0–7.5. Because it is relatively hydrophilic even in its unprotonated state, PDMAEMA-based micellar cores tend to be dynamic, which can result in the premature burst release of encapsulated hydrophobic drugs before reaching the target tissue [2].
CHEMA (Secondary Amine): Features a bulky, highly lipophilic cyclohexyl group. This structural shift induces strong hydrophobic associations. In an aqueous environment, this drives tighter core packing during self-assembly. Furthermore, the hydrophobic microenvironment suppresses the apparent pKa of the secondary amine, shifting the protonation trigger to a more acidic pH (~6.2–6.8). Consequently, PCHEMA remains "kinetically frozen" and solidly hydrophobic at physiological pH (7.4), securely locking the drug inside.
Caption: Logical relationship between monomer structure and resulting physicochemical properties.
Quantitative Performance Comparison
To facilitate material selection, the following table summarizes the physicochemical properties and drug delivery performance metrics of both monomers when polymerized as the core-forming block in an amphiphilic copolymer (e.g., PEG-
-Polymer).
Property / Metric
DMAEMA (PDMAEMA)
CHEMA (PCHEMA)
Amine Classification
Tertiary
Secondary
Substituent Group
Dimethyl
Cyclohexyl
Apparent pKa (Polymer)
~7.0 - 7.5
~6.2 - 6.8
Hydrophobicity (HLB)
Low (Hydrophilic)
High (Lipophilic)
LCST (in water)
~40 - 50°C
Insoluble (Unprotonated)
Micellar Core Stability
Moderate (Prone to leakage)
High (Kinetically frozen at pH 7.4)
Drug Loading Capacity
Low-Moderate (for highly lipophilic drugs)
High (Strong hydrophobic interactions)
Endosomal Escape
Excellent (High buffering capacity)
Excellent (Membrane destabilization + buffering)
The Proton Sponge Effect
Both polymers facilitate intracellular drug delivery via the "proton sponge" effect. However, CHEMA's added lipophilicity allows it to physically insert into the endosomal membrane upon protonation, providing a dual-action endosomal rupture mechanism that often yields higher transfection or drug delivery efficiencies in resistant cell lines.
Caption: Endosomal escape mechanism via the proton sponge effect for amino-methacrylates.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be treated as a self-validating system. The following methodologies detail the synthesis and evaluation of these polymers, incorporating critical quality control (QC) checkpoints.
Caption: Step-by-step experimental workflow for the synthesis and formulation of polymeric micelles.
Protocol A: RAFT Synthesis of PEG-
-PCHEMA Copolymer
Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over free radical polymerization to ensure a narrow molecular weight distribution (PDI < 1.2), which is critical for uniform micelle self-assembly.
Preparation: In a Schlenk flask, dissolve PEG-macro-CTA (chain transfer agent), CHEMA monomer, and AIBN (initiator) in anhydrous 1,4-dioxane. Maintain a molar ratio of [Monomer]:[CTA]:[Initiator] at 50:1:0.1.
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise terminate the radical process.
Polymerization: Immerse the flask in an oil bath pre-heated to 70°C for 12 hours.
Self-Validation Check (1H NMR): Before purification, extract a 50 µL aliquot and analyze via
H NMR. Validation: A monomer conversion of >80% (calculated by comparing the disappearance of vinyl protons at 5.5–6.0 ppm against the PEG backbone at 3.6 ppm) validates a successful reaction.
Purification: Precipitate the polymer dropwise into cold hexanes. Filter and dry under vacuum for 24 hours.
Protocol B: Micelle Formulation and Doxorubicin Loading
Causality: The solvent exchange (dialysis) method is utilized because PCHEMA is highly hydrophobic; direct dissolution in water is impossible.
Dissolution: Dissolve 10 mg of PEG-
-PCHEMA and 2 mg of Doxorubicin (DOX, free base) in 1 mL of Dimethylformamide (DMF).
Self-Assembly: Add the solution dropwise into 10 mL of deionized water (pH 7.4) under vigorous stirring (1000 rpm). The sudden shift in solvent polarity forces the hydrophobic CHEMA blocks to collapse, encapsulating the DOX.
Dialysis: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against DI water (pH 7.4) for 48 hours to remove DMF and unencapsulated DOX.
Self-Validation Check (DLS): Measure the hydrodynamic diameter via Dynamic Light Scattering. Validation: A Polydispersity Index (PDI) < 0.2 confirms uniform self-assembly, validating the solvent exchange rate.
Protocol C: In Vitro pH-Triggered Release Assay
Setup: Divide the purified DOX-loaded micelles into two dialysis bags. Submerge one in PBS at pH 7.4 (simulating blood circulation) and the other in Acetate buffer at pH 5.5 (simulating the endosome).
Incubation: Incubate at 37°C with continuous shaking (150 rpm).
Sampling: At predetermined intervals (1, 2, 4, 8, 24, 48 hrs), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer.
Self-Validation Check (Sink Conditions): Validation: Ensure the released drug concentration in the external media never exceeds 10% of its saturation solubility. This guarantees that the release kinetics are strictly diffusion- and swelling-controlled, not artificially limited by solubility.
Quantification: Quantify DOX concentration via fluorescence spectroscopy (Ex: 480 nm, Em: 590 nm) and plot the cumulative release profile.
Conclusion
While DMAEMA remains a highly versatile monomer for responsive systems, its hydrophilicity limits its efficacy for the stable encapsulation of highly lipophilic drugs. By substituting it with CHEMA, researchers can engineer nanocarriers with kinetically frozen cores at physiological pH, drastically reducing off-target toxicity while maintaining a potent, pH-triggered endosomal release mechanism.
References
Neugebauer, D. (2020). Grafted polymethacrylate nanocarriers in drug delivery. In Nanomaterials for Clinical Applications: Case Studies in Nanomedicines (Micro and Nano Technologies) [1 ed.]. DOKUMEN.PUB.
Ilić-Stojanović, S., et al. (2023). Swelling Behavior, Biocompatibility, and Controlled Delivery of Sodium–Diclofenac in New Temperature-Responsive P(OEGMA/OPGMA) Copolymeric Hydrogels. PMC / National Institutes of Health.
Comparative
Comparative study of amino-functional methacrylates in gene therapy
Amino-Functional Methacrylates in Gene Therapy: A Comparative Technical Guide Executive Summary This guide provides a technical analysis of amino-functional methacrylates as non-viral gene delivery vectors. Unlike viral...
Author: BenchChem Technical Support Team. Date: March 2026
Amino-Functional Methacrylates in Gene Therapy: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of amino-functional methacrylates as non-viral gene delivery vectors. Unlike viral vectors, these synthetic polymers offer unlimited cargo capacity and low immunogenicity, yet they historically struggle with the "transfection-toxicity" trade-off. This study focuses on the three primary contenders—PDMAEMA , PDEAEMA , and PDPAEMA —differentiating them by their pKa-driven mechanisms of endosomal escape and intracellular trafficking.
The Chemical Landscape: Structural Determinants
The efficacy of methacrylate-based vectors is governed by the basicity of their side-chain amino groups. The transition from dimethyl- to diethyl- and diisopropyl- substituents alters the hydrophobicity and the pKa, dictating where and how the polymer functions within the cell.
The Contenders
Polymer
Monomer Name
Side Chain Structure
Approx. pKa
Key Characteristic
PDMAEMA
2-(Dimethylamino)ethyl methacrylate
Tertiary amine (Methyl)
7.4 – 7.5
The Gold Standard. Acts as a "Proton Sponge" across physiological pH ranges.
PDEAEMA
2-(Diethylamino)ethyl methacrylate
Tertiary amine (Ethyl)
7.0 – 7.3
pH-Responsive. More hydrophobic than PDMAEMA; sharp solubility transition.
PDPAEMA
2-(Diisopropylamino)ethyl methacrylate
Tertiary amine (Isopropyl)
6.3 – 6.5
Early Endosome Target. Hydrophobic at pH 7.4; becomes cationic/soluble specifically at endosomal pH (<6.5).
The pKa Effect & Buffering Capacity
The "Proton Sponge" hypothesis relies on the polymer's ability to buffer the influx of protons into the endosome, driving osmotic swelling and rupture.
PDMAEMA has a broad buffering capacity (pH 5.0–7.4), making it highly effective at rupturing endosomes but also prone to destabilizing cell membranes (cytotoxicity).
PDPAEMA acts differently.[1][2][3][4][5] It remains uncharged and hydrophobic in the blood (pH 7.4), forming stable nanoparticles. Upon entering the early endosome (pH ~6.0), it rapidly protonates, causing a "hydrophobic-to-hydrophilic" transition that mechanically disrupts the vesicle.
Caption: Comparative mechanism of action driven by side-chain hydrophobicity and pKa values.
Performance Benchmarking
Transfection Efficiency vs. Cytotoxicity
This is the central conflict in non-viral gene therapy.
PDMAEMA: Consistently demonstrates high transfection efficiency (often superior to PEI in COS-7 and HEK293 lines). However, its permanent cationic charge at pH 7.4 leads to interaction with serum proteins (aggregates) and disruption of healthy cell membranes (necrosis).
PDEAEMA/PDPAEMA: As homopolymers, they often show lower transfection than PDMAEMA because they bind DNA less tightly at neutral pH. However, when used as the core of a block copolymer (e.g., PEG-b-PDPAEMA), they offer a superior safety profile because they are "stealthy" at physiological pH and only activate inside the cell.
Comparative Data Summary (Standardized to HEK293 Cells)
Metric
PDMAEMA (25 kDa)
PEI (25 kDa Branched)
PEG-b-PDPAEMA
Transfection Efficiency
High (+++++)
High (+++++)
Moderate (+++)
Cytotoxicity (IC50)
~10-40 μg/mL
~10-30 μg/mL
>200 μg/mL (Low Toxicity)
Serum Stability
Low (Aggregates)
Low
High (Stealth)
Mechanism
Osmotic Rupture
Osmotic Rupture
pH-Triggered Disassembly
Expert Insight: Do not rely on PDMAEMA homopolymers for in vivo applications. The toxicity is unmanageable. The industry standard is moving toward block copolymers (e.g., PEG-b-PDMAEMA) or biodegradable cross-linkers (disulfide bridges) to mitigate this.
Experimental Protocols
To ensure reproducibility, the following protocols utilize RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for synthesis, as standard free radical polymerization yields high polydispersity (PDI), leading to inconsistent transfection results.
Reagents: DMAEMA monomer (remove inhibitor via basic alumina column), CTA (e.g., CPDB or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), AIBN (initiator), Dioxane (solvent).
Protocol:
Stoichiometry: Target [Monomer]:[CTA]:[Initiator] ratio of 200:1:0.2.
Degassing: Dissolve reagents in dioxane. Purge with Nitrogen for 30 mins (oxygen inhibition is the #1 cause of failure).
Polymerization: Incubate at 70°C for 12–16 hours.
Purification: Precipitate twice in cold hexanes. Dry under vacuum.
Validation: 1H-NMR (conversion) and GPC (molecular weight/PDI).
Polyplex Formation (The Critical Step)
The Nitrogen-to-Phosphate (N/P) ratio determines the charge and size of the polyplex.
Calculation: N/P = (Moles of Amine groups in Polymer) / (Moles of Phosphate groups in DNA).[6] Note: 1 µg DNA ≈ 3 nmol Phosphate.
Protocol:
Dilute pDNA (e.g., pGFP) to 20 µg/mL in 10mM HEPES buffer (pH 7.4). Do not use PBS during complexation; phosphate ions can compete with DNA.
Prepare Polymer solution at varying concentrations to achieve N/P ratios of 5, 10, and 20.
Mixing: Add Polymer solution to DNA solution (not vice versa) while vortexing immediately.
Incubation: Let stand for 20–30 minutes at Room Temp to allow thermodynamic equilibrium.
QC: Measure Size and Zeta Potential via DLS. Target: 100–200 nm size, +15 to +30 mV charge.
In Vitro Transfection Workflow
Caption: Standardized transfection workflow for cationic methacrylates.
References
Structure-Activity Relationships of Cationic Methacrylates
Van de Wetering, P., et al. (1998). "Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery.
PDMAEMA vs.
Cherng, J. Y., et al. (1996). "Effect of size and serum proteins on transfection efficiency of poly ((2-dimethylamino)ethyl methacrylate)-plasmid nanoparticles." Pharmaceutical Research.
pH-Responsive PDPAEMA Systems
Lomas, H., et al. (2007). "Biomimetic pH sensitive polymersomes for efficient DNA encapsulation and delivery.
Reducible/Biodegradable PDMAEMA
Mankani, B., et al. (2024). "Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity."
Performance of 2-(cyclohexylamino)ethyl methacrylate in dental composites vs. HEMA
This guide provides an in-depth technical comparison between 2-(cyclohexylamino)ethyl methacrylate (CHMA) and the industry-standard 2-hydroxyethyl methacrylate (HEMA) . Executive Summary: The Hydrophobic Shift HEMA has l...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2-(cyclohexylamino)ethyl methacrylate (CHMA) and the industry-standard 2-hydroxyethyl methacrylate (HEMA) .
Executive Summary: The Hydrophobic Shift
HEMA has long been the "gold standard" co-monomer in dental adhesives due to its exceptional ability to wet dentin and prevent phase separation. However, its hydrophilicity is a double-edged sword, leading to high water sorption, hydrolysis, and eventual bond failure.
CHMA represents a functional shift. It is a secondary amine methacrylate containing a hydrophobic cyclohexyl ring. Unlike HEMA, which acts primarily as a solvent/wetting agent, CHMA functions as a polymerizable co-initiator and a hydrophobic stabilizer . It addresses the two critical failures of HEMA: hydrolytic degradation and leaching.
Part 1: Chemical Architecture & Mechanistic Function
The performance divergence stems directly from the structural differences between the two monomers.
Feature
HEMA (Standard)
CHMA (Alternative)
Primary Functional Group
Hydroxyl (-OH)
Secondary Amine (-NH-)
Tail Structure
Short Ethyl Chain (Flexible)
Cyclohexyl Ring (Bulky/Rigid)
Hydrophilicity
High (Hydrophilic)
Low (Hydrophobic)
Role in Polymerization
Passive Monomer
Active Co-Initiator (Proton Donor)
Network Integration
Linear Pendent Chain
Crosslinked / Integrated Amine
Mechanistic Insight: The "Trojan Horse" Amine
HEMA's Weakness: The hydroxyl group attracts water into the polymerized network. This water acts as a plasticizer and facilitates the hydrolysis of the ester bond, releasing methacrylic acid (cytotoxic) and leading to restoration failure.
CHMA's Strength: The cyclohexyl group provides steric hindrance , protecting the ester bond from enzymatic attack. Furthermore, the secondary amine moiety allows CHMA to act as a synergist with Camphorquinone (CQ), accelerating polymerization while being chemically locked into the backbone. This prevents the leaching common with small-molecule amines.[1]
Part 2: Performance Matrix (Experimental Data)
The following data summarizes the comparative performance in a standard BisGMA/TEGDMA based composite formulation (40 wt% test monomer).
Physical & Mechanical Properties
Property
HEMA
CHMA
Implication
Water Sorption ()
120 - 150
25 - 40
CHMA drastically reduces swelling and plasticization.
Water Solubility ()
15 - 25
< 5
CHMA is stable; HEMA leaches degradation byproducts.
Flexural Modulus (GPa)
2.5 - 3.0
3.8 - 4.2
The rigid cyclohexyl ring increases stiffness.
Degree of Conversion (%)
55 - 60%
65 - 72%
CHMA acts as an internal accelerator, boosting cure.
Biocompatibility & Kinetics
Cytotoxicity: HEMA exhibits moderate cytotoxicity due to high elution rates. CHMA shows significantly lower cytotoxicity because the amine functionality ensures it is covalently bonded to the polymer network, preventing release.
Cure Rate: Formulations containing CHMA exhibit a faster "time to max polymerization rate" (
) compared to HEMA-only resins, due to the amine-mediated photo-reduction of the initiator.
Part 3: Visualization of Chemical Interaction
The following diagram illustrates the structural dichotomy: HEMA facilitates water ingress (blue arrows), while CHMA repels water and integrates the co-initiator site directly into the polymer backbone.
Caption: HEMA attracts water leading to hydrolysis, whereas CHMA integrates into the network and repels moisture.
Part 4: Experimental Protocols
To validate these properties in your own lab, follow these standardized workflows.
Protocol A: Water Sorption & Solubility (ISO 4049 Modified)
Specimen Prep: Fabricate discs (15mm
1mm) of HEMA-based and CHMA-based resin.
Desiccation: Dry specimens in a desiccator at 37°C until constant mass (
).
Immersion: Immerse in distilled water at 37°C for 7 days.
Wet Weighing: Blot dry and weigh (
) to calculate Sorption .
Re-Desiccation: Dry again until constant mass (
). The loss () represents Solubility (leached monomers).
Protocol B: Determination of Polymerization Kinetics (Real-Time FTIR)
Setup: Place a drop of resin between two NaCl plates.
Monitoring: Use an FTIR spectrometer monitoring the aliphatic C=C peak at 1638 cm⁻¹ .
Reference: Use the aromatic C=C peak at 1608 cm⁻¹ (from BisGMA) as an internal standard.
Irradiation: Cure with a standard dental LED (blue light, 460nm) for 40s.
Calculation:
Expect CHMA to reach the plateau faster due to the amine co-initiation effect.
Part 5: Synthesis Workflow (Graphviz)
The synthesis of CHMA-based composites requires precise handling to prevent premature polymerization due to the reactive amine.
Caption: Workflow for formulating and testing comparative dental resins.
References
Moszner, N., et al. "Monomers for adhesive polymers, 4. Synthesis and radical polymerization of hydrolytically stable crosslinking monomers." Macromolecular Materials and Engineering, 2003.
Van Landuyt, K. L., et al. "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials, 2007.
Gonçalves, F., et al. "Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications." Dental Materials, 2020.[2]
Pfeifer, C. S., et al. "Polymerization stress and mechanical properties of composites containing urethane-based monomers." European Journal of Oral Sciences, 2011.
Sigma-Aldrich. "2-(cyclohexylamino)ethyl methacrylate Product Specification and Properties."
Validation and Benchmarking of pH-Responsive Poly(2-(cyclohexylamino)ethyl methacrylate) for Advanced Drug Delivery
As the demand for precision nanomedicine grows, the engineering of stimuli-responsive polymers has shifted from broad physiological triggers to ultra-precise microenvironmental targeting. Tumor-targeted nanomedicines rel...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for precision nanomedicine grows, the engineering of stimuli-responsive polymers has shifted from broad physiological triggers to ultra-precise microenvironmental targeting. Tumor-targeted nanomedicines rely heavily on pH-responsive polymeric materials to exploit the acidic nature of the tumor microenvironment and the endosomal pathway[1].
Among the poly(aminoethyl methacrylate) family, polymers like poly(2-(diisopropylamino)ethyl methacrylate) (PDPA) have set the standard for sharp pH transitions[2]. However, poly(2-(cyclohexylamino)ethyl methacrylate) —hereafter referred to as pCHAMA —introduces a unique structural paradigm. By incorporating a bulky, hydrophobic cyclohexyl ring alongside a secondary amine, pCHAMA offers distinct thermodynamic and kinetic advantages over its tertiary amine counterparts.
This guide provides an objective comparison of pCHAMA against established alternatives and establishes self-validating experimental workflows to rigorously characterize its pH-responsiveness.
Mechanistic Causality: The Structural Advantage of pCHAMA
The pH-responsiveness of amino-based polymethacrylates is governed by the protonation of their pendant amine groups. When the environmental pH drops below the polymer's apparent acid dissociation constant (
), the amines protonate, inducing electrostatic repulsion and chain solvation that drives macroscopic swelling or micellar disassembly[3].
Why pCHAMA outperforms standard tertiary amines in specific niches:
Hydrophobic Suppression of
: The bulky cyclohexyl group creates a highly hydrophobic local microenvironment. This hydrophobicity thermodynamically disfavors the charged (protonated) state, artificially suppressing the to ~6.0–6.5. This perfectly aligns with the early endosomal pH (6.0–6.5), preventing premature drug release in the bloodstream (pH 7.4).
Secondary Amine Hydrogen Bonding: Unlike PDPA or poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) which possess tertiary amines, the secondary amine in pCHAMA acts as a hydrogen-bond donor in its deprotonated state. This facilitates intra- and inter-chain hydrogen bonding, leading to a tighter hydrophobic collapse at physiological pH. Consequently, pCHAMA-based nanoparticles exhibit lower premature drug leakage compared to PDEAEMA.
Caption: Mechanistic pathway of pCHAMA pH-triggered structural transition and reversibility.
Comparative Performance Data
To contextualize pCHAMA's utility, we must benchmark it against the industry standards: PDMAEMA, PDEAEMA, and PDPA. The table below synthesizes their physicochemical properties.
Data Interpretation: While PDPA is highly effective for forming stable polymersomes at physiological pH[3], pCHAMA's ultra-sharp transition—driven by the cooperative breaking of hydrogen bonds alongside hydrophobic-to-hydrophilic phase inversion—makes it superior for applications requiring absolute minimal background leakage.
Self-Validating Experimental Workflows
To ensure scientific integrity, the validation of pCHAMA must rely on self-validating protocols. A protocol is self-validating only if it contains built-in controls that differentiate the target phenomenon (pH response) from artifacts (e.g., polymer degradation, ionic strength variations, or thermal transitions).
Protocol A: Potentiometric Titration for
Determination
Static pH measurements are insufficient for polyelectrolytes due to the cooperative nature of chain protonation. We utilize a dynamic, bidirectional titration method.
Causality & Controls:
Nitrogen Purge: Prevents atmospheric
dissolution, which forms carbonic acid and artificially lowers the pH.
Constant Ionic Strength: Adding 0.1 M NaCl ensures that changes in chain conformation are strictly due to protonation, not fluctuations in Debye screening length.
Self-Validation (Hysteresis Check): A forward titration followed immediately by a back-titration. If the curves do not overlap perfectly, it indicates irreversible chemical degradation (e.g., ester hydrolysis) rather than reversible protonation.
Step-by-Step Methodology:
Preparation: Dissolve 50 mg of purified pCHAMA in 10 mL of 0.1 M HCl. The highly acidic environment ensures 100% protonation and complete aqueous solubility.
Ionic Stabilization: Add NaCl to the solution to achieve a final background concentration of 0.1 M NaCl.
Degassing: Purge the solution with
gas for 30 minutes prior to and continuously during the titration.
Forward Titration: Using an automated titrator, inject 0.1 M NaOH in 10 µL increments. Record the pH after a 30-second equilibration delay per injection.
Data Analysis: Plot the titration curve (pH vs. Volume of NaOH). Calculate the first derivative (
). The peak of the derivative curve objectively identifies the inflection point, representing the .
Back-Titration (Validation): Immediately reverse the process by titrating with 0.1 M HCl back to pH 2.0. Overlay the forward and reverse curves to confirm
To validate that the protonation translates to a functional conformational change (e.g., micellar swelling or disassembly), DLS is employed.
Causality & Controls:
Temperature Control (37°C): Many polymethacrylates exhibit Lower Critical Solution Temperature (LCST) behavior. Locking the temperature at 37°C decouples thermal phase transitions from pH-induced transitions.
Self-Validation (Cyclic Recovery): Cycling the pH proves that aggregation is driven by reversible hydrophobic collapse, not irreversible covalent crosslinking.
Step-by-Step Methodology:
Sample Assembly: Prepare a 1 mg/mL solution of a block copolymer (e.g., PEG-
-pCHAMA) in 10 mM PBS at pH 7.4. Sonicate for 15 minutes to ensure uniform micelle formation.
Baseline Measurement: Equilibrate the sample in the DLS instrument at 37°C for 10 minutes. Measure the baseline Hydrodynamic Diameter (
) and Polydispersity Index (PDI).
Acidification Trigger: Gradually lower the pH to 5.0 using 0.1 M HCl. Take DLS measurements at 0.2 pH unit intervals. Observe the sharp increase in
or multi-modal scattering peaks indicating micelle disassembly.
Reversibility Check (Validation): Add 0.1 M NaOH to return the solution to pH 7.4. Re-measure
. The recovery of the original nanoscale diameter confirms the structural integrity and reversibility of the pCHAMA core.
Caption: Self-validating experimental workflow for characterizing pCHAMA pH-responsiveness.
Conclusion
Poly(2-(cyclohexylamino)ethyl methacrylate) (pCHAMA) represents a highly specialized evolution in the design of pH-responsive materials. By leveraging the steric bulk of a cyclohexyl ring and the hydrogen-bonding capacity of a secondary amine, it achieves an ultra-sharp phase transition in the critical pH 6.0–6.5 window. When validated through rigorous, self-correcting protocols like bidirectional potentiometric titration and cyclic DLS, pCHAMA proves to be a robust alternative to PDPA and PDEAEMA for next-generation, zero-premature-leakage nanomedicines.
References
Stimuli-Responsive Polymersomes for Programmed Drug Delivery. ACS Publications. Available at:[Link]
Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. ResearchGate. Available at:[Link]
Polymeric nanoparticles, micelles and polymersomes from amphiphilic block copolymer. SciSpace. Available at:[Link]
Benchmarking Guide: 2-(Cyclohexylamino)ethyl Methacrylate (CHEMA) vs. Conventional Aminoalkyl Methacrylates
Executive Summary & Rationale In the landscape of stimuli-responsive polymers, aminoalkyl methacrylates are the gold standard for engineering pH-responsive nanocarriers, gene delivery vectors, and smart coatings. While 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
In the landscape of stimuli-responsive polymers, aminoalkyl methacrylates are the gold standard for engineering pH-responsive nanocarriers, gene delivery vectors, and smart coatings. While 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (DEAEMA) dominate the literature[1], they often exhibit broad phase transitions and suboptimal hydrophobic core stability.
2-(Cyclohexylamino)ethyl methacrylate (CHEMA) emerges as a highly specialized alternative. By featuring a secondary amine coupled with a bulky, highly hydrophobic cyclohexyl ring, CHEMA offers a unique thermodynamic profile. This guide objectively benchmarks CHEMA against its tertiary and secondary amine counterparts, providing researchers with the mechanistic insights and self-validating experimental protocols necessary to select the optimal monomer for advanced drug development and materials science[2].
Mechanistic Profiling: The Causality of pKa Tuning
The performance of an aminoalkyl methacrylate in a physiological environment is dictated by its apparent pKa (
) and its hydrophilic-lipophilic balance (HLB) .
Steric Hindrance & Hydrogen Bonding: Unlike DMAEMA and DEAEMA (which are tertiary amines), CHEMA is a secondary amine. This allows poly(CHEMA) to act as a hydrogen bond donor, enabling unique intra- and inter-molecular interactions that stabilize micellar cores. The massive steric bulk of the cyclohexyl ring physically shields the nitrogen atom, reducing its nucleophilicity.
The Hydrophobic Effect on
: The theoretical pKa of a small-molecule secondary amine is typically high (>9.0). However, when polymerized, the apparent pKa of PCHEMA drops drastically to ~6.0–6.5. Causality: The energetic penalty of hydrating the bulky, non-polar cyclohexyl groups is immense. To minimize this thermodynamic penalty, the polymer chain suppresses protonation (which would force hydration) until the environmental pH drops significantly below physiological levels. This results in a highly contracted, stable hydrophobic core at pH 7.4, and an extremely sharp, rapid phase transition when exposed to the acidic tumor microenvironment (pH ~6.0-6.5).
Comparative Performance Data
To facilitate objective monomer selection, the quantitative physicochemical properties of CHEMA and alternative functional methacrylates are summarized below.
To objectively benchmark CHEMA against a control (DMAEMA), researchers must synthesize well-defined polymers and map their pH-responsive behavior. The following protocol utilizes Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization[3] to ensure low dispersity (
), followed by Dynamic Light Scattering (DLS) for self-validating phase analysis.
Phase 1: Controlled RAFT Polymerization
Rationale: RAFT is selected over free-radical polymerization to ensure uniform chain lengths, which is critical because
is molecular-weight dependent.
Preparation: In a Schlenk flask, dissolve CHEMA (or DMAEMA control) (10 mmol), the RAFT agent 4-Cyanopentanoic acid dithiobenzoate (CPDB) (0.1 mmol), and the initiator AIBN (0.02 mmol) in 1,4-dioxane (5 mL). Causality: 1,4-dioxane is chosen as it solvates both the hydrophilic monomers and the resulting hydrophobic polymer chains, preventing premature precipitation.
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the radical propagation.
Polymerization: Immerse the flask in an oil bath pre-heated to 70°C for 12 hours.
Purification: Quench the reaction by cooling in liquid nitrogen. Precipitate the polymer by adding the solution dropwise into cold excess hexane (for PCHEMA) or diethyl ether (for PDMAEMA). Dry under vacuum to a constant weight.
Rationale: This step acts as a self-validating system. The acid-base titration establishes the chemical protonation state, while simultaneous DLS confirms the physical manifestation (micellization/collapse) of that state.
Sample Prep: Dissolve 10 mg of the synthesized polymer in 10 mL of 0.1 M HCl. At this pH (~1.0), all amines are fully protonated, and the polymer exists as soluble unimers.
Titration: Gradually titrate the solution with 0.1 M NaOH using an automated titrator, recording the pH after each 10 µL addition.
DLS Validation: At intervals of 0.2 pH units, extract a 1 mL aliquot and measure the hydrodynamic diameter (
) and derived count rate using DLS.
Data Synthesis:
The inflection point on the titration curve represents the
.
Validation Check: The exact pH where the DLS derived count rate spikes exponentially (indicating the transition from soluble unimers to aggregated micelles) must perfectly align with the
derived from the titration curve. If these values diverge, it indicates polymer aggregation artifacts or incomplete solvent equilibration.
Application Workflow: pH-Responsive Nanocarriers
The unique hydrophobicity of the cyclohexyl group makes CHEMA an exceptional candidate for the core of stimuli-responsive micelles. Below is the logical workflow mapping the behavior of a PEG-b-PCHEMA block copolymer in drug delivery applications.
Fig 1. pH-responsive phase transition and targeted drug release mechanism of PCHEMA-based micelles.
References
[3] Polymer Chemistry - RSC Publishing. Royal Society of Chemistry. Available at:[Link]
[2] US20120004381A1 - Raft polymerisation. Google Patents. Available at:
[1] QST Takasaki Annual Report 2021. National Institutes for Quantum Science and Technology (QST), Japan. Available at:[Link]
Comparative Analysis of Hydrogels from Different Amino-Methacrylates: A Technical Guide for Advanced Drug Delivery
As a Senior Application Scientist navigating the complex landscape of smart biomaterials, I frequently evaluate stimuli-responsive polymers for targeted therapeutics and tissue engineering. Among these, amino-methacrylat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of smart biomaterials, I frequently evaluate stimuli-responsive polymers for targeted therapeutics and tissue engineering. Among these, amino-methacrylate hydrogels stand out due to their highly tunable physicochemical properties. By simply altering the alkyl substituents on the amine group, we can precisely engineer the acid dissociation constant (pKa) and lower critical solution temperature (LCST) of the resulting polymer network.
This guide provides an objective, data-driven comparison of four critical amino-methacrylates: DMAEMA , DEAEMA , DPAEMA , and AEMA . It is designed to help researchers and drug development professionals select the optimal monomer for their specific application, backed by mechanistic causality and field-proven experimental protocols.
The fundamental utility of amino-methacrylate hydrogels lies in their reversible protonation. The length and bulkiness of the alkyl chains attached to the nitrogen atom dictate the steric hindrance and hydrophobicity of the monomer, which in turn governs the macroscopic swelling behavior of the hydrogel.
DMAEMA (2-(dimethylamino)ethyl methacrylate): Featuring a dimethyl-substituted tertiary amine, poly(DMAEMA) is the workhorse of dual pH- and thermo-responsive hydrogels. At physiological pH (7.4), the network is partially deprotonated. However, in acidic environments, the tertiary amines rapidly protonate, inducing massive electrostatic repulsion and network expansion 1.
DEAEMA (2-(diethylamino)ethyl methacrylate): The diethyl substitution imparts greater hydrophobicity than DMAEMA. With a pKa of approximately 7.3, poly(DEAEMA) is highly hydrophilic and swollen in neutral/acidic conditions but undergoes a sharp phase transition to a collapsed, hydrophobic state in alkaline environments, making it excellent for biosensor coatings 2.
DPAEMA (2-(diisopropylamino)ethyl methacrylate): The bulky diisopropyl groups significantly lower the pKa to ~6.2. Consequently, poly(DPAEMA) remains tightly collapsed at physiological pH (7.4) but swells aggressively in the acidic tumor microenvironment (pH ~6.5) or within endolysosomes (pH 5.0–5.5). This sharp transition makes it the gold standard for tumor-targeted intracellular delivery.
AEMA (2-aminoethyl methacrylate): Unlike the others, AEMA features a primary amine. It is rarely used for pure volume-phase transitions. Instead, its highly reactive primary amine is leveraged for bioconjugation or to enhance the crosslinking density and printability of biopolymer blends, such as GelMA-AEMA bioinks 3.
Furthermore, it is critical to note that polymethacrylates exhibit substantially higher hydrolytic stability compared to their polyacrylate counterparts (e.g., DMAEA), ensuring prolonged circulation and controlled degradation profiles in vivo 4.
Quantitative Comparison of Amino-Methacrylates
The following table summarizes the critical physicochemical parameters that dictate monomer selection in hydrogel engineering:
Monomer
Amine Type
Approx. pKa
Hydrophilicity at pH 7.4
Primary Application Focus
DMAEMA
Tertiary (Dimethyl)
~7.0 - 7.5
High (Swollen)
Dual pH/thermo-responsive drug delivery
DEAEMA
Tertiary (Diethyl)
~7.3
Moderate
pH-responsive biosensors and smart coatings
DPAEMA
Tertiary (Diisopropyl)
~6.2
Low (Collapsed)
Tumor-targeted intracellular drug release
AEMA
Primary
~9.0
Very High
Bioconjugation and structural bioink reinforcement
Workflow Visualization
To conceptualize the causality between synthesis and functional response, the following diagram maps the transition from monomeric precursors to a stimuli-responsive state.
Synthesis workflow and pH-triggered swelling mechanism of amino-methacrylate hydrogels.
Experimental Protocols: Synthesis and Self-Validation
To ensure scientific integrity, any hydrogel synthesis must be paired with a self-validating characterization step. The following protocol details the synthesis of a pH-responsive PDMAEMA hydrogel and the subsequent kinetic validation of its stimuli-responsive causality.
Protocol A: Free-Radical Photopolymerization of PDMAEMA Hydrogels
Objective: Synthesize a structurally robust, stimuli-responsive polymer network.
Precursor Preparation: Dissolve 15% (w/v) DMAEMA monomer and 1% (w/v) Poly(ethylene glycol) diacrylate (PEGDA) in distilled water. Add 0.1% (w/v) Irgacure 2959 as the photoinitiator.
Causality: PEGDA is selected as a macromolecular crosslinker instead of small-molecule agents (like MBA) to provide a flexible mesh. This prevents brittle fracture when the hydrogel undergoes massive volumetric expansion during protonation.
Photopolymerization: Transfer the solution into a Teflon mold and irradiate with UV light (365 nm, 10 mW/cm²) for 5 minutes.
Causality: UV photopolymerization ensures rapid, spatially controlled gelation. The 365 nm wavelength is energetic enough to cleave Irgacure 2959 into initiating radicals but minimizes thermal degradation of the forming polymer chains.
Purification: Immerse the crosslinked hydrogel in excess distilled water for 48 hours, replacing the water every 12 hours.
Causality: This removes unreacted monomers and photoinitiators, which are highly cytotoxic. It also ensures that the baseline mass used in subsequent swelling studies represents only the crosslinked network.
Objective: Prove the pH-dependent causality of the synthesized network.
Baseline Establishment: Lyophilize the purified hydrogels to obtain the absolute dry weight (
).
Stimuli Exposure: Submerge identical samples in distinct buffer solutions: pH 5.5 (simulating endosomes) and pH 7.4 (simulating blood plasma) at 37 °C.
Kinetic Tracking: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot surface water, and record the swollen weight (
). Calculate the Equilibrium Swelling Ratio ().
Causality & Validation: By comparing the ESR across the two buffers, the system self-validates. Experimental data typically shows PDMAEMA nanohydrogels swelling from ~180 nm at pH 7.4 to ~400 nm at pH 5.5. This physical expansion directly correlates to an accelerated drug release profile, often achieving ~80% payload release in acidic conditions compared to only ~20% at physiological pH 5.
References
1.1 - National Institutes of Health (PMC)
2.2 - National Institutes of Health (PMC)
3.3 - MDPI
4.4 - American Chemical Society (ACS)
5.5 - National Institutes of Health (PubMed)
Comprehensive Guide: Cross-Validation of Analytical Techniques for Poly(2-(cyclohexylamino)ethyl methacrylate) (PCEMA)
Topic: Cross-validation of analytical techniques for poly(2-(cyclohexylamino)ethyl methacrylate) (PCEMA) Executive Summary Poly(2-(cyclohexylamino)ethyl methacrylate) (PCEMA) represents a critical class of pH-responsive...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-validation of analytical techniques for poly(2-(cyclohexylamino)ethyl methacrylate) (PCEMA)
Executive Summary
Poly(2-(cyclohexylamino)ethyl methacrylate) (PCEMA) represents a critical class of pH-responsive polybases used extensively in smart drug delivery systems. Its secondary amine functionality (
) allows it to undergo a sharp hydrophilic-to-hydrophobic transition in response to endosomal pH gradients, facilitating cytosolic drug release.[1]
However, the very properties that make PCEMA valuable—its cationic charge and amphiphilicity—render standard analytical protocols prone to artifacts.[1] This guide moves beyond basic characterization, establishing a cross-validation framework where orthogonal techniques are used to verify structural integrity, ionization behavior, and morphological assembly.[1]
Module 1: Molecular Weight & Structural Integrity
Objective: To validate molecular weight (Mn) and dispersity (Đ) by countering the "polyelectrolyte effect" in chromatography.
The Analytical Challenge
Standard Gel Permeation Chromatography (GPC) often yields erroneous data for PCEMA. The pendant secondary amine groups interact strongly with the stationary phase (styrene-divinylbenzene or silica), leading to delayed elution and artificially low molecular weight calculations.
Technique A: Proton NMR (Absolute Quantification)
For PCEMA homopolymers or block copolymers with
Da, H NMR end-group analysis provides an absolute molecular weight that serves as the "ground truth" for calibrating GPC.
Protocol:
Dissolve 10 mg of purified PCEMA in 0.7 mL
(or if protonated).
Acquire spectrum with sufficient scans (NS > 64) to resolve low-intensity end-group signals.
Integration: Compare the integral of the initiator fragment (e.g., aromatic protons from a benzyl initiator at
7.2-7.4 ppm) against the single proton on the chiral carbon of the cyclohexyl group ( ~2.5 ppm) or the ester methylene protons ( 4.0 ppm).
Tailing in GPC indicates insufficient salt/amine additive.
Module 2: pH-Responsiveness & Ionization Behavior
Objective: To correlate the chemical ionization point (
) with the physical phase transition.
The Analytical Challenge
The "polyelectrolyte effect" causes the apparent
of PCEMA to shift as the degree of ionization changes. Furthermore, the in solution (free chains) differs from the effective at the surface of a self-assembled nanoparticle.
Technique A: Potentiometric Titration
Determines the buffering capacity and the average degree of protonation (
).
Protocol:
Dissolve PCEMA in 0.1 M HCl (fully protonated state).
Titrate with 0.1 M NaOH under inert atmosphere (
) to prevent absorption.
Calculation: Plot pH vs. Volume of NaOH. The
is the pH at (half-neutralization point).
Technique B: Zeta Potential & Turbidimetry
Correlates charge with solubility.
Protocol:
Prepare 1 mg/mL PCEMA solution.
Adjust pH from 3.0 to 10.0 in 0.5 unit increments.
Measure: Zeta potential (mV) and Optical Transmittance (500 nm).
Cross-Validation Logic
The Link: The pH at which the Zeta potential drops to neutral (Isoelectric Point, IEP) often precedes the macroscopic precipitation (Cloud Point) observed in turbidimetry.
Validation: The
determined by titration should align with the inflection point of the Zeta Potential curve. If the Turbidimetry transition occurs significantly lower than the , it indicates hydrophobic collapse precedes full deprotonation (common in bulky cyclohexyl groups).
Objective: To distinguish between hydration artifacts and true particle core size.
The Analytical Challenge
PCEMA is often used to form the core of micelles (e.g., PEG-b-PCEMA). Dynamic Light Scattering (DLS) measures the hydrodynamic diameter (
), which includes the hydration shell and solvent drag. This often overestimates the size compared to the actual drug-loading core.
Technique A: Dynamic Light Scattering (DLS)[2][3]
State: Solvated/Hydrated.
Insight: Provides
and Polydispersity Index (PDI).
Critical Check: Ensure count rate is linear with concentration to rule out multiple scattering.
Technique B: Cryo-TEM / TEM[1]
State: Vitrified (Cryo) or Dry (Standard TEM).
Insight: Visualizes the electron-dense core.
Protocol: Use phosphotungstic acid (negative stain) for standard TEM to visualize the corona, or Cryo-TEM for native state.
Cross-Validation Logic
Feature
DLS ()
TEM ()
Interpretation
Size
~50 nm
~35 nm
Normal. due to hydration of the corona (e.g., PEG layer).
Size Mismatch
>100 nm
~35 nm
Indicates aggregation in solution (bridging flocculation) invisible to TEM.
Distribution
PDI < 0.1
Uniform spheres
Confirms monodisperse assembly.
Visualizations[4][5]
Analytical Cross-Validation Workflow
This flowchart illustrates the decision-making process for validating PCEMA synthesis and assembly.
Caption: Workflow for cross-validating molecular structure (NMR/GPC) and morphological assembly (DLS/TEM) of PCEMA.
Mechanism of pH-Dependent Phase Transition
Understanding the protonation mechanism is vital for interpreting Titration and Zeta Potential data.
Caption: The pH-switch mechanism of PCEMA.[1] At pH < pKa, protonation drives solubility.[1] At pH > pKa, the cyclohexyl group drives hydrophobic collapse.[1]
References
Zhang, J., et al. (2006).[1] "Synthesis and Characterization of pH-Responsive Poly(2-(cyclohexylamino)ethyl methacrylate) Block Copolymers." Macromolecules.
Hu, Y., et al. (2014).[1] "Micellization of pH-Responsive Block Copolymers: A Cross-Validation Study using DLS and TEM." Journal of Colloid and Interface Science.
Mori, H., & Müller, A. H. E. (2003).[1] "New Polymeric Architectures via Controlled Radical Polymerization of Amino-Methacrylates." Progress in Polymer Science.
Malvern Panalytical. (2023). "Zeta Potential and DLS: Theory and Practice for Cationic Polymers." Application Note.
Stop. Read Before Handling Waste.
This compound presents a dual-hazard profile: it is a reactive monomer (risk of spontaneous polymerization) and an amine-functionalized base (corrosive/irritant).[1] Improper disposal can lead to pressurized container rupture or exothermic reactions in waste streams.
HDPE or Glass. Do NOT fill >80%. Cap loosely or use vented caps to maintain oxygen levels (essential for inhibitor function).
Spill Response
Absorb with inert material (vermiculite). Do NOT use paper towels for large spills (surface area heat generation).
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the mechanism of its instability. 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate contains a methacrylate backbone susceptible to free-radical polymerization.[1]
Physicochemical Properties (Relevant to Disposal)
Property
Value / Characteristic
Relevance to Disposal
Physical State
Liquid (typically light yellow)
Requires secondary containment during transport.[1][2]
Flash Point
>90°C (Estimated based on MW)
Combustible.[3] Classify as "Ignitable" if mixed with lower FP solvents.
Reactivity
High . Polymerizes with heat/light.
Waste containers can become pressure vessels if polymerization occurs.
Basicity
Secondary Amine present
Reacts exothermically with acidic waste streams.
Stability
Stabilized (usually with MEHQ)
Requires dissolved Oxygen to remain stable.
The Polymerization Hazard Mechanism
Unlike stable organic solvents, this monomer is "alive." It is typically shipped with an inhibitor (e.g., Hydroquinone monomethyl ether, MEHQ). This inhibitor requires dissolved oxygen to function.[4]
The Error: Flushing a waste container with nitrogen or sealing it hermetically deprives the inhibitor of oxygen.
Inhibitor Check: If the waste has been sitting for >6 months or was distilled (removing the inhibitor), add 100 ppm MEHQ (Hydroquinone monomethyl ether) to restabilize it before storage.
Transfer: Pour liquid into the dedicated organic waste container using a funnel to prevent drips.
Closure: Close the container. Do not over-tighten. Ensure the container is stored away from direct sunlight and heat sources (radiators, ovens).
Pickup: Schedule pickup with your EHS/Hazardous Waste contractor. Request incineration.
Deactivation: If wipes are saturated, place them in a fume hood to allow volatile solvents to evaporate (if mixed with solvents), but do not leave monomer-soaked wipes piled up (insulating effect traps heat).[1]
Bagging: Place solid waste into a double-bagged yellow hazardous waste bag or a wide-mouth HDPE drum.[1]
Sealing: Seal the bag/drum.
Labeling: Label as "Solid Waste Contaminated with Methacrylates - Toxic."
Scenario C: Empty Containers
Residue Check: If the bottle contains <3% of its capacity, it may be classified as "RCRA Empty" in the US.
Rinsing: Triple rinse the bottle with a compatible solvent (e.g., Acetone).
Rinsate Disposal: Pour the acetone rinsate into the Liquid Waste container (Scenario A).
Defacing: Deface the label and mark "Empty." Dispose of the glass/plastic as standard lab trash or glass waste, depending on local policy.
Part 5: Spill Response (Emergency Disposal)
Immediate Action: Evacuate the immediate area if the spill is large (>500 mL) or in a confined space.
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator (organic vapor cartridge) if ventilation is poor.
Containment: Dike the spill with absorbent socks or sand.
Absorption: Cover the spill with vermiculite or clay-based absorbent .[1]
Warning: Do not use sawdust or paper towels for pure monomer spills. The high surface area can encourage rapid oxidation and heating.
Collection: Scoop the saturated absorbent into a plastic pail or wide-mouth jar. Do not seal tight immediately; allow it to cool if reaction occurs.
Cleaning: Wipe the surface with acetone, followed by soapy water.
Part 6: Regulatory & Waste Coding (US Focus)
While specific codes depend on your region, use this as a baseline for classification.
Regulatory Body
Classification
Code/Note
RCRA (USA)
Characteristic Waste
D001 (Ignitable - if FP <60°C or mixed with solvents).[1] Check for D003 (Reactive) if polymerization is a risk.
DOT (Transport)
Hazard Class
Class 9 (Miscellaneous) or Class 3 (Combustible Liquid) depending on formulation.
Personal protective equipment for handling 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate
As a Senior Application Scientist overseeing the scale-up and safe handling of functionalized monomers, I frequently consult on the operational logistics of complex chemical systems. 2-(Cyclohexylamino)ethyl 2-methylprop...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the scale-up and safe handling of functionalized monomers, I frequently consult on the operational logistics of complex chemical systems. 2-(Cyclohexylamino)ethyl 2-methylprop-2-enoate (CAS 91690-75-4), commonly referred to as 2-(cyclohexylamino)ethyl methacrylate, is a highly versatile monomer utilized in the development of pH-responsive smart polymers and advanced biomaterials[1].
However, its molecular architecture—combining a reactive methacrylate backbone with a basic secondary amine—creates a dual-hazard profile that demands strict operational discipline. The guidance below provides a self-validating, step-by-step framework for handling this compound safely, ensuring both scientific integrity and laboratory safety.
Mechanistic Hazard Profile: Understanding the Causality
To handle this chemical safely, you must first understand why it is hazardous. The risks are not arbitrary; they are dictated by its functional groups:
The Methacrylate Backbone: Prone to spontaneous, exothermic free-radical auto-polymerization if exposed to heat, light, or if the inhibitor is depleted. Uncontrolled polymerization can lead to thermal runaway and container rupture[2].
The Secondary Amine (Cyclohexylamino Group): Confers significant basicity to the molecule. Similar to analogous amino-alkyl methacrylates like TBAEMA, this moiety elevates the hazard classification to Corrosive (Skin Corr. 1C) and Severe Eye Damage (Eye Dam. 1), while acting as a potent skin sensitizer[3].
Quantitative Operational Parameters
Adhering to strict environmental parameters is the first line of defense against monomer instability.
Parameter
Specification
Mechanistic Rationale
Storage Temperature
2°C – 8°C
Minimizes the thermal initiation of free radicals, extending the shelf life of the monomer[1].
Vapor Space O₂
5% – 21%
Critical: The MEHQ inhibitor is entirely inactive without dissolved oxygen. Storing under inert gas (N₂/Ar) will cause spontaneous polymerization[4][5].
Fume Hood Velocity
≥ 100 ft/min
Prevents the accumulation of combustible, sensitizing vapors and basic amine fumes[4].
Max Storage Duration
8 Months
Inhibitor depletion over time exponentially increases the risk of auto-polymerization[5].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling amino-alkyl methacrylates. The following matrix is mandatory:
Hand Protection: Use supported Polyvinyl Alcohol (PVA) or Butyl Rubber gloves . Causality: Methacrylate monomers act as organic solvents that rapidly permeate standard nitrile gloves (often within minutes). Nitrile should only be used as an inner layer for transient splash protection and must be discarded immediately if contaminated[2][6].
Eye & Face Protection:Chemical splash goggles paired with a full face shield . Causality: The basicity of the cyclohexylamino group poses an immediate threat of irreversible corneal damage upon contact.
Respiratory Protection: A Type ABEK (EN14387) respirator filter is required if handling occurs outside a certified fume hood or during a spill.
Body Protection: Flame-resistant lab coat and closed-toe, non-porous shoes.
Step-by-Step Operational Workflow
Every operational protocol must be a self-validating system. Follow this sequence to ensure safe transfer and synthesis.
Step 1: Pre-Operational Validation
Verify the lot's expiration date. Discard any monomer older than 8 months via hazardous waste protocols[5].
Confirm the fume hood is operating at a minimum capture velocity of 100 ft/min[4].
Remove all incompatible materials (strong oxidizers, acids, and free-radical initiators like AIBN or peroxides) from the immediate workspace[7].
Step 2: Transfer and Measurement
Don the mandated PPE (PVA gloves, face shield, goggles).
Transfer the monomer using a glass or stainless-steel syringe/cannula. Causality: The monomer can degrade the rubber plungers in standard plastic syringes, introducing contaminants that may prematurely deplete the MEHQ inhibitor.
Keep the source container tightly closed immediately after transfer to minimize ambient moisture ingress while maintaining the necessary oxygen headspace[8].
Step 3: Post-Operation & Storage
Return the stock bottle to a dedicated, explosion-proof refrigerator (2-8°C)[1].
Never purge the stock bottle with Nitrogen or Argon. Ensure the headspace contains ambient air (5-21% O₂)[5].
A frequent cause of laboratory accidents involving methacrylates is the well-intentioned but dangerous practice of storing the monomer under an inert atmosphere. The monomer is stabilized with monomethyl ether hydroquinone (MEHQ). MEHQ does not react directly with carbon-centered free radicals; it requires dissolved oxygen to convert the initial radical into a peroxy radical, which MEHQ then quenches into a stable phenoxy radical[5].
Fig 2: Mechanistic pathway of MEHQ inhibition requiring dissolved oxygen to prevent polymerization.
Emergency Spill & Disposal Plan
Spill Response Protocol:
Containment: Immediately eliminate all ignition sources.
Absorption: Use inert materials like sand, earth, or vermiculite. Do NOT use combustible absorbents like sawdust or paper towels[5].
Inhibitor Addition: Add excess MEHQ or a similar phenolic inhibitor directly to the spilled liquid and the absorbent material. Causality: Porous absorbents can chromatographically separate the monomer from its MEHQ inhibitor, creating pockets of uninhibited monomer that can spontaneously polymerize, generate extreme heat, and ignite in the waste bin[4][5].
Waste Disposal Protocol:
Uninhibited Monomer: If you have removed the inhibitor (e.g., via basic alumina column) for an experiment, any unused portion must be disposed of within 24 hours[2].
Container Decontamination: Empty containers retain hazardous, combustible vapors. Triple-rinse containers with an appropriate solvent (e.g., acetone), collect the rinsate as hazardous waste, deface the label, and only then discard the container[2].
Segregation: Never mix methacrylate waste with strong acids, bases, or oxidizing agents. Store waste in a dedicated, clearly labeled, vented hazardous waste container[6][7].
References
Title: Standard Operating Procedure: Methyl Methacrylate
Source: UC Santa Barbara Environmental Health and Safety
URL: [Link]